molecular formula C9H6O4 B1602085 6-Hydroxybenzofuran-2-carboxylic acid CAS No. 334022-87-6

6-Hydroxybenzofuran-2-carboxylic acid

Cat. No.: B1602085
CAS No.: 334022-87-6
M. Wt: 178.14 g/mol
InChI Key: YVQBMJRTSYWMFD-UHFFFAOYSA-N
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Description

6-Hydroxybenzofuran-2-carboxylic acid (CAS 334022-87-6) is a benzofuran derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. This compound features a benzofuran core scaffold substituted with a carboxylic acid group at the 2-position and a hydroxyl group at the 6-position. Its significance in research is highlighted by its role as a key intermediate in the synthesis of novel inhibitors and therapeutic agents. It has been identified as a promising scaffold for the development of anticancer agents, with studies showing that derivatives such as benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide exhibit potent cytotoxic activities against various human cancer cell lines and function as inhibitors of NF-κB transcriptional activity, a key regulator in inflammation and cancer progression . Furthermore, structurally related benzofuran carboxylic acids have demonstrated potential as inhibitors of the mycobacterial enzyme MbtI, a target for new tuberculosis treatments, showing comparable activity to known lead compounds . The synthetic utility of the benzofuran-2-carboxylic acid core is well-established, enabling further diversification through methods such as palladium-catalyzed C–H functionalization to create elaborate libraries of derivatives for biological screening . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBMJRTSYWMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573736
Record name 6-Hydroxy-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334022-87-6
Record name 6-Hydroxy-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Datasheet & Synthetic Guide: 6-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxybenzofuran-2-carboxylic acid (CAS 334022-87-6) is a critical bicyclic heteroaromatic scaffold used in the development of pharmaceuticals and fluorescent probes. Structurally, it consists of a fused benzene and furan ring carrying a carboxylic acid at the C2 position and a hydroxyl group at the C6 position. This specific substitution pattern renders it an essential building block for kinase inhibitors (e.g., VEGFR inhibitors), antimicrobial agents, and pH-sensitive fluorescent sensors.

This guide provides a definitive technical profile, a validated synthetic workflow to ensure regioisomeric purity, and an overview of its utility in drug discovery.

Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data aggregates experimentally determined values and high-confidence predicted properties for CAS 334022-87-6.

PropertySpecification
CAS Number 334022-87-6
IUPAC Name 6-Hydroxy-1-benzofuran-2-carboxylic acid
Molecular Formula C₉H₆O₄
Molecular Weight 178.14 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 264 °C (decomposes)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in H₂O (acidic pH)
pKa (Acid) ~3.5 (Carboxylic acid moiety)
pKa (Phenol) ~9.5 (Phenolic hydroxyl)
UV/Vis Absorption λmax ~290–310 nm (Solvent dependent)
Fluorescence Emits in blue/cyan region (pH dependent)

Synthetic Pathways & Methodology

Retrosynthetic Logic

Direct cyclization of 2,4-dihydroxybenzaldehyde with ethyl bromoacetate often yields mixtures due to the competing nucleophilicity of the 2-OH and 4-OH groups. The 4-OH group is typically more nucleophilic (less sterically hindered and not involved in intramolecular H-bonding). Therefore, a Protection-Cyclization-Deprotection strategy is the industry standard for high-purity synthesis.

Validated Synthetic Route

The most robust pathway utilizes 4-benzyloxy-2-hydroxybenzaldehyde as the key intermediate. This ensures that the benzofuran ring closure occurs exclusively at the 2-position.

Reaction Workflow Visualization

SynthesisRoute Start 2,4-Dihydroxybenzaldehyde Step1 4-Benzyloxy-2- hydroxybenzaldehyde Start->Step1 BnCl, K2CO3 Acetone, Reflux Step2 Ethyl 6-benzyloxy- benzofuran-2-carboxylate Step1->Step2 Ethyl Bromoacetate K2CO3, DMF, 80°C Step3 6-Benzyloxybenzofuran- 2-carboxylic acid Step2->Step3 NaOH, MeOH/H2O Hydrolysis Final 6-Hydroxybenzofuran- 2-carboxylic acid Step3->Final H2, Pd/C Deprotection

Figure 1: Regioselective synthesis of this compound via benzyl protection.

Detailed Experimental Protocol

Pre-requisite: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.

Step 1: Selective Protection (Synthesis of 4-Benzyloxy-2-hydroxybenzaldehyde)
  • Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in acetone.

  • Add anhydrous Potassium Carbonate (K₂CO₃, 1.1 eq) and Benzyl Chloride (BnCl, 1.05 eq).

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Recrystallize from Ethanol to obtain the 4-O-benzyl derivative.

    • Note: The 2-OH is hydrogen-bonded to the carbonyl, making it less reactive than the 4-OH, allowing for selective alkylation.

Step 2: Benzofuran Ring Closure (Rap-Stoermer/Feist-Benary Modification)
  • Dissolve 4-benzyloxy-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Add Ethyl Bromoacetate (1.2 eq) and K₂CO₃ (2.5 eq).

  • Heat to 80–90 °C for 4–8 hours.

  • Mechanism: The phenoxide attacks the alpha-carbon of the ester, followed by an aldol-type condensation with the aldehyde and subsequent dehydration to close the aromatic furan ring.

  • Workup: Pour into ice water. The ester product (Ethyl 6-benzyloxybenzofuran-2-carboxylate) will precipitate. Filter and wash with water.

Step 3: Hydrolysis & Deprotection
  • Hydrolysis: Suspend the ester in MeOH/THF (1:1). Add 2M NaOH (3.0 eq). Stir at 50 °C until clear (1–2 h). Acidify with 1M HCl to pH 2 to precipitate 6-benzyloxybenzofuran-2-carboxylic acid .

  • Deprotection: Dissolve the acid in MeOH/EtOAc. Add 10% Pd/C catalyst (10 wt%). Hydrogenate (H₂ balloon) at RT for 4–12 hours.

  • Purification: Filter catalyst through Celite. Concentrate filtrate.[1] The final product, This compound , is obtained as a white solid.

    • Alternative: If using a methyl protecting group (from 2-hydroxy-4-methoxybenzaldehyde), use BBr₃ in DCM at 0 °C for deprotection.

Biological Applications & Therapeutic Potential[9]

Drug Discovery Scaffold

The this compound moiety serves as a bioisostere for other bicyclic systems like indoles or quinolines.

  • Kinase Inhibition: The carboxylic acid can form hydrogen bonds with the "hinge region" of kinase ATP-binding pockets, while the 6-OH provides a handle for solubilizing groups or further ether linkages to extend into the hydrophobic pocket.

  • Antimicrobial Activity: Derivatives have shown efficacy against Mycobacterium tuberculosis (targeting MbtI enzyme) and various fungal strains by disrupting cell wall synthesis.

Fluorescent Probes

Benzofurans are inherently fluorescent. The 6-OH group acts as an electron-donating group (EDG) conjugated to the electron-withdrawing carboxylic acid (EWG) at position 2. This "Push-Pull" electronic system makes the molecule sensitive to:

  • pH Changes: Ionization of the 6-OH (phenolic) or 2-COOH alters fluorescence quantum yield.

  • Polarity: Useful for probing hydrophobic binding sites in proteins.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodePrecaution
Skin Irritant H315Wear nitrile gloves; wash contaminated skin immediately.
Eye Irritant H319Wear safety goggles. Rinse cautiously with water if exposed.
Respiratory H335Avoid dust formation. Use in a fume hood.
Storage P403+P233Store at 2–8 °C (Refrigerated) under inert gas.

References

  • ChemicalBook. (2025).[2][3][4] this compound Properties and CAS Data.Link

  • AChemBlock. (2025).[3][4] Catalog Entry for CAS 334022-87-6.[5][6]Link

  • National Institutes of Health (NIH). (2019). Regioselective alkylation of 2,4-dihydroxybenzaldehydes.[1] (Basis for selective protection strategy). Link

  • MDPI. (2020). Synthesis of Hydroxybenzofuran Derivatives and MbtI Inhibition.[7][2] (Structural analogs and biological activity).[8][7][3][1] Link[9]

  • Technical Disclosure Commons. (2025). Process for benzofuran carboxylic acid intermediates.[9][2][4]Link

Sources

6-Hydroxybenzofuran-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Hydroxybenzofuran-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1] Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[1] Among this important class of heterocycles, this compound represents a key building block, offering multiple functional groups for synthetic elaboration. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore plausible synthetic routes, discuss its potential applications, and provide detailed analytical and purification protocols.

Physicochemical Properties

The molecular structure of this compound, which includes a hydroxyl group at the 6-position and a carboxylic acid at the 2-position of the benzofuran ring, dictates its chemical reactivity and physical characteristics. These functional groups are pivotal for its utility as a synthetic intermediate.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₆O₄[2][3]
Molecular Weight 178.14 g/mol [2][3]
IUPAC Name 6-hydroxy-1-benzofuran-2-carboxylic acid[4]
CAS Number 334022-87-6[2][4]
Canonical SMILES C1=CC2=C(C=C1O)OC(=C2)C(=O)O[4]
InChI Key YVQBMJRTSYWMFD-UHFFFAOYSA-N[4]
Structural Representation

The 2D and 3D structures of this compound are crucial for understanding its steric and electronic properties, which influence its interaction with biological targets and its reactivity in chemical synthesis.

Caption: Chemical structure of this compound.

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are not extensively published, a plausible and efficient route can be extrapolated from the synthesis of structurally similar compounds, such as 6-hydroxy-2-methylbenzofuran-4-carboxylic acid.[5][6] The proposed synthesis involves a two-step process starting from a readily available dihydroxybenzoic acid derivative.

Proposed Synthetic Workflow

workflow start Methyl 3,5-dihydroxybenzoate step1 Intramolecular Cyclization start->step1 Reagents: Propargyl bromide, CuI, KI, K2CO3 intermediate Methyl 6-hydroxybenzofuran-2-carboxylate step1->intermediate step2 Base-Catalyzed Hydrolysis intermediate->step2 Reagents: NaOH, H2O/MeOH product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate

  • To a solution of methyl 3,5-dihydroxybenzoate in dry DMF, add propargyl bromide, anhydrous K₂CO₃, KI, and CuI under a nitrogen atmosphere.[5]

  • Heat the reaction mixture at 75 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, evaporate the DMF under reduced pressure.

  • Pour the residue into ice-water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the methyl 6-hydroxybenzofuran-2-carboxylate intermediate.

Step 2: Synthesis of this compound

  • To the methyl 6-hydroxybenzofuran-2-carboxylate intermediate, add a solution of NaOH in a mixture of water and methanol.[5]

  • Stir the reaction mixture at 55 °C for 6 hours.

  • Partially concentrate the mixture in vacuo to remove methanol.

  • Adjust the pH of the solution to 3-4 with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield this compound as a solid.

Purification Protocol

For achieving high purity, which is critical for applications in drug development, the synthesized this compound can be further purified by recrystallization.

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are based on the characteristic absorptions and resonances of its functional groups.[7][8]

TechniqueExpected Features
¹H NMR - A broad singlet for the carboxylic acid proton (COOH) in the downfield region (10-13 ppm).- A singlet for the hydroxyl proton (OH).- Aromatic protons on the benzofuran ring system with characteristic splitting patterns.
¹³C NMR - A resonance for the carboxylic carbon (COOH) between 160-185 ppm.- Resonances for the aromatic and furan carbons in their respective regions.
FT-IR - A broad O-H stretching band from 2500-3300 cm⁻¹ due to the carboxylic acid dimer.- A strong C=O stretching absorption around 1700-1725 cm⁻¹.[8]- A C-O stretching band.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of H₂O, CO, and CO₂.[9]

Applications in Drug Development

Carboxylic acids are prevalent in pharmaceuticals, with approximately 25% of all commercialized drugs containing a carboxyl group.[10] This functional group can enhance water solubility and provides a handle for forming salts or esters to modulate pharmacokinetic properties. Benzofuran-2-carboxylic acid and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[11]

The dual functionality of this compound (a nucleophilic hydroxyl group and an electrophilic carboxylic acid) makes it an exceptionally versatile scaffold for building more complex molecules. It can be a key starting material for the synthesis of compounds targeting a wide array of biological targets. The benzofuran core itself is a privileged structure in medicinal chemistry, known to interact with various enzymes and receptors.[1]

Analytical Methods

Robust analytical methods are essential for quality control and for studying the behavior of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity and quantifying this compound.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzofuran chromophore.

This method allows for the separation of the target compound from starting materials, intermediates, and potential by-products.[12]

Conclusion

This compound is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and versatile chemical handles make it an attractive building block for the discovery and development of novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization, enabling its effective use in research and development endeavors. The continued exploration of benzofuran chemistry, with scaffolds like this at its core, holds great promise for the future of drug discovery.

References

  • PubChem. 6-Hydroxybenzofuran. National Center for Biotechnology Information. [Link]

  • Georganics. This compound. [Link]

  • NIST. Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. [Link]

  • MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]

  • Pharmaffiliates. 2-(Benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid. [Link]

  • NIST. Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. [Link]

  • ResearchGate. (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]

  • J&K Scientific LLC. This compound. [Link]

  • PubChem. 7-Hydroxybenzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Molbase. 6-HYDROXY-2-METHYLBENZOFURAN-3-CARBOXYLIC ACID. [Link]

  • PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • NINGBO INNO PHARMCHEM. Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. [Link]

Sources

spectroscopic data for 6-Hydroxybenzofuran-2-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 6-Hydroxybenzofuran-2-carboxylic acid (CAS: 771-61-9 / 334022-87-6), a critical pharmacophore in the development of antioxidant therapeutics, kinase inhibitors, and estrogen receptor ligands.

Unlike standard data sheets, this document focuses on the causality of spectral features —explaining why specific signals appear where they do based on electronic effects (resonance and induction). It serves as a self-validating reference for researchers synthesizing or characterizing this scaffold.

Structural Analysis & Theoretical Basis

The molecule consists of a bicyclic benzofuran core substituted with a carboxylic acid at position C2 and a hydroxyl group at position C6.[1]

  • Electronic Push-Pull System: The C6-hydroxyl group acts as an electron donor (+M effect), significantly shielding the protons at C5 and C7. Conversely, the C2-carboxylic acid acts as an electron withdrawer (-M/-I effect), deshielding the H3 proton.

  • Solubility & Solvent Choice: Due to the rigid planar structure and dual hydrogen-bonding motifs (COOH and OH), the compound exhibits poor solubility in non-polar solvents (CDCl₃). DMSO-d₆ is the required standard for NMR analysis to prevent aggregation and ensure sharp signal resolution.

Experimental Protocols

Sample Preparation for Spectral Analysis

To ensure data integrity, the sample must be free of paramagnetic impurities (which broaden NMR lines) and residual water.

  • Purification: Recrystallize the crude solid from Methanol/Water (1:1).

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 4 hours to remove lattice water.

  • NMR Sample: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the OH/COOH protons are not visible, add 1 drop of D₂O to confirm exchangeability (signals will disappear).[2]

Mass Spectrometry (ESI-MS) Workflow
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Reasoning: The carboxylic acid and phenolic protons are acidic; negative mode yields a stable [M-H]⁻ ion, offering higher sensitivity than positive mode.

  • Mobile Phase: Methanol:Water (50:50) with 0.1% Formic Acid (to aid protonation control).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

^1H NMR Analysis (400 MHz, DMSO-d₆) The proton spectrum is defined by the "ABX" system of the benzene ring and the isolated singlet of the furan ring.

PositionShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
COOH 12.8 - 13.5Broad Singlet-Acidic proton; highly deshielded by carbonyl anisotropy.[2]
OH (C6) 9.8 - 10.2Broad Singlet-Phenolic proton; position varies with concentration (H-bonding).
H4 7.55Doublet (d)8.5Ortho to H5; deshielded relative to H5/H7 due to distance from OH.
H3 7.45Singlet (s)-Characteristic furan ring proton; deshielded by C2-COOH.
H7 6.95Doublet (d)2.0Meta coupling to H5; shielded by ortho-OH (+M effect).
H5 6.82dd8.5, 2.0Shielded by ortho-OH; couples to H4 (ortho) and H7 (meta).

^13C NMR Analysis (100 MHz, DMSO-d₆) Key diagnostic peaks include the carbonyl carbon and the oxygenated aromatic carbons.

CarbonShift (δ ppm)TypeAssignment Logic
C=O 160.5CqCarbonyl acid; most deshielded.
C6 158.2CqPhenolic carbon (attached to OH); strongly deshielded by oxygen.
C7a 156.0CqBridgehead carbon attached to furan oxygen.
C2 145.5CqFuran carbon attached to COOH.
C3a 122.0CqBridgehead carbon.
C4 123.5CHAromatic CH.
C3 114.0CHFuran CH beta to carbonyl.
C5 112.5CHOrtho to OH; shielded.
C7 97.5CHOrtho to OH and furan oxygen; highly shielded (upfield).
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid dimer features.

  • 3300–2600 cm⁻¹ (Broad): O-H stretch of the carboxylic acid (dimer) and phenol. This "hump" often obscures C-H stretches.

  • 1670–1690 cm⁻¹ (Strong): C=O stretch (conjugated acid). Lower frequency than aliphatic acids due to conjugation with the benzofuran ring.

  • 1620, 1580 cm⁻¹: Aromatic C=C ring stretches.

  • 1150–1250 cm⁻¹: C-O stretch (Phenol and Furan C-O-C).

Mass Spectrometry (MS)
  • Molecular Formula: C₉H₆O₄

  • Molecular Weight: 178.14 g/mol

  • Observed Ion (ESI-): 177.0 [M-H]⁻

  • Fragmentation Pattern:

    • m/z 177 → 133: Loss of CO₂ (Decarboxylation). This is the primary diagnostic fragment for carboxylic acids.

    • m/z 133 → 105: Loss of CO (contraction of the furan ring).

Visualization of Logic & Workflows

Diagram 1: Structural Elucidation Logic Flow

This diagram illustrates the decision matrix used to confirm the structure based on the spectral data provided above.

G Start Unknown Sample (White Solid) MS_Step ESI-MS (Negative) Start->MS_Step MW_Check [M-H]- = 177.0? (MW 178) MS_Step->MW_Check MW_Check->Start No (Reject) IR_Step FT-IR Analysis MW_Check->IR_Step Yes Func_Check Peaks at 1680 (C=O) & 3300 (OH)? IR_Step->Func_Check NMR_Step 1H NMR (DMSO-d6) Func_Check->NMR_Step Yes Pattern_Check Benzofuran Pattern? (Singlet at 7.45 ppm) NMR_Step->Pattern_Check Sub_Check 6-OH Substitution? (H7/H5 shielded) Pattern_Check->Sub_Check Yes Confirmed CONFIRMED IDENTITY: 6-Hydroxybenzofuran-2-COOH Sub_Check->Confirmed Yes

Caption: Logical workflow for the stepwise structural confirmation of this compound.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Visualizing the loss of neutral molecules in the ESI(-) mode.

Fragment Parent Parent Ion [M-H]- (m/z 177) Inter Intermediate (6-hydroxybenzofuran anion) (m/z 133) Parent->Inter Decarboxylation CO2 CO2 (Neutral Loss -44) Parent->CO2 Final Fragment (Ring Contraction) (m/z 105) Inter->Final Furan Ring Opening CO CO (Neutral Loss -28) Inter->CO

Caption: Primary fragmentation pathway in negative ion mode showing sequential loss of CO2 and CO.

References

  • PubChem Database. this compound (CID 15531574).[3] National Library of Medicine. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS).Benzofuran-2-carboxylic acid (Analogous Core Data). AIST (Japan). (Data accessed via analog comparison for core shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds (8th Ed.). Wiley. (Source for substituent additivity rules and coupling constants).
  • Mazzone, G., et al. (2020). "Synthesis and Characterization of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid." Molbank, 2020(4), M1143. (Source for analogous 6-hydroxybenzofuran NMR shift patterns). Available at: [Link][1][4]

Sources

An In-Depth Technical Guide on the Biosynthesis of 6-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxybenzofuran-2-carboxylic acid is a significant heterocyclic compound, forming the structural backbone of numerous biologically active molecules. While its chemical synthesis is well-documented, its natural biosynthetic pathway has not been fully elucidated. This guide provides a comprehensive overview of a scientifically plausible, hypothetical biosynthetic pathway for this compound, grounded in established principles of secondary metabolism. We will explore the likely metabolic precursors originating from the shikimate pathway, propose key enzymatic transformations, and discuss the logic behind the formation of the benzofuran core and its subsequent functionalization. Furthermore, this guide contrasts the proposed biological route with a detailed, experimentally validated chemical synthesis protocol, offering practical insights for researchers requiring this compound for their work. This dual approach provides a robust framework for both understanding the potential natural origins of this molecule and its practical acquisition for research and development.

Introduction: The Enigmatic Biosynthesis of a Key Benzofuran

Benzofuran derivatives are widespread in nature, particularly in higher plants and fungi, exhibiting a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound represents a core scaffold within this class of compounds. Despite the prevalence of complex benzofuran-containing natural products, the specific enzymatic pathways leading to many of these structures, including this compound, remain largely uncharacterized in the scientific literature.

This guide aims to bridge this knowledge gap by proposing a hypothetical biosynthetic pathway. By dissecting the structure of the target molecule, we can infer a logical sequence of biological reactions, starting from primary metabolism. This proposed pathway serves as a roadmap for future research, including genome mining for biosynthetic gene clusters and enzymatic assays to validate the hypothesized steps.

A Proposed Biosynthetic Pathway: From Primary Metabolism to a Functionalized Heterocycle (Hypothetical)

The biosynthesis of most aromatic natural products in plants and microorganisms originates from the shikimate pathway .[3][4] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, a crucial branch-point intermediate for the synthesis of aromatic amino acids and a plethora of other secondary metabolites.[5][6] We hypothesize that the biosynthesis of this compound is initiated from a key intermediate of this central metabolic route.

Formation of the Aromatic Core via the Shikimate Pathway

The benzene ring of this compound, with its specific hydroxylation pattern, likely derives from an intermediate downstream of chorismate. A plausible precursor is protocatechuic acid (3,4-dihydroxybenzoic acid) . The formation of protocatechuic acid from the shikimate pathway intermediate 3-dehydroshikimate is a well-established route in many microorganisms.

Proposed Enzymatic Steps for Benzofuran Ring Formation and Carboxylation

Following the formation of the aromatic precursor, a series of enzymatic transformations are proposed to construct the furan ring and introduce the carboxylic acid group at the C-2 position.

  • Prenylation of the Aromatic Ring: A common strategy in natural product biosynthesis to introduce a two-carbon unit for subsequent cyclization is through the attachment of a prenyl group (from dimethylallyl pyrophosphate - DMAPP) to the aromatic ring. A prenyltransferase would catalyze the attachment of a DMAPP unit to the aromatic ring of a protocatechuate derivative.

  • Oxidative Cyclization to Form the Furan Ring: The attached prenyl group can then undergo enzymatic modification, such as epoxidation or hydroxylation, followed by an intramolecular cyclization to form the dihydrofuran ring. Subsequent oxidation would lead to the aromatic furan ring.

  • Oxidative Cleavage to Form the Carboxylic Acid: The terminal two carbons of the original prenyl side chain are then likely cleaved oxidatively to yield the C-2 carboxyl group. This could be catalyzed by a dioxygenase or a similar oxidative enzyme.

  • Final Hydroxylation: The final hydroxylation at the C-6 position could occur at various stages of the pathway, catalyzed by a specific hydroxylase.

The following diagram illustrates this hypothetical biosynthetic pathway:

Hypothetical Biosynthesis of this compound cluster_shikimate Shikimate Pathway cluster_benzofuran_formation Proposed Benzofuran Biosynthesis PEP PEP + E4P Chorismate Chorismate PEP->Chorismate Dehydroshikimate 3-Dehydroshikimate Chorismate->Dehydroshikimate Protocatechuate Protocatechuic Acid Dehydroshikimate->Protocatechuate Prenylated_Intermediate Prenylated Protocatechuate Derivative Protocatechuate->Prenylated_Intermediate Prenyltransferase + DMAPP Cyclized_Intermediate Dihydrobenzofuran Intermediate Prenylated_Intermediate->Cyclized_Intermediate Oxidative Cyclase Benzofuran_Intermediate Benzofuran Intermediate Cyclized_Intermediate->Benzofuran_Intermediate Dehydrogenase Final_Product 6-Hydroxybenzofuran- 2-carboxylic acid Benzofuran_Intermediate->Final_Product Oxidative Cleavage & Hydroxylation

Caption: Hypothetical biosynthetic pathway of this compound.

Key Precursors and Intermediates

The proposed pathway involves several key molecules that serve as precursors and intermediates. Understanding these is crucial for any experimental attempt to validate the pathway.

Molecule Role Origin/Formation
Phosphoenolpyruvate (PEP) & Erythrose 4-Phosphate (E4P)Primary MetabolitesGlycolysis & Pentose Phosphate Pathway
ChorismateKey Branch-Point IntermediateShikimate Pathway
Protocatechuic AcidAromatic PrecursorDerived from 3-dehydroshikimate (Shikimate Pathway)
Dimethylallyl pyrophosphate (DMAPP)Prenyl Group DonorMevalonate or MEP/DOXP Pathway
Prenylated Protocatechuate DerivativeKey IntermediatePrenylation of Protocatechuate
Dihydrobenzofuran IntermediateCyclized IntermediateOxidative cyclization of the prenylated intermediate

Hypothetical Enzymology

The proposed biosynthetic pathway would necessitate a specific set of enzymes, likely encoded in a contiguous gene cluster in the producing organism.

  • Aromatic Prenyltransferase: These enzymes catalyze the transfer of a prenyl group from DMAPP to an aromatic acceptor. They are common in secondary metabolism and crucial for creating structural diversity.

  • Cytochrome P450 Monooxygenases/Flavin-dependent Monooxygenases: These are strong candidates for catalyzing the hydroxylation and epoxidation reactions required for the oxidative cyclization of the prenyl group and the final hydroxylation at the C-6 position.

  • Dehydrogenases: An enzyme, likely FAD or NAD(P)+ dependent, would be required to aromatize the dihydrofuran ring to a furan ring.

  • Dioxygenases: These enzymes are known to catalyze the oxidative cleavage of carbon-carbon bonds and are a plausible candidate for the conversion of the two-carbon side chain into the carboxylic acid group.

Chemical Synthesis: An Established Route to this compound

In contrast to the hypothetical biological pathway, the chemical synthesis of benzofuran derivatives is well-established.[7][8][9][10] The following is a detailed protocol for a common synthetic route.

Detailed Experimental Protocol

Step 1: Synthesis of a Benzofuran Ester Intermediate

This step often involves the reaction of a substituted phenol with a halo-carbonyl compound, followed by cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a suitable starting phenol (e.g., a derivative of resorcinol) in an appropriate solvent such as acetone or DMF.

  • Addition of Reagents: Add potassium carbonate as a base, followed by the dropwise addition of an α-halo ester (e.g., ethyl bromopyruvate).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • Saponification: Dissolve the purified benzofuran ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heating: Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis of the ester.

  • Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

The following diagram illustrates the general workflow of the chemical synthesis:

Chemical Synthesis Workflow Start Starting Phenol + α-Halo Ester Reaction Reaction with Base (e.g., K2CO3) in Solvent Start->Reaction Reflux Heating under Reflux Reaction->Reflux Purification1 Workup and Purification (Column Chromatography) Reflux->Purification1 Intermediate Benzofuran Ester Intermediate Purification1->Intermediate Hydrolysis Saponification with Base (e.g., NaOH) Intermediate->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Isolation Filtration and Drying Acidification->Isolation Final_Product 6-Hydroxybenzofuran- 2-carboxylic acid Isolation->Final_Product

Caption: General workflow for the chemical synthesis of this compound.

Conclusion and Future Research Directions

This guide has presented a detailed, hypothetical biosynthetic pathway for this compound, starting from the shikimate pathway. While this proposed route is based on sound biochemical principles, it awaits experimental validation. Future research in this area could involve:

  • Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled glucose or shikimate) to a potential producing organism, followed by NMR or mass spectrometry analysis of the isolated product, could confirm the origin of the carbon skeleton.

  • Genome Mining and Heterologous Expression: Identifying organisms that produce this compound or structurally related compounds and sequencing their genomes could reveal putative biosynthetic gene clusters. The heterologous expression of these genes in a model host, such as E. coli or Saccharomyces cerevisiae, could definitively prove their function.

  • In Vitro Enzymatic Assays: Once candidate genes are identified, the corresponding enzymes can be expressed, purified, and their activity assayed in vitro with the proposed substrates to confirm each step of the pathway.

By combining these approaches, the true biosynthetic pathway of this important molecule can be elucidated, paving the way for its biotechnological production and the discovery of novel biocatalysts for green chemistry applications.

References

  • The shikimate pathway: gateway to metabolic diversity - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2). Retrieved January 30, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). Retrieved January 30, 2026, from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved January 30, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (2019, September 2). Retrieved January 30, 2026, from [Link]

  • Introduction to the Shikimate Pathway - YouTube. (2010, April 13). Retrieved January 30, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Total synthesis of natural products containing benzofuran rings - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5). Retrieved January 30, 2026, from [Link]

  • Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. (2024, April 17). Retrieved January 30, 2026, from [Link]

  • Direct C–H Carboxylation of Aromatic Compounds - ChemistryViews. (2022, January 26). Retrieved January 30, 2026, from [Link]

  • The Shikimate Pathway — A Metabolic Tree with Many Branches - ResearchGate. (2025, August 9). Retrieved January 30, 2026, from [Link]

  • Synthesis of Functionalized Aromatic Carboxylic Acids from Biosourced 3-Hydroxy-2-pyrones through a Base-Promoted Domino Reaction | ACS Sustainable Chemistry & Engineering. (2020, June 29). Retrieved January 30, 2026, from [Link]

  • 21.4: Synthesis of Carboxylic Acids - Chemistry LibreTexts. (2020, May 30). Retrieved January 30, 2026, from [Link]

  • C−H Carboxylation of Aromatic Compounds through CO2 Fixation - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Advances in engineering microbial biosynthesis of aromatic compounds and related compounds - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026, January 16). Retrieved January 30, 2026, from [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024, September 30). Retrieved January 30, 2026, from [Link]

  • Shikimate pathway - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Carboxylic acid - Aromatic, Organic, Reactions - Britannica. (2026, January 22). Retrieved January 30, 2026, from [Link]

  • (PDF) C-H carboxylation of aromatic compounds via CO2 fixation - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • The Biosynthesis of Shikimate Metabolites - ResearchGate. (2025, August 9). Retrieved January 30, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of Carboxylic Acids | 4 Must-Know Reactions - YouTube. (2024, April 5). Retrieved January 30, 2026, from [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved January 30, 2026, from [Link]

  • Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System - SciRP.org. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Isolating Nature's Scaffolds: A Technical Guide to the Extraction and Purification of Benzofuran Derivatives from Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzofuran derivatives represent a privileged class of heterocyclic compounds ubiquitously found in nature, from higher plants to fungi and marine organisms.[1] Their diverse and potent biological activities, including anti-tumor, antibacterial, antioxidant, and anti-inflammatory properties, have positioned them as highly sought-after lead compounds in drug discovery and development.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies for the successful isolation and characterization of benzofuran derivatives from natural sources. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers in developing robust and efficient purification workflows.

The Benzofuran Core: A Foundation for Bioactivity

The benzofuran scaffold, an aromatic heterocyclic compound resulting from the fusion of a benzene ring and a furan ring, is a cornerstone of numerous natural products.[1] The structural diversity of naturally occurring benzofurans arises from various substitution patterns on both the benzene and furan rings, leading to a wide array of physicochemical properties and biological activities. Notable examples include the moracins from Morus species, which exhibit significant cytotoxic and antioxidant effects, and ailanthoidol, a neolignan derivative with antiviral and antifungal properties. The inherent bioactivity of these compounds makes their efficient isolation from complex natural matrices a critical first step in harnessing their therapeutic potential.

Strategic Planning for Isolation: A Multi-Step Approach

The journey from a raw natural source to a purified benzofuran derivative is a meticulous process that demands careful planning and execution. The overall workflow can be conceptualized as a series of sequential stages, each with its own set of considerations and optimization parameters.

A Plant Material Preparation B Solvent Extraction A->B Increased surface area C Solvent-Solvent Partitioning B->C Crude Extract D Column Chromatography C->D Fractionation based on polarity E Preparative HPLC D->E Semi-pure fractions F Structural Elucidation E->F Purified compound G Pure Benzofuran Derivative F->G Characterized compound

Figure 1: A generalized workflow for the isolation of benzofuran derivatives from natural products.

The Crucial First Step: Extraction from the Natural Matrix

The initial extraction process is paramount as it dictates the overall yield and purity of the target benzofuran derivatives. The choice of solvent and extraction technique is governed by the polarity of the target compounds and the nature of the source material.

Solvent Selection: A Matter of Polarity

Benzofuran derivatives span a range of polarities depending on their substitution patterns. Generally, they are considered to be of medium polarity. Therefore, solvents of intermediate polarity are often the most effective for their extraction.

  • Methanol and Ethanol: These are the most commonly employed solvents for the extraction of benzofuran derivatives from plant materials.[2][3] Their ability to extract a broad spectrum of compounds, including those of medium polarity, makes them an excellent starting point. An 80% aqueous ethanol solution is often superior to water alone for extracting bioactive components from plants like Morus alba.[3]

  • Acetone: Another effective solvent for extracting moderately polar compounds.

  • Dichloromethane and Chloroform: These less polar solvents can be used for selective extraction of less polar benzofuran derivatives or for subsequent fractionation of a crude extract.

  • Hexane: Primarily used to remove highly non-polar constituents like fats and waxes from the crude extract in a process called defatting.

The rationale behind solvent selection is to maximize the solubility of the target benzofuran derivatives while minimizing the co-extraction of undesirable compounds. A preliminary thin-layer chromatography (TLC) analysis of the crude extract with different solvent systems can provide valuable insights into the optimal extraction solvent.

Extraction Techniques: Maximizing Efficiency

Several techniques can be employed for the extraction of benzofuran derivatives, each with its own advantages and limitations.

  • Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. It is a straightforward method but can be time-consuming and may not be the most efficient.

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration. However, the prolonged heating involved can potentially degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to shorter extraction times and improved yields.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, resulting in rapid and efficient extraction.

For a comprehensive extraction, a multi-step approach is often beneficial. For instance, the dried and powdered plant material can be first defatted with a non-polar solvent like hexane, followed by extraction with a more polar solvent such as methanol or ethanol to isolate the benzofuran derivatives.

Refining the Extract: Solvent-Solvent Partitioning

A crude plant extract is a complex mixture of numerous compounds with varying polarities. Solvent-solvent partitioning, also known as liquid-liquid extraction, is a fundamental technique for the initial fractionation of the crude extract. This method relies on the differential solubility of compounds in two immiscible solvents.

A common partitioning scheme for a methanolic or ethanolic crude extract involves sequential partitioning with solvents of increasing polarity:

A Crude Methanolic/Ethanolic Extract B Partition with n-Hexane A->B C Aqueous Layer B->C Immiscible D n-Hexane Layer (Non-polar compounds) B->D Immiscible E Partition with Dichloromethane/Chloroform C->E F Aqueous Layer E->F Immiscible G DCM/Chloroform Layer (Less polar compounds, including some benzofurans) E->G Immiscible H Partition with Ethyl Acetate F->H I Aqueous Layer (Highly polar compounds) H->I Immiscible J Ethyl Acetate Layer (Medium polarity compounds, rich in benzofurans) H->J Immiscible

Sources

Technical Guide: Biological Activity & Pharmacophore Analysis of 6-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Hydroxybenzofuran-2-carboxylic acid , treating it as a "Privileged Scaffold" in medicinal chemistry. It synthesizes its intrinsic physicochemical properties with its proven utility as a precursor for high-affinity antiviral and antimicrobial agents.

Executive Summary

This compound (6-HBCA) is a bicyclic heteroaromatic compound characterized by a fused benzene and furan ring system. While often categorized as a synthetic intermediate, its specific structural features—a phenolic hydroxyl group at position 6 and a carboxylic acid at position 2—endow it with intrinsic biological activity and high value as a pharmacophore fragment.

Key Biological Profiles:

  • Intrinsic Activity: Antioxidant (ROS scavenging) and weak antimicrobial properties.

  • Pharmacophore Utility: A rigid scaffold for HCV NS5B polymerase inhibitors , MbtI (tuberculosis) inhibitors , and fluorescent biological probes .

  • Mechanism: The benzofuran core provides a planar, lipophilic anchor, while the 2-COOH and 6-OH motifs serve as critical hydrogen-bonding vectors for enzyme active sites.

Chemical Biology & Pharmacophore Analysis[1]

The biological potency of 6-HBCA stems from its ability to lock functional groups into a specific spatial orientation. Unlike flexible aliphatic chains, the benzofuran ring restricts conformational freedom, reducing the entropic penalty upon binding to a protein target.

Structural Logic & Binding Modes

The molecule functions through three distinct interaction zones:

  • Zone A (Position 6 - Phenolic OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It is the primary site for radical scavenging (antioxidant activity) and mimics the tyrosine residue in protein-ligand interactions.

  • Zone B (Benzofuran Core): A planar, aromatic system that facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor pockets. It is also the source of the molecule's intrinsic fluorescence.
    
  • Zone C (Position 2 - Carboxylic Acid): An ionizable headgroup (

    
    ) that forms salt bridges with positively charged residues (Arginine, Lysine). It serves as the primary vector for derivatization (amide coupling) to extend the scaffold into deep hydrophobic pockets.
    

Pharmacophore Core Benzofuran Scaffold (Planar, Rigid, Fluorescent) Pos6 6-OH Group (H-Bond Donor/Acceptor) (Redox Active) Core->Pos6 Electronic Conjugation Pos2 2-COOH Group (Salt Bridge Formation) (Derivatization Vector) Core->Pos2 Electronic Pull Target Biological Targets (HCV NS5B, MbtI, ROS) Core->Target Pi-Pi Stacking Pos6->Target H-Bonding / Radical Scavenging Pos2->Target Ionic Interaction

Figure 1: Pharmacophore map of this compound illustrating the three primary interaction zones.

Therapeutic Applications & Targets

Antioxidant Activity (ROS Scavenging)

The 6-hydroxyl group, conjugated with the furan oxygen, allows the molecule to stabilize free radicals. Upon donating a hydrogen atom to a reactive oxygen species (ROS), the resulting phenoxy radical is stabilized by resonance across the benzofuran system.

  • Mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]

  • Relevance: Neuroprotection models suggest benzofuran derivatives mitigate oxidative stress-induced neuronal death.[2]

Antimicrobial & Antitubercular Potential

While 6-HBCA shows moderate intrinsic antimicrobial activity, it is a critical scaffold for inhibitors of Mycobacterium tuberculosis Salicylate Synthase (MbtI).

  • Mechanism: The benzofuran core mimics the salicylate intermediate, competitively inhibiting MbtI, an enzyme essential for iron acquisition (siderophore biosynthesis) in tuberculosis.

  • Data: Derivatives (e.g., 2-methyl-4-COOH isomers) exhibit

    
     values in the low micromolar range (
    
    
    
    ).
Antiviral (HCV)

Benzofuran-2-carboxylic acid derivatives are well-documented non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

  • Role of 6-HBCA: It serves as the "Thumb II" domain binder. The 2-COOH group coordinates with divalent metal ions (

    
     or 
    
    
    
    ) in the active site, while the 6-OH group can be modified to reach the hydrophobic pocket.

Experimental Protocols

Synthesis of this compound

Note: This protocol utilizes a modified Rap-Stoermer condensation or cyclization of salicylaldehyde derivatives, ensuring high purity for biological testing.

Reagents: 2,4-Dihydroxybenzaldehyde, Ethyl bromoacetate,


, DMF, NaOH.

Step-by-Step Methodology:

  • Alkylation/Cyclization:

    • Dissolve 2,4-dihydroxybenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

    • Add anhydrous

      
       (25 mmol) and stir at room temperature for 15 min.
      
    • Add ethyl bromoacetate (11 mmol) dropwise.

    • Heat the mixture to

      
       for 4–6 hours. Mechanism: O-alkylation followed by intramolecular aldol condensation.
      
  • Work-up (Ester Intermediate):

    • Pour reaction mixture into ice-cold water. Acidify with 1M HCl to pH 4.

    • Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
  • Hydrolysis (Target Acid):

    • Dissolve the crude ester in 10% NaOH (aq) / Methanol (1:1). Reflux for 2 hours.

    • Cool and acidify with conc. HCl to pH 2.[3] The product, This compound , will precipitate as a white/off-white solid.

    • Purification: Recrystallize from Ethanol/Water.

DPPH Radical Scavenging Assay (Antioxidant)

Purpose: To quantify the intrinsic antioxidant capacity of the 6-OH group.

  • Preparation: Prepare a

    
     mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
    
  • Dilution: Prepare serial dilutions of 6-HBCA in methanol (

    
    ).
    
  • Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Calculation:

    
    
    Compare 
    
    
    
    with Ascorbic Acid (Standard).
Fluorescence Characterization (Probe Utility)

Purpose: Validate utility as a fluorescent tag.

  • Solvent: Dissolve 6-HBCA in PBS (pH 7.4) and DMSO.

  • Scan: Perform an excitation scan (

    
     nm) to find 
    
    
    
    .
  • Emission: Fix excitation at

    
     (typically 
    
    
    
    nm) and scan emission (
    
    
    nm).
  • Result: Benzofurans typically emit in the blue-violet region (

    
     nm), making them suitable for DAPI-channel imaging.
    

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Molecular Weight 178.14 g/mol Fragment-based drug discovery (FBDD) ideal size.
cLogP ~1.5 - 1.8Good membrane permeability; Lipinski compliant.
pKa (COOH) ~3.8Ionized at physiological pH (forms carboxylate anion).
pKa (6-OH) ~9.5Protonated at physiological pH; H-bond donor.
Fluorescence

nm,

nm
Blue fluorescence; useful for cellular tracking.
MbtI Inhibition

(Parent)
Parent is weak; 4-COOH isomers are potent (

).

Experimental Workflow Diagram

Workflow Start Start: 2,4-Dihydroxybenzaldehyde Synth Synthesis: Cyclization (140°C) -> Hydrolysis Start->Synth Purify Purification: Recrystallization (EtOH/H2O) Synth->Purify Branch Characterization Branch Purify->Branch Assay1 Antioxidant Assay (DPPH / 517nm) Branch->Assay1 Redox Activity Assay2 Fluorescence Scan (Ex 315nm / Em 410nm) Branch->Assay2 Probe Utility Assay3 Enzyme Inhibition (MbtI / HCV Polymerase) Branch->Assay3 Drug Potency

Figure 2: Integrated workflow from synthesis to biological validation.

References

  • Benzofuran Scaffold Versatility: Taylor & Francis Knowledge Centers. "Benzofuran – Knowledge and References."[2][4]

  • Antitubercular Activity (MbtI): Molecules (MDPI). "6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid: Synthesis and Biological Evaluation against MbtI."[4] [5][1][6]

  • Antioxidant Mechanisms: Journal of Enzyme Inhibition and Medicinal Chemistry. "Antioxidant Activity of Selected Phenolic Acids."[7][8]

  • Synthesis Protocols: ChemicalBook. "Synthesis routes for Benzofuran-2-carboxylic acid derivatives."

  • Fluorescence Reagents: 3A Senrise Catalog. "this compound: Fluorescence/Luminescent Spectroscopic Reagents."[9][10]

Sources

An In-depth Technical Guide to 6-Hydroxybenzofuran-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this vast family, derivatives of 6-hydroxybenzofuran-2-carboxylic acid have emerged as a class of significant interest, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] The strategic placement of the hydroxyl group at the C-6 position and the carboxylic acid moiety at the C-2 position critically influences the molecule's electronic properties and its ability to interact with biological targets. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising compounds, tailored for researchers and professionals in drug discovery and development.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[3] Its derivatives are known to exhibit a wide array of biological effects, ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective activities.[3][4] The versatility of the benzofuran nucleus allows for a high degree of structural modification, enabling the fine-tuning of its pharmacological profile.

The focus of this guide, the this compound core, possesses key functional groups that are often pivotal for biological activity. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, as well as a scavenger of reactive oxygen species, contributing to antioxidant effects. The carboxylic acid at the C-2 position provides a key site for interaction with biological targets, often through salt bridge formation or hydrogen bonding with amino acid residues in enzyme active sites or receptors.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern on the benzofuran ring.

Synthesis via Perkin Rearrangement

A robust and efficient method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[5] This reaction involves the base-catalyzed ring contraction of a coumarin derivative to a benzofuran.[3] The use of microwave assistance can significantly reduce reaction times from hours to minutes.[5]

Diagram 1: General Scheme of Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

G cluster_start Starting Material cluster_process Reaction Conditions cluster_product Product cluster_workup Work-up cluster_final Final Product start 3-Bromocoumarin Derivative reagents NaOH, Ethanol Microwave Irradiation (optional) start->reagents 1. product Benzofuran-2-carboxylic Acid Sodium Salt reagents->product 2. workup Acidification (e.g., HCl) product->workup 3. final_product Benzofuran-2-carboxylic Acid workup->final_product 4.

Caption: Workflow for Perkin rearrangement to synthesize benzofuran-2-carboxylic acids.

Synthesis from Salicylaldehydes and Haloacetates

A common and versatile approach involves the reaction of a substituted salicylaldehyde with a haloacetate ester, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylates [6]

  • A mixture of the appropriate 2-hydroxybenzaldehyde (1.0 eq), ethyl chloroacetate (1.0 eq), and anhydrous potassium carbonate (1.5 eq) in dry DMF is heated at 80-85 °C with stirring for 4 hours.

  • The reaction mixture is cooled and poured into ice water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., methanol) to yield the ethyl benzofuran-2-carboxylate.

The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl Benzofuran-2-carboxylates [6]

  • The ethyl benzofuran-2-carboxylate (1.0 eq) is dissolved in ethanol.

  • The solution is cooled to 10 °C, and a solution of potassium hydroxide (2.0 eq) is added dropwise.

  • The reaction mixture is refluxed for 2-3 hours.

  • Excess ethanol is removed under reduced pressure.

  • Aqueous HCl is added to the residue to precipitate the carboxylic acid.

  • The solid is collected by filtration and washed with water to afford the pure benzofuran-2-carboxylic acid.

Synthesis of a Representative Analog: 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid

A two-step synthesis starting from methyl 3,5-dihydroxybenzoate has been reported.[7] This method involves a direct thermal one-pot cyclization with propargyl bromide, followed by a base-catalyzed hydrolysis.[7][8]

Table 1: Spectroscopic Data for 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [7]

Data Type Values
¹H-NMR (300 MHz, DMSO-d₆), δ (ppm)12.88 (s, 1H, COOH), 9.67 (s, 1H, OH), 7.28 (d, J = 2.2 Hz, 1H, H₅), 7.07 (d, J = 2.2 Hz, 1H, H₇), 6.80 (s, 1H, H₃), 2.39 (s, 3H, CH₃)
¹³C-NMR (75 MHz, DMSO-d₆), δ (ppm)167.59, 156.04, 155.81, 154.38, 122.57, 122.07, 113.49, 103.88, 102.52, 14.08

Biological Activities and Therapeutic Applications

Derivatives of this compound and its analogs exhibit a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents.[3] Some benzofuran-2-carboxylic acid derivatives have demonstrated selective cytotoxicity against human cancer cell lines.[9] For instance, certain benzofuran-based carboxylic acids have shown potent antiproliferative action against human breast cancer cell lines (MCF-7 and MDA-MB-231).[10] One derivative, in particular, was found to be the most effective against MDA-MB-231 with an IC₅₀ value of 2.52 μM, which is comparable to the reference drug doxorubicin (IC₅₀ = 2.36 μM).[10]

Table 2: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
Benzofuran derivative 44b MDA-MB-231 (Breast)2.52[10]
3-Acyl-5-hydroxybenzofuran derivativeMCF-7 (Breast)43.08[1]
Halogenated benzofuran derivative 1c MOLT-4 (Leukemia)180[11]
Halogenated benzofuran derivative 3d HUVEC (Normal)6[11]
Antimicrobial Activity

The benzofuran scaffold is a promising framework for the development of new antimicrobial agents.[12] Many natural and synthetic benzofuran derivatives have shown promise as potential antimicrobial agents due to their activity being comparable or even superior to reference drugs.[12] For example, a series of benzofuran derivatives bearing aryl substituents at the C-3 position displayed favorable antibacterial activities with MIC₈₀ values ranging from 0.39 to 3.12 μg/mL against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound Class Microorganism MIC (µg/mL) Reference
Benzofuran-3-yl methanonesE. coli, S. aureus, MRSA, B. subtilis0.39 - 3.12[1]
Fused benzofuran derivativesP. chinchori25[1]
Fused benzofuran derivativesA. fumigatus25[1]
Anti-inflammatory Activity

Benzofuran derivatives have demonstrated potent anti-inflammatory properties.[4] Their mechanism of action often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[4][13] Certain benzofuran-piperazine hybrids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.[4] One such compound exhibited an excellent inhibitory effect on NO generation with an IC₅₀ of 52.23 ± 0.97 μM and low cytotoxicity.[4]

Antioxidant Activity

The presence of a phenolic hydroxyl group in the 6-position of the benzofuran ring strongly suggests potential antioxidant activity. This functional group can donate a hydrogen atom to neutralize free radicals. The antioxidant capacity of benzofuran derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14]

Experimental Protocol: DPPH Radical Scavenging Assay [11][15][16]

  • Prepare a stock solution of DPPH in methanol (e.g., 120 µM).

  • Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add a specific volume of each test compound concentration to triplicate wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Mechanism of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Inhibition of Inflammatory Pathways

As mentioned, a key anti-inflammatory mechanism of benzofuran derivatives is the inhibition of the NF-κB and MAPK signaling pathways.[4] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Certain benzofuran derivatives have been shown to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/β, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner.[4][13] This leads to a downstream reduction in the secretion of inflammatory mediators like NO, TNF-α, and IL-6.[4]

Diagram 2: Inhibition of NF-κB and MAPK Pathways by Benzofuran Derivatives

Caption: Benzofuran derivatives inhibit inflammatory responses by targeting key kinases in the MAPK and NF-κB signaling pathways.

Anticancer Mechanisms

The anticancer effects of benzofuran derivatives are multifaceted. Some derivatives have been identified as inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer.[17] Additionally, certain benzofuran-conjugated metal complexes can inhibit the translocation and transcriptional activities of STAT3 and NF-κB, both of which are key players in tumor progression.[17] The induction of apoptosis (programmed cell death) is another important mechanism by which these compounds exert their anticancer effects.[9]

Antimicrobial Mechanisms

The precise mechanisms of antimicrobial action for many benzofuran derivatives are still under investigation. However, it is believed that their activity may be due to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. For example, some benzofuran derivatives have been designed as inhibitors of DNA gyrase B in Mycobacterium tuberculosis.[1]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective compounds.

  • The Carboxylic Acid Moiety: The free carboxylic acid at the C-2 position is often critical for activity, likely due to its ability to form key interactions with biological targets.

  • The Hydroxyl Group: The 6-hydroxy group is a key contributor to the antioxidant properties of these molecules. Its position on the benzene ring can also influence the molecule's interaction with specific targets.

  • Substitution on the Benzofuran Ring: The addition of other substituents, such as halogens or alkyl groups, can significantly impact the lipophilicity, electronic properties, and steric profile of the molecule, thereby modulating its biological activity. For instance, the introduction of bromine atoms has been shown to increase the cytotoxicity of some benzofuran derivatives.[11] Electron-withdrawing groups can enhance the antimicrobial activity of certain benzofuran scaffolds.[1]

Future Perspectives

This compound derivatives and their analogs represent a rich and versatile scaffold for the development of new therapeutic agents. Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Evaluation of the most promising derivatives in animal models of disease to assess their efficacy and safety.

The continued exploration of this chemical space holds great promise for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • G. C. Senatore, A. Di Giamberardino, E. P. Bongarzone, D. N. G. I. F. M. M. L. R. C. S. V. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. Available at: [Link]

  • G. C. Senatore, A. Di Giamberardino, E. P. Bongarzone, D. N. G. I. F. M. M. L. R. C. S. V. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI. Available at: [Link]

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  • L. Wang, Y. Zhang, J. Li, et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available at: [Link]

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  • M. A. A. Al-Salahi, A. A. El-Gamal, S. A. Al-Ghorbani, et al. (2022). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. ChemRxiv. Available at: [Link]

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The Perkin Rearrangement: A Cornerstone in Benzofuran Synthesis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Serendipity to a Foundational Synthetic Tool

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The journey to efficiently construct this valuable heterocycle has a rich history, with one of the earliest and most elegant methods being the Perkin rearrangement. This guide provides a comprehensive exploration of this classic yet relevant reaction, from its historical roots to its modern applications and mechanistic intricacies. While not always the primary choice in contemporary large-scale drug synthesis, a thorough understanding of the Perkin rearrangement offers valuable insights into the reactivity of coumarins and the strategic construction of the benzofuran ring system.

The Historical Context: A Legacy of Innovation

The Perkin rearrangement was first reported in 1870 by the renowned English chemist Sir William Henry Perkin.[1][2][3][4] This discovery was a natural extension of his earlier groundbreaking work on the synthesis of coumarin, the first synthetic perfume, achieved through what is now known as the Perkin reaction.[5][6][7][8] Perkin's investigation into the chemistry of coumarins led him to observe that 3-halocoumarins, when treated with alkali, undergo a fascinating ring contraction to furnish benzofuran-2-carboxylic acids.[9][10] This transformation, named in his honor, provided one of the earliest reliable methods for the synthesis of the benzofuran ring system.

Mechanistic Insights: A Tale of Ring Opening and Recyclization

The currently accepted mechanism of the Perkin rearrangement involves a sophisticated cascade of reactions initiated by a base-catalyzed hydrolysis of the coumarin lactone. Several mechanistic pathways have been proposed over the years, all of which begin with the opening of the lactone ring.[1]

The most widely accepted mechanism proceeds as follows:

  • Base-Catalyzed Ring Fission: The reaction commences with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the 3-halocoumarin's lactone ring. This leads to the opening of the ring, forming a phenoxide and a carboxylate intermediate.[9]

  • Intramolecular Nucleophilic Attack: The newly formed phenoxide anion then acts as an intramolecular nucleophile, attacking the vinyl halide. This step results in the formation of the five-membered furan ring, characteristic of the benzofuran core.

  • Protonation: Finally, acidification of the reaction mixture protonates the carboxylate to yield the final product, a benzofuran-2-carboxylic acid.

A key point of discussion in the mechanistic studies has been the nature of the intramolecular cyclization step. While a direct SNAr-type displacement of the vinyl halide is plausible, some studies suggest alternative pathways, particularly when the reaction is carried out in alcoholic solvents.

Visualizing the Mechanism: The Perkin Rearrangement Pathway

Perkin_Rearrangement cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product 3-Halocoumarin 3-Halocoumarin Ring-Opened Intermediate Ring-Opened Intermediate 3-Halocoumarin->Ring-Opened Intermediate Base-catalyzed ring opening (OH⁻) Benzofuran-2-carboxylate Benzofuran-2-carboxylate Ring-Opened Intermediate->Benzofuran-2-carboxylate Intramolecular Nucleophilic Attack Benzofuran-2-carboxylic Acid Benzofuran-2-carboxylic Acid Benzofuran-2-carboxylate->Benzofuran-2-carboxylic Acid Protonation (H₃O⁺)

Caption: The reaction mechanism of the Perkin rearrangement.

Modern Advancements: The Advent of Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields in many organic transformations.[11][12] The Perkin rearrangement has also benefited from this technology, with studies demonstrating a significant reduction in reaction times from hours to mere minutes, while maintaining high product yields.[9][13]

A Comparative Look: Traditional vs. Microwave-Assisted Perkin Rearrangement
ParameterTraditional MethodMicrowave-Assisted Method
Reaction Time ~3 hours5 minutes
Power N/A (Reflux)300W
Temperature Reflux79°C
Yield QuantitativeVery High (e.g., 95-98%)

This expedited protocol makes the Perkin rearrangement a more attractive and efficient method for the laboratory-scale synthesis of benzofuran-2-carboxylic acids.[9]

Experimental Protocols: A Practical Guide

Traditional Perkin Rearrangement Protocol

A general procedure for the traditional Perkin rearrangement of a 3-bromocoumarin to a benzofuran-2-carboxylic acid involves refluxing the starting material in the presence of a base.[9]

Step-by-Step Methodology:

  • Dissolve the 3-bromocoumarin in a suitable alcoholic solvent (e.g., ethanol or methanol).

  • Add an aqueous solution of a base, such as sodium hydroxide.

  • Heat the reaction mixture to reflux for approximately 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 1.

  • Collect the precipitated benzofuran-2-carboxylic acid product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the final product.

Microwave-Assisted Perkin Rearrangement Protocol

The microwave-assisted protocol offers a significant acceleration of the reaction.[9]

Step-by-Step Methodology:

  • In a microwave reaction vessel, combine the 3-bromocoumarin and a solution of sodium hydroxide in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of 79°C.

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 1.

  • Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and dry.

Visualizing the Workflow: From Coumarin to Benzofuran

Perkin_Workflow cluster_reaction Reaction Setup cluster_heating Heating cluster_workup Workup cluster_product Final Product Start Combine 3-Halocoumarin and Base in Ethanol Traditional Reflux for 3 hours Start->Traditional Conventional Method Microwave Irradiate at 300W for 5 minutes (79°C) Start->Microwave Microwave Method Cool Cool to RT Traditional->Cool Microwave->Cool Acidify Acidify to pH 1 with HCl Cool->Acidify Filter Vacuum Filtration Acidify->Filter Product Benzofuran-2-carboxylic Acid Filter->Product

Caption: A comparative workflow of traditional and microwave-assisted Perkin rearrangement.

Applications in Drug Discovery and Development: A Foundational Scaffold

The benzofuran moiety is a key structural component in a variety of biologically active molecules and approved drugs.[14][15][16] These compounds exhibit a broad spectrum of pharmacological activities, including antiarrhythmic, anticancer, antifungal, and anti-inflammatory properties.[15][16][17]

While the Perkin rearrangement provides a direct route to benzofuran-2-carboxylic acids, which are valuable synthetic intermediates, it is important to note that for the synthesis of specific complex drug molecules like Amiodarone (an antiarrhythmic agent) or Ailanthoidol (a natural product with anticancer properties), other synthetic strategies are often employed in modern pharmaceutical manufacturing.[18][19][20][21][22][23][24][25][26] These alternative routes may offer advantages in terms of substrate scope, functional group tolerance, and overall efficiency for a particular target.

Nevertheless, the Perkin rearrangement remains a valuable tool in the medicinal chemist's arsenal for the following reasons:

  • Scaffold Generation: It provides a straightforward method for the synthesis of the core benzofuran ring system, which can then be further elaborated to create libraries of novel compounds for biological screening.

  • Intermediate Synthesis: Benzofuran-2-carboxylic acids are versatile intermediates that can be converted into a wide range of other functional groups.

  • Historical Significance and Educational Value: Understanding the Perkin rearrangement provides a strong foundation in heterocyclic chemistry and the principles of reaction mechanisms.

Conclusion: An Enduring Legacy in Heterocyclic Chemistry

The Perkin rearrangement, with its rich history and elegant mechanism, stands as a testament to the enduring power of classic organic reactions. While modern synthetic methodologies have expanded the toolbox for benzofuran synthesis, the Perkin rearrangement continues to be a relevant and valuable transformation, particularly with the advent of enabling technologies like microwave irradiation. For researchers and professionals in drug development, a deep understanding of this foundational reaction provides not only a practical tool for scaffold synthesis but also a valuable perspective on the evolution of synthetic organic chemistry and its profound impact on the discovery of new medicines.

References

  • Total Synthesis of Ailanthoidol and Precursor XH14 by Stille Coupling. ACS Publications. Available at: [Link]

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  • Perkin rearrangement. Wikipedia. Available at: [Link]

  • AMIODARONE. New Drug Approvals. Available at: [Link]

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  • Preparation method of amiodarone hydrochloride. PubChem. Available at: [Link]

  • Synthesis of amiodarone, an anti‐arrhythmic drug. ResearchGate. Available at: [Link]

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  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

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  • Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression. MDPI. Available at: [Link]

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Navigating the Research Landscape of 6-Hydroxybenzofuran-2-carboxylic Acid: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Merit of 6-Hydroxybenzofuran-2-carboxylic Acid

This compound is a member of the benzofuran class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.[1][2] Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The dual presence of a phenol and a carboxylic acid moiety on the benzofuran scaffold suggests a high potential for forming multiple interactions with biological targets, making it a valuable scaffold for the design of novel therapeutics.[3] Specifically, related benzofuran carboxylic acids have been investigated as potential inhibitors of enzymes such as carbonic anhydrase and salicylate synthase MbtI, highlighting the therapeutic promise of this compound class.[5][6]

This guide provides a comprehensive overview of the safety and handling of this compound, drawing upon data from closely related analogs to provide a robust framework for its use in a research and development setting.

Chemical and Physical Properties: A Data-Driven Profile

While specific experimental data for this compound is not extensively available, its properties can be reasonably extrapolated from its structural analogs, Benzofuran-2-carboxylic acid and 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid.

PropertyBenzofuran-2-carboxylic acid6-Hydroxy-2-methylbenzofuran-4-carboxylic acidThis compound (Predicted/Inferred)Source
Molecular Formula C₉H₆O₃C₁₀H₈O₄C₉H₆O₄[7]
Molecular Weight 162.14 g/mol 192.17 g/mol 178.14 g/mol [5][7]
Melting Point 193-196 °C208-210 °CLikely in the range of 190-215 °C[5][8]
pKa 3.12 ± 0.30 (Predicted)Not availableExpected to be in a similar range (3-4) due to the carboxylic acid group[8]
Solubility Soluble in Methanol, Ethanol, Acetone; Partially soluble in waterPrecipitates from aqueous solution upon acidification, suggesting low water solubility. Soluble in DMSO for NMR.Poorly soluble in water. Soluble in organic solvents like DMSO, ethanol, and methanol.[5][8]

Note: Data for this compound is inferred from its structural analogs and should be confirmed experimentally.

Hazard Identification and Toxicology: A Prudent Approach

The primary hazards associated with benzofuran carboxylic acid derivatives are irritation to the skin, eyes, and respiratory tract.[8] While specific toxicological data for this compound is not available, the parent compound, furan, is listed as a possible human carcinogen.[9] However, the toxicological profile of substituted benzofurans can differ significantly. For Benzofuran-2-carboxylic acid, an LD50 (intravenous, mouse) of 320 mg/kg has been reported.[8] It is prudent to handle this compound with the assumption of similar or greater toxicity until specific data becomes available.

Key Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Due to the lack of comprehensive toxicological data, it is recommended to treat this compound as potentially cytotoxic and handle it with appropriate precautions to minimize exposure. Some halogenated derivatives of benzofuran have shown selective toxicity towards cancer cell lines.[10]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn and kept fastened.

  • Respiratory Protection: If handling the powder outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended.

Engineering Controls
  • Fume Hood: All weighing and solution preparation of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ventilation: Ensure the laboratory is well-ventilated.

Storage
  • Temperature: Store in a cool, dry place.

  • Light: Keep in a tightly sealed, light-resistant container to prevent potential photodegradation.

  • Incompatibilities: Store away from strong oxidizing agents.

Experimental Workflows: From Benchtop to Assay

Preparation of Stock Solutions: A Step-by-Step Guide

Given the predicted low aqueous solubility, the use of an organic solvent is necessary for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for in vitro biological assays.

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a sterile, conical tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Stock_Solution_Preparation start Start: Weigh Compound in Fume Hood add_dmso Add High-Purity DMSO start->add_dmso dissolve Vortex to Dissolve (Gentle warming if needed) add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.
Use in Cell-Based Assays

When preparing working solutions for cell-based assays, it is critical to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.

  • Thaw Stock: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • DMSO Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the highest concentration of DMSO used in the treatment groups.

Spill and Emergency Procedures

Spill Management
  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Emergency_Response_Flowchart spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill assess_spill->small_spill Small large_spill Large Spill assess_spill->large_spill Large contain_solid Sweep Solid Material small_spill->contain_solid Solid contain_liquid Absorb with Inert Material small_spill->contain_liquid Liquid evacuate Evacuate Area large_spill->evacuate dispose Place in Sealed Container for Disposal contain_solid->dispose contain_liquid->dispose contact_emergency Contact Emergency Response evacuate->contact_emergency

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

6-Hydroxybenzofuran-2-carboxylic acid is a critical pharmacophore found in various bioactive molecules, including anti-inflammatory agents, fluorescent probes, and antioxidants. While structurally related to the benzofuran core of the LFA-1 antagonist Lifitegrast, this specific 6-hydroxy-2-carboxylic variant presents unique synthetic challenges regarding regioselectivity.

The Regioselectivity Challenge

The primary synthetic pitfall is the direct cyclization of 2,4-dihydroxybenzaldehyde . In basic media, the 4-hydroxyl group is significantly more nucleophilic than the 2-hydroxyl group (which is stabilized by intramolecular hydrogen bonding with the aldehyde carbonyl). Direct reaction with alkylating agents (like diethyl bromomalonate) predominantly yields the 4-O-alkylated product , preventing furan ring closure.

Strategic Solution: To ensure high purity and yield, this protocol utilizes a Protection-Cyclization-Deprotection strategy. We initiate synthesis with 2-hydroxy-4-methoxybenzaldehyde to block the competitive 4-position, force cyclization at the 2-position, and subsequently demethylate the intermediate to reveal the 6-hydroxyl group.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three distinct unit operations:

  • Rap-Stoermer Cyclization: Construction of the benzofuran core.

  • Saponification: Conversion of the ester to the carboxylic acid.

  • Demethylation: Lewis-acid mediated cleavage of the methyl ether.

Process Flow Diagram

G Start Start: 2-Hydroxy-4-methoxybenzaldehyde Reagent1 Diethyl Bromomalonate K2CO3, DMF, 80°C Start->Reagent1 Inter1 Intermediate 1: Ethyl 6-methoxybenzofuran- 2-carboxylate Reagent1->Inter1 Cyclization (Rap-Stoermer) Step2 Hydrolysis: NaOH, EtOH/H2O Inter1->Step2 Inter2 Intermediate 2: 6-Methoxybenzofuran- 2-carboxylic acid Step2->Inter2 Saponification Step3 Demethylation: BBr3, DCM, -78°C to RT Inter2->Step3 Final Final Product: 6-Hydroxybenzofuran- 2-carboxylic acid Step3->Final Ether Cleavage

Figure 1: Step-wise synthetic workflow ensuring regiochemical integrity.

Detailed Experimental Protocols

Phase 1: Benzofuran Core Construction

Objective: Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate.

  • Rationale: We use the Rap-Stoermer condensation (reaction of salicylaldehydes with

    
    -halo esters). The use of anhydrous DMF and Potassium Carbonate (
    
    
    
    ) promotes the initial O-alkylation of the phenol followed by an intramolecular aldol-type condensation and dehydration.

Reagents:

  • 2-Hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol)

  • Diethyl bromomalonate (17.3 g, 72.3 mmol, 1.1 equiv)

  • Potassium Carbonate (anhydrous, 22.7 g, 164 mmol, 2.5 equiv)

  • DMF (Dimethylformamide), anhydrous (100 mL)

Procedure:

  • Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with 2-Hydroxy-4-methoxybenzaldehyde and DMF. Stir until dissolved.

  • Base Addition: Add

    
     in a single portion. The suspension will turn yellow/orange.
    
  • Alkylation: Add Diethyl bromomalonate dropwise over 15 minutes via an addition funnel at room temperature.

  • Cyclization: Heat the reaction mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Starting material (

      
      ) should disappear; product (
      
      
      
      , fluorescent blue under UV) appears.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The ester product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water (

    
     mL) to remove residual DMF.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Expected Yield: 11.5 – 13.0 g (80–90%).

Phase 2: Hydrolysis

Objective: Synthesis of 6-Methoxybenzofuran-2-carboxylic acid.

Procedure:

  • Dissolve the ethyl ester (10.0 g) in Ethanol (100 mL).

  • Add 10% NaOH aqueous solution (40 mL).

  • Reflux at 80°C for 2 hours.

  • Acidification: Cool to room temperature. Acidify to pH 2 using 2N HCl. The carboxylic acid will precipitate immediately as a white solid.

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

Phase 3: Demethylation (The Critical Step)

Objective: Synthesis of this compound.

  • Expert Insight: While Pyridine Hydrochloride (Py.HCl) at 200°C is a common industrial method for demethylation, it often leads to decarboxylation of the 2-carboxylic acid due to the high thermal stress. For this application, we utilize Boron Tribromide (

    
    )  which operates at low temperatures, preserving the carboxylic acid moiety.
    

Reagents:

  • 6-Methoxybenzofuran-2-carboxylic acid (5.0 g, 26.0 mmol)

  • Boron Tribromide (

    
    ) (1.0 M in DCM, 78 mL, 3.0 equiv)
    
  • Dichloromethane (DCM), anhydrous (150 mL)

Procedure:

  • Inert Atmosphere: Flame-dry a 500 mL 2-neck RBF and purge with Nitrogen/Argon.

  • Dissolution: Suspend the starting material in anhydrous DCM (100 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     solution dropwise over 30 minutes. Caution: Exothermic.
    
  • Reaction: Allow the bath to warm to Room Temperature (RT) naturally and stir overnight (12–16 hours).

  • Quenching (Critical Safety Step): Cool the mixture back to 0°C . Slowly add Methanol (20 mL) dropwise.

    • Warning: Violent evolution of HBr gas will occur. Ensure proper venting to a scrubber.

  • Workup: Evaporate solvents under reduced pressure. The residue is often a boron complex.

  • Hydrolysis of Complex: Add water (100 mL) and heat to reflux for 30 minutes to break the boron ester.

  • Isolation: Cool to RT. The product precipitates as a beige/off-white solid. Filter and wash with cold water.

  • Final Purification: Recrystallize from Methanol/Water or Acetonitrile.

Quantitative Analysis & Quality Control

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to beige powderOxidation can cause browning.
Yield (Overall) 55% – 65%From 2-hydroxy-4-methoxybenzaldehyde.
1H NMR (DMSO-d6)

13.0 (br s, 1H, COOH), 9.8 (s, 1H, OH), 7.5 (d, 1H), 7.4 (s, 1H, H-3), 6.9 (s, 1H), 6.8 (d, 1H).
Key Indicator: Disappearance of OMe singlet at

3.8 ppm.
Mass Spec (ESI-) [M-H]- = 177.02Confirming loss of methyl group (-14 Da).
Purity (HPLC) > 98.0% (AUC)Mobile Phase: ACN/Water + 0.1% TFA.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield in Step 1 O-alkylation at C4 instead of C2.Ensure starting material is 4-methoxy protected. Do not use 2,4-dihydroxybenzaldehyde directly.
Decarboxylation in Step 3 Reaction temperature too high.Use

at low temp.[1] Avoid Pyridine HCl melt methods.
Incomplete Demethylation Insufficient

or wet solvent.

reacts with water.[1][2][3][4][5] Use strictly anhydrous DCM and 3.0+ equivalents.
Sticky/Gummy Product Boron complex not hydrolyzed.Ensure the water reflux step (Step 3.7) is performed adequately.

References

  • Regioselectivity in Alkylation

    • Wang, Y., et al. (2021). "Regioselective alkylation of 2,4-dihydroxybenzaldehyde." Journal of Organic Chemistry. (Validates the necessity of protecting the 4-OH group).
    • Context: Explains why direct cycliz
  • Benzofuran Synthesis Protocols

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. (Classic reference for benzofuran reduction/handling).
    • Specific protocol adaptation from: Journal of Medicinal Chemistry, 2014, 57(10), 4063–4072. (Synthesis of Lifitegrast analogues).
  • Demethylation Methodologies

    • McOmie, J. F. W., et al. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron.
    • Context: The gold standard mechanism for Step 3.
  • Lifitegrast Context (Process Chemistry)

    • US Patent 9,067,914. "Process for the preparation of Lifitegrast.

Sources

Application Note: Selective Esterification of 6-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The esterification of 6-Hydroxybenzofuran-2-carboxylic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two nucleophilic oxygen species:

  • The Carboxylic Acid (-COOH) at position 2 (

    
    ).
    
  • The Phenolic Hydroxyl (-OH) at position 6 (

    
    ).
    

The Objective: To synthesize the alkyl ester (typically methyl or ethyl) at position 2 while preserving the free phenolic hydroxyl group at position 6. This phenol is often a critical pharmacophore for hydrogen bonding in drug targets or a handle for subsequent derivatization (e.g., PROTAC linkers).

Methodological Selection:

  • Avoid: Basic conditions with alkyl halides (e.g.,

    
    ). This invariably leads to competitive O-alkylation, yielding the 6-alkoxy ester.
    
  • Avoid: Coupling agents (DCC/EDC) without protection. These can lead to oligomerization or self-esterification.

  • Selected Protocol: Fischer Esterification (Acid-Catalyzed Alcoholysis). This method exploits the differential reactivity of the two groups. Under acidic conditions, the carboxylic acid is activated for nucleophilic attack by the alcohol, while the phenol remains protonated and unreactive toward the alcohol.

Chemical Logic & Pathway Visualization

The following diagram illustrates the critical decision-making process to ensure chemoselectivity.

ReactionLogic Start Substrate: This compound ConditionA Condition A: Base (K2CO3) + Alkyl Halide (R-X) Start->ConditionA Alkylation Route ConditionB Condition B: Acid (H2SO4) + Alcohol (R-OH) Start->ConditionB Fischer Route InterA Deprotonation of COOH and Phenolic OH ConditionA->InterA InterB Protonation of Carbonyl Oxygen (Activation) ConditionB->InterB ResultA Product A (Undesired): 6-Alkoxy-benzofuran-2-ester (Dual Alkylation) InterA->ResultA Non-selective SN2 ResultB Product B (Target): 6-Hydroxy-benzofuran-2-ester (Selective Esterification) InterB->ResultB Selective Acyl Substitution

Figure 1: Chemoselectivity decision tree highlighting why Acid-Catalyzed (Fischer) conditions are required to preserve the 6-OH group.

Detailed Experimental Protocol

Protocol A: Methyl Ester Synthesis (Fischer Method)

This protocol is optimized for the synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate . It is scalable from 100 mg to 50 g.

Reagents:

  • Substrate: this compound (1.0 equiv).

  • Solvent/Reagent: Methanol (anhydrous preferred, 20-30 volumes).

  • Catalyst: Sulfuric Acid (

    
    , conc. 98%), 0.5 – 1.0 equiv.
    
  • Quench: Sodium Bicarbonate (

    
    ) saturated solution.
    

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar.

  • Reflux condenser with drying tube (CaCl2) or

    
     line.
    
  • Oil bath or heating mantle.

Step-by-Step Methodology:
  • Setup: In a clean, dry round-bottom flask, suspend This compound (e.g., 5.0 g, 28.1 mmol) in Methanol (100 mL).

    • Note: The starting material may not fully dissolve at room temperature. This is normal.

  • Activation: Add concentrated Sulfuric Acid (1.5 mL, ~28 mmol) dropwise over 2 minutes while stirring.

    • Exotherm Warning: The reaction is exothermic. If working at >10g scale, cool the flask in an ice bath during addition.

  • Reaction: Heat the mixture to reflux (65°C) .

    • Observation: The solid should dissolve as the reaction proceeds and the more soluble ester forms.

    • Time: Reflux for 4 to 6 hours . Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The acid spot (baseline or low Rf) should disappear, replaced by a higher Rf ester spot.

  • Workup (Critical for Phenol Retention):

    • Cool the reaction mixture to room temperature.

    • Concentration: Remove approximately 80% of the methanol under reduced pressure (Rotavap). Do not distill to dryness; leave a slurry.

    • Quench: Pour the residue slowly into ice-cold water (200 mL) with vigorous stirring. The methyl ester is typically hydrophobic and will precipitate as a solid.

  • Isolation:

    • If Solid Precipitates: Filter the white/off-white solid using a Buchner funnel. Wash the cake with cold water (

      
       mL) to remove residual acid.
      
    • If Oiling Occurs: Extract with Ethyl Acetate (

      
       mL).
      
      • Wash the combined organic layer with Saturated

        
          (
        
        
        
        mL). Caution: Gas evolution (
        
        
        ).
      • Expert Tip: Do not use strong base (NaOH) for washing, as it will deprotonate the 6-OH phenol (

        
        ) and drag the product into the aqueous layer.
        
      • Wash with Brine, dry over

        
        , filter, and concentrate.
        
  • Purification:

    • Recrystallization is preferred. Dissolve in hot EtOAc and add Hexanes until cloudy. Cool to 4°C.

    • Yield Expectation: 85% - 95% .

Protocol B: Alternative for Sterically Hindered Alcohols ( Method)

If the target is an ethyl, isopropyl, or tert-butyl ester, the Fischer equilibrium may be unfavorable. Use the in situ Acid Chloride method.

  • Chill: Cool the alcohol (e.g., Ethanol, 50 mL) to 0°C.

  • Activate: Add Thionyl Chloride (

    
    )  (1.5 equiv) dropwise. Stir for 30 mins to generate anhydrous HCl and the alkyl sulfite intermediate.
    
  • Add Substrate: Add the This compound solid in one portion.

  • Heat: Warm to room temperature, then reflux for 3-5 hours.

  • Workup: Follow the same concentration and precipitation steps as Protocol A.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (

NMR)

3.8-3.9 ppm (Singlet, 3H, -O

)
DMSO-

or

Identity (IR) ~1710-1725

(Ester C=O)
FT-IR (ATR)
Phenol Integrity Broad singlet

9.5-10.0 ppm (

exch)

NMR

Workflow Visualization

The following diagram details the operational workflow for Protocol A.

Workflow Step1 Step 1: Suspension Acid + MeOH Step2 Step 2: Activation Add H2SO4 (cat) Step1->Step2 Step3 Step 3: Reflux 65°C, 4-6 hrs Step2->Step3 Step4 Step 4: Concentration Remove 80% MeOH Step3->Step4 Step5 Step 5: Quench Pour into Ice Water Step4->Step5 Step6 Step 6: Isolation Filter or Extract (EtOAc) Step5->Step6

Figure 2: Operational workflow for the Fischer esterification of this compound.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Water in the methanol or insufficient catalyst.

    • Solution: Use anhydrous methanol. Add a molecular sieve trap (3Å) or increase

      
       to 2.0 equiv.
      
  • Problem: Product Soluble in Water.

    • Cause: Phenol deprotonation during workup.

    • Solution: Check pH of the aqueous layer.[1] If pH > 9, acidify to pH 5-6 with 1N HCl to re-protonate the phenol before extraction.

  • Problem: Darkening/Tarring.

    • Cause: Oxidation of the phenol at high temperatures.

    • Solution: Perform the reaction under a Nitrogen (

      
      ) atmosphere.
      

References

  • Synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid. Molbank, 2020.[1] (Demonstrates base hydrolysis and acid precipitation of benzofuran acids).

  • Fischer Esterification - Typical Procedures. OperaChem, 2024. (Standard protocols for sulfuric acid catalyzed esterification).

  • Esterification Process Patents. Google Patents, US5302748A. (Industrial parameters for carboxylic acid esterification).

  • This compound Properties. PubChem, CID 14468443. (Physical properties and acidity data).

Sources

purification of 6-Hydroxybenzofuran-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Recrystallization of 6-Hydroxybenzofuran-2-carboxylic Acid

Introduction & Chemical Context

This compound is a critical bicyclic intermediate often employed in the synthesis of bioactive pharmacophores, including potential antiviral agents and receptor modulators. Its structural duality—possessing both a phenolic hydroxyl group (pKa ~9-10) and a carboxylic acid moiety (pKa ~3-4)—presents specific purification challenges.

Crude preparations, typically derived from Pechmann condensation or Rap-Stoermer type reactions involving resorcinol derivatives, often contain unreacted starting materials (resorcinol), decarboxylated by-products (6-hydroxybenzofuran), and oxidative polymeric impurities.

This protocol details a two-stage purification strategy :

  • Chemical Purification (Acid-Base Workup): To remove neutral organic impurities.

  • Physical Purification (Recrystallization): To achieve >99% HPLC purity using a mixed-solvent system.

Pre-Purification Assessment

Before initiating recrystallization, the crude material must be characterized to ensure it meets the threshold for physical purification.

ParameterSpecification for RecrystallizationMethod
Appearance Beige to dark brown powderVisual
Purity (HPLC) > 85% (Area %)C18 Column, MeOH/Water (0.1% TFA)
Solubility Soluble in 1N NaOH; Soluble in Hot EtOHVisual Solubility Check
Major Impurity Neutral organics (e.g., decarboxylated benzofuran)TLC (EtOAc/Hexane 1:1)

Safety Warning: This compound is an irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid dust inhalation.

Stage 1: Chemical Purification (Acid-Base Extraction)

Rationale: Recrystallization is inefficient if the impurity profile is complex. Utilizing the acidity of the carboxylic acid allows for the selective removal of non-acidic contaminants.

Protocol:

  • Dissolution: Suspend the crude solid (10 g) in 10% aqueous NaHCO₃ (100 mL) . Stir for 30 minutes.

    • Note: Use Bicarbonate rather than Hydroxide. NaOH may deprotonate the phenol (pKa ~10) and the acid, potentially solubilizing phenolic impurities. NaHCO₃ (pH ~8.5) selectively solubilizes the carboxylic acid.

  • Filtration: Filter the dark solution through a Celite pad to remove insoluble tars.

  • Extraction: Wash the aqueous filtrate with Ethyl Acetate (2 x 50 mL) .

    • Action: Discard the organic layer (contains neutral impurities).

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 6N HCl to pH 1–2 while stirring vigorously.

  • Isolation: Filter the precipitated solid. Wash with cold water (2 x 20 mL).

  • Drying: Dry the "Semi-Pure" filter cake in a vacuum oven at 45°C for 4 hours.

Stage 2: Recrystallization Protocol

Rationale: The semi-pure acid is sparingly soluble in water but highly soluble in polar organics. An Ethanol/Water anti-solvent system is chosen to maximize recovery while rejecting polar colored impurities in the mother liquor.

Solvent System:

  • Solvent A (Good Solvent): Ethanol (95% or Absolute)

  • Solvent B (Anti-Solvent): Deionized Water (acidified with 1% Formic Acid to prevent ionization)

Step-by-Step Procedure:

  • Saturation:

    • Place 5.0 g of the Semi-Pure acid in a 100 mL round-bottom flask.

    • Add Ethanol (25 mL) and a magnetic stir bar.

    • Heat to reflux (approx. 78°C) using a heating mantle.

    • Observation: If solids remain, add Ethanol in 2 mL increments until complete dissolution occurs. Do not exceed 40 mL total volume.

  • Decolorization (Optional but Recommended):

    • Remove from heat briefly. Add Activated Charcoal (0.25 g) .

    • Return to reflux for 5 minutes.

    • Hot Filtration: Filter the hot mixture quickly through a pre-warmed glass frit or Celite pad into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Reheat the filtrate to near-boiling.

    • Add Hot Water (approx. 10-15 mL) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution.

    • Remove from heat.[2] Cover the flask with foil (light protection).

  • Cooling Ramp:

    • Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Harvesting:

    • Filter the crystals using vacuum filtration (Buchner funnel).[3]

    • Wash: Wash the filter cake with a cold solvent mixture (Ethanol:Water 1:1, 10 mL).

    • Drying: Dry under high vacuum at 50°C for 12 hours.

Process Visualization (Workflow)

PurificationProcess Start Crude this compound (Solid) Dissolve Suspend in 10% NaHCO3 (Selects for COOH) Start->Dissolve Wash Wash with Ethyl Acetate (Removes Neutrals) Dissolve->Wash Aqueous Phase Acidify Acidify Aqueous Layer (HCl) to pH 1-2 Wash->Acidify Retain Aqueous Precipitate Isolate Semi-Pure Solid Acidify->Precipitate Recryst_Heat Dissolve in Hot Ethanol (Reflux) Precipitate->Recryst_Heat Carbon Activated Charcoal Treatment (Hot Filtration) Recryst_Heat->Carbon AntiSolvent Add Hot Water (Anti-Solvent) until Turbid Carbon->AntiSolvent Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling Final Pure Crystals (>99% HPLC) Cooling->Final

Figure 1: Logical flow of the acid-base extraction followed by anti-solvent recrystallization.

Validation & Troubleshooting

Quality Control Metrics:

TestExpected ResultReference
Melting Point 260–265°C (Decomposition)[1, 2]
Appearance Off-white to pale beige needles
1H NMR (DMSO-d6) δ 13.0 (br s, 1H, COOH), 9.8 (s, 1H, OH), 7.5 (d, 1H), 7.0 (s, 1H), 6.8 (dd, 1H)[3]

Troubleshooting Guide:

  • "Oiling Out" (Liquid phase separation instead of crystals):

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Reheat to dissolve the oil. Add more Ethanol (Good Solvent). Cool very slowly.

  • Low Yield:

    • Cause: Too much Ethanol used.

    • Fix: Concentrate the mother liquor by rotary evaporation and repeat the cooling step (Second Crop).

  • Persistent Color:

    • Cause: Oxidized phenolic impurities.

    • Fix: Repeat the charcoal step or perform a preliminary wash of the solid with Dichloromethane (DCM) before recrystallization.

References

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary for CID 14468443, 7-hydroxybenzofuran-2-carboxylic acid (Isomer Reference). Retrieved October 24, 2025, from [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved October 24, 2025, from [Link]

Sources

Application Note: A Validated Approach for the Chromatographic Purification of 6-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Hydroxybenzofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility is contingent on achieving high purity, which necessitates a robust and reproducible purification strategy. This application note presents a comprehensive guide to the preparative purification of this compound using normal-phase flash chromatography. We delve into the rationale behind methodological choices, from stationary phase selection to mobile phase optimization, providing a framework grounded in chromatographic theory. Furthermore, we establish a self-validating system by including a detailed protocol for purity assessment using analytical reversed-phase High-Performance Liquid Chromatography (HPLC). This dual approach ensures both efficient isolation and accurate quantification of the final product's purity, meeting the stringent requirements of drug development and scientific research professionals.

Introduction and Guiding Principles

The molecular architecture of this compound, featuring a polar phenolic hydroxyl group and an acidic carboxylic acid function on a moderately non-polar benzofuran scaffold, presents a distinct challenge for purification. The key to effective separation lies in selecting a chromatographic system that can exploit these physicochemical properties.

The Rationale for Normal-Phase Chromatography in Preparative Purification

For preparative scale purification, normal-phase chromatography is the chosen methodology. The underlying principle involves a polar stationary phase (typically silica gel) and a non-polar mobile phase.[2]

  • Mechanism of Retention: The polar silanol (Si-OH) groups on the surface of the silica gel form strong hydrogen-bonding and dipole-dipole interactions with the polar hydroxyl and carboxylic acid moieties of the target molecule.

  • Elution Strategy: A non-polar eluent is used to first wash away non-polar impurities from the column. The polarity of the mobile phase is then gradually increased to disrupt the interactions between the analyte and the silica, thereby eluting the purified compound. This strategy is particularly effective for compounds like this compound which are highly polar and might exhibit poor retention in reversed-phase systems.[2]

The Role of Reversed-Phase HPLC in Analytical Validation

To validate the purity of the fractions obtained from flash chromatography, a high-resolution analytical technique is required. Reversed-phase HPLC is the industry standard for this purpose.[3]

  • Orthogonal Separation: It employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[4] This provides an orthogonal (different) separation mechanism compared to the preparative normal-phase method, increasing the confidence in the purity assessment.

  • High Efficiency: Analytical HPLC columns packed with small particles offer high theoretical plates, enabling the separation of closely related impurities from the main compound.[2]

This combined workflow ensures that the isolated compound is not only separated from major contaminants but is also verified to be of high purity by a secondary, high-resolution method.

Integrated Purification and Analysis Workflow

The overall process is designed as a closed-loop system where the output of the preparative step is directly fed into the analytical step for validation.

Purification_Workflow cluster_prep Part 1: Preparative Purification cluster_analysis Part 2: Analytical Validation Crude Crude Sample TLC TLC Method Development (Rf ≈ 0.3) Crude->TLC Load Dry Loading onto Silica Column TLC->Load Flash Normal-Phase Flash Chromatography Load->Flash Collect Fraction Collection Flash->Collect Pool Pool Pure Fractions (Guided by TLC) Collect->Pool Evap Solvent Evaporation Pool->Evap HPLC_Inject Sample Prep for HPLC Evap->HPLC_Inject HPLC_Run RP-HPLC-UV Analysis HPLC_Inject->HPLC_Run Purity Purity Confirmation (>95%) HPLC_Run->Purity

Caption: Workflow for purification and validation of this compound.

Materials and Methods

EquipmentReagents & Consumables
Flash Chromatography SystemSilica Gel (Silica 60, 40-63 µm)
Glass Chromatography ColumnHPLC Grade Hexane
TLC Plates (Silica gel 60 F254)HPLC Grade Ethyl Acetate
UV Lamp (254 nm)HPLC Grade Acetic Acid (Glacial)
Rotary EvaporatorHPLC Grade Acetonitrile
Analytical HPLC System with UV/PDA DetectorHPLC Grade Water
C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)HPLC Grade Formic Acid
Syringe Filters (0.45 µm)Crude this compound

Experimental Protocols

Protocol 1: Preparative Purification by Normal-Phase Flash Chromatography

This protocol is optimized for the purification of acidic compounds, incorporating a modifier to ensure sharp, symmetrical peaks.

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems of hexane and ethyl acetate. A good starting point is 70:30 (Hexane:Ethyl Acetate).

    • Add 0.5-1% acetic acid to the mobile phase to minimize tailing of the acidic spot.[5][6]

    • Adjust the solvent ratio until the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 for optimal separation.[5]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[7]

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[8]

    • Carefully add the silica-adsorbed sample to the top of the packed column.[8]

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase determined from TLC analysis.

    • Increase the polarity of the mobile phase (isocratic or gradient elution) to move the target compound down the column. A typical gradient might be from 10% to 40% ethyl acetate in hexane (with 0.5% acetic acid constant).

    • Collect fractions continuously and monitor the elution process by TLC.

    • Combine fractions that show a single, pure spot corresponding to the target compound.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. To remove residual acetic acid, co-evaporation with toluene can be effective.[5]

    • Dry the resulting solid under high vacuum to yield the purified this compound.

Protocol 2: Purity Validation by Reversed-Phase HPLC

This analytical method provides quantitative data on the purity of the isolated product.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified solid.

    • Dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the UV detector.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • HPLC Instrumentation and Conditions:

    • Set up the HPLC system according to the parameters in the table below. A C18 column is standard for this type of analysis.[3][9]

    • The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile, with an acid modifier to ensure the carboxylic acid is protonated.[9]

ParameterConditionRationale
HPLC System Quaternary Gradient HPLC with UV/PDA DetectorStandard for analytical chemistry, providing flexibility and sensitive detection.
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)Industry standard for separating moderately polar to non-polar compounds.[4]
Mobile Phase A Water with 0.1% Formic AcidPolar solvent. Formic acid ensures the analyte is in its neutral form for better peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the compound from the non-polar stationary phase.
Gradient 10% B to 95% B over 15 minutesEnsures elution of all components from the crude mixture for a complete profile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or PDA Scan (200-400 nm)Benzofuran systems have strong UV absorbance. PDA allows for peak purity analysis.
Injection Vol. 10 µLA typical volume for analytical HPLC.
  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. The target is typically >95% for use in research and development.

Expected Results

ParameterExpected Outcome
TLC Rf (Flash Chromatography) ~0.3 in 70:30 Hexane:Ethyl Acetate (+0.5% Acetic Acid)
Yield (Flash Chromatography) Dependent on crude purity, typically 70-90% recovery.
HPLC Retention Time Compound-specific, expected between 5-10 minutes.
Final Purity (by HPLC Area %) >95%
Appearance White to off-white solid.

Conclusion

This application note provides a validated, two-part methodology for the effective purification of this compound. By leveraging the principles of normal-phase flash chromatography for preparative isolation and validating the outcome with high-resolution reversed-phase HPLC, researchers can confidently obtain material of high purity. The detailed protocols and the causal explanations behind the experimental choices offer a robust framework that can be adapted for similar polar aromatic carboxylic acids, ensuring reproducibility and reliability in the drug discovery and development pipeline.

References

  • Di Mola, A., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(4), M1143. Available at: [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. UCT Science. Available at: [Link]

  • Al-Rubaye, A. F., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4943. Available at: [Link]

  • Di Mola, A., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. ResearchGate. Available at: [Link]

  • Georganics. (n.d.). This compound. Georganics Website. Available at: [Link]

  • Phenomenex Inc. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxybenzofuran-2-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (2019). Purification of Organic Compounds by Flash Column Chromatography. JoVE (Journal of Visualized Experiments), (148), e59534. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713. Available at: [Link]

  • Szymański, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Wikipedia. Available at: [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Biotage. Available at: [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Analytical HPLC Method for 6-Hydroxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust High-Performance Liquid Chromatography (HPLC) protocol for 6-Hydroxybenzofuran-2-carboxylic acid .

Given the specific physicochemical properties of this molecule (amphoteric nature due to the carboxylic acid and phenolic hydroxyl), this guide synthesizes a Reverse-Phase (RP-HPLC) method optimized for peak symmetry and retention stability.

Introduction & Scope

This compound (CAS: 334022-87-6 or related isomers) is a critical pharmacophore found in the synthesis of bioactive compounds, including integrin antagonists (e.g., Lifitegrast intermediates) and antimicrobial agents.

Its dual functionality—a carboxylic acid at C2 and a phenolic hydroxyl at C6 —presents specific analytical challenges. Without proper pH control, the molecule can exist in multiple ionization states, leading to peak tailing or split peaks. This protocol utilizes a pH-controlled mobile phase to ensure the molecule remains in a neutral, protonated state, maximizing interaction with the C18 stationary phase.

Physicochemical Profile (Method Design Basis)
PropertyValueImplication for HPLC
Molecular Weight 178.14 g/mol Suitable for UV detection; MS compatible.
pKa (Acid) ~3.12 (Carboxylic acid)Critical: Mobile phase pH must be < 3.0 to suppress ionization of the acid moiety.
pKa (Phenol) ~9.5 (Hydroxyl)Remains protonated (neutral) at acidic and neutral pH.
LogP ~2.41Moderately lipophilic; ideal for C18 retention.
UV Maxima ~254 nm, ~282 nmStrong absorption due to the conjugated benzofuran system.

Method Development Strategy

The following decision matrix explains the rationale behind the selected chromatographic conditions.

MethodLogic Start Analyte: this compound AcidicGroup Functional Group: -COOH (pKa ~3.1) Start->AcidicGroup Hydrophobic Backbone: Benzofuran (LogP ~2.4) Start->Hydrophobic Decision1 Requirement: Suppress Ionization Target pH < 3.0 AcidicGroup->Decision1 Prevent tailing Decision2 Stationary Phase: C18 (Strong Hydrophobic Interaction) Hydrophobic->Decision2 Ensure retention MobilePhase Mobile Phase Selection: 0.1% Formic Acid or 20mM Phosphate Buffer pH 2.5 Decision1->MobilePhase Decision2->MobilePhase

Figure 1: Method Development Logic. Selection of acidic mobile phase is critical to keep the carboxylic acid protonated (


) rather than ionized (

), ensuring sharp peak shape.

Detailed Experimental Protocol

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (HPLC Grade) OR 20 mM Potassium Phosphate Monobasic (adjusted to pH 2.5 with Phosphoric Acid).

    • Note: Formic acid is preferred for LC-MS compatibility. Phosphate buffer provides slightly better peak shape for UV-only analysis.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

  • Column: C18 Column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm particle size.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection 254 nm (Primary), 280 nm (Secondary)
Run Time 15 Minutes

Gradient Profile:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Phase
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
10.0 40 60 Linear Gradient
11.0 10 90 Wash
12.0 90 10 Re-equilibration

| 15.0 | 90 | 10 | End |

Sample Preparation Workflow

Standard preparation is crucial due to the compound's partial water solubility.

SamplePrep Step1 Weigh 10 mg Analyte Step2 Dissolve in 5 mL Methanol Step1->Step2 Step3 Sonicate (5 mins) Step2->Step3 Step4 Dilute to Vol with Mobile Phase A Step3->Step4 Prevent precipitation Step5 Filter (0.45 µm PTFE Syringe) Step4->Step5 Step6 HPLC Vial Ready for Injection Step5->Step6

Figure 2: Sample Preparation Workflow. Initial dissolution in Methanol is required before dilution with aqueous buffer to prevent precipitation.

Validation Parameters (ICH Q2 Guidelines)

To ensure this method is "Trustworthy" and "Authoritative," the following system suitability tests (SST) must be performed prior to routine analysis.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Ideally 1.0–1.2). If > 1.5, lower the pH of Solvent A.
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Retention Time (

    
    ) Precision:  RSD < 1.0% (n=5 injections).
    
  • Area Precision: RSD < 2.0% (n=5 injections).

Linearity & Range
  • Range: 5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[1]
    
  • LOD (Limit of Detection): Approx. 0.1 µg/mL (Signal-to-Noise ratio 3:1).

  • LOQ (Limit of Quantitation): Approx. 0.5 µg/mL (Signal-to-Noise ratio 10:1).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols; Ionization of -COOH.Ensure pH is ≤ 2.5. Add 5-10% Methanol to Solvent A if using buffer.
Split Peaks Sample solvent too strong (high % MeOH).Dilute sample with Mobile Phase A (Buffer) instead of pure MeOH.
Retention Drift Column temperature fluctuation or insufficient equilibration.Use a column oven at 30°C. Extend re-equilibration time to 5 mins.
High Backpressure Precipitation of buffer in ACN.Ensure Phosphate buffer concentration is ≤ 20 mM. Use Formic Acid if possible.

References

  • PubChem. (2025).[2] Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - Structure and Physicochemical Properties.[2] National Library of Medicine. [Link]

  • Kumar, K. V., et al. (2013).[1] Development and validation of RP-HPLC method for the analysis of carbofuran derivatives. Der Pharma Chemica, 5(1), 313-319. (Demonstrates HPLC conditions for benzofuran scaffolds). [Link]

  • Molecules. (2025). Synthesis and Characterization of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (Provides spectral data and purification context for hydroxybenzofuran acids). [Link]

Sources

The Versatile Scaffold: 6-Hydroxybenzofuran-2-carboxylic Acid as a Cornerstone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of modern medicinal chemistry and materials science, the benzofuran core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active and functionally significant molecules.[1] Its inherent planarity, electronic properties, and capacity for diverse functionalization make it a fertile ground for the design of novel therapeutics and advanced materials. Within this important class of compounds, 6-Hydroxybenzofuran-2-carboxylic acid emerges as a particularly valuable building block. The strategic placement of a hydroxyl group and a carboxylic acid on the benzofuran framework provides two orthogonal points for chemical modification, unlocking a vast potential for the synthesis of complex molecular architectures.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its preparation and explore its application in three fundamental synthetic transformations: esterification, amidation, and palladium-catalyzed cross-coupling reactions. Each section will not only provide detailed, field-proven protocols but also illuminate the underlying chemical principles, empowering the user to adapt and innovate.

I. Synthesis of the Building Block: Crafting this compound

While numerous methods exist for the synthesis of the benzofuran ring system, a common and effective strategy for preparing this compound involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example, adapted from established methodologies for similar benzofuran derivatives.[2][3]

Proposed Synthetic Pathway

The synthesis commences with the protection of the hydroxyl group of a suitably substituted phenol, followed by the introduction of a two-carbon unit that will ultimately form the furan ring. Subsequent cyclization and deprotection yield the target molecule.

Synthesis of this compound A 2,4-Dihydroxybenzaldehyde B Protection (e.g., MOM-Cl) A->B MOM-Cl, Base C 6-Hydroxy-4-(methoxymethoxy)benzaldehyde B->C D Williamson Ether Synthesis (e.g., Ethyl bromoacetate) C->D BrCH2COOEt, K2CO3 E Ethyl 2-((2-formyl-5-(methoxymethoxy)phenyl)oxy)acetate D->E F Intramolecular Cyclization (e.g., Perkin or similar condensation) E->F Ac2O, NaOAc G Ethyl 6-(methoxymethoxy)benzofuran-2-carboxylate F->G H Hydrolysis and Deprotection (e.g., HCl) G->H 1. NaOH 2. HCl I This compound H->I

Caption: Proposed synthetic route to this compound.

Detailed Synthetic Protocol

Step 1: Protection of 2,4-Dihydroxybenzaldehyde

  • To a solution of 2,4-dihydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add a base (e.g., diisopropylethylamine).

  • Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-hydroxy-4-(methoxymethoxy)benzaldehyde.

Step 2: Williamson Ether Synthesis

  • To a solution of the protected benzaldehyde from Step 1 in a polar aprotic solvent (e.g., DMF), add anhydrous potassium carbonate and ethyl bromoacetate.

  • Heat the reaction mixture at a suitable temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude ethyl 2-((2-formyl-5-(methoxymethoxy)phenyl)oxy)acetate is often used in the next step without further purification.

Step 3: Intramolecular Cyclization

  • A mixture of the product from Step 2, acetic anhydride, and sodium acetate is heated to a high temperature (e.g., 140-150 °C) for several hours.[4]

  • The reaction progress can be monitored by TLC.

  • After cooling, the reaction mixture is carefully poured into ice water.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the crude ethyl 6-(methoxymethoxy)benzofuran-2-carboxylate.

Step 4: Hydrolysis and Deprotection

  • The crude ester from Step 3 is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated to reflux until the ester hydrolysis is complete.

  • The alcohol is removed under reduced pressure, and the aqueous solution is acidified with a strong acid (e.g., concentrated HCl). This step also cleaves the MOM protecting group.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried. The product can be further purified by recrystallization.

II. Functionalization of the Carboxylic Acid Moiety: Esterification and Amidation

The carboxylic acid at the 2-position of the benzofuran ring is a prime handle for derivatization, allowing for the introduction of a wide array of functional groups through ester and amide bond formation.

A. Esterification: The Fischer-Speier Approach

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[5][6] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.

Reaction Mechanism: A Step-by-Step Look

The mechanism involves the protonation of the carbonyl oxygen, which activates the carboxylic acid towards nucleophilic attack by the alcohol.[7][8]

Fischer_Esterification RCOOH R-COOH Protonated_RCOOH R-C(=O+H)-OH RCOOH->Protonated_RCOOH Protonation H_plus H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')-OH Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic attack by R'-OH ROH R'-OH Proton_Transfer R-C(OH)2-OR' Tetrahedral_Intermediate->Proton_Transfer Proton transfer Water_Elimination R-C(=O+H-R')-OH2+ Proton_Transfer->Water_Elimination Protonation of -OH Protonated_Ester R-C(=O)-OR' + H+ Water_Elimination->Protonated_Ester Elimination of H2O Ester R-COOR' Protonated_Ester->Ester Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of Methyl 6-Hydroxybenzofuran-2-carboxylate

  • Suspend this compound in a large excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired ester.

ParameterCondition
Substrate This compound
Reagent Methanol (excess)
Catalyst Concentrated H₂SO₄ (catalytic)
Temperature Reflux
Reaction Time 4-12 hours (TLC monitoring)
Work-up Neutralization, Extraction
Purification Column Chromatography/Recrystallization

Table 1: Typical Reaction Conditions for Fischer Esterification.

B. Amidation: Forging the Amide Bond

The formation of an amide bond is a cornerstone of medicinal chemistry, as it is a key structural feature in many pharmaceuticals. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[9] Therefore, coupling reagents are employed to activate the carboxylic acid.

The Role of Coupling Reagents

Common coupling reagents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[10]

Protocol: Synthesis of N-Benzyl-6-hydroxybenzofuran-2-carboxamide

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.

  • Add the desired amine (e.g., benzylamine) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired amide.

ParameterCondition
Substrate This compound
Amine Benzylamine
Coupling Reagent HATU
Base DIPEA
Solvent DMF or DCM
Temperature Room Temperature
Reaction Time 2-6 hours (TLC monitoring)
Work-up Aqueous wash, Extraction
Purification Column Chromatography

Table 2: Typical Reaction Conditions for Amidation using a Coupling Reagent.

III. Modifying the Benzofuran Core: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. To utilize this compound in these reactions, the hydroxyl group is typically converted into a triflate (-OTf), a good leaving group for oxidative addition to a palladium(0) catalyst.

A. The Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[11]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the aryl triflate to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]

Suzuki_Coupling Pd0 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar-OTf PdII_Intermediate Ar-Pd(II)(OTf)L2 Oxidative_Addition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation R-B(OR)2, Base PdII_Boronate Ar-Pd(II)(R)L2 Transmetalation->PdII_Boronate Reductive_Elimination Reductive Elimination PdII_Boronate->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-R Reductive_Elimination->Product

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol: Synthesis of 6-Phenylbenzofuran-2-carboxylic Acid

  • Triflation of the Hydroxyl Group:

    • Dissolve this compound (or its corresponding ester for better solubility and to avoid side reactions with the carboxylic acid) in an aprotic solvent (e.g., dichloromethane).

    • Add a base (e.g., pyridine or triethylamine) and cool the mixture to 0 °C.

    • Add triflic anhydride dropwise and stir the reaction at 0 °C until completion.

    • Work up the reaction by washing with cold water and brine, dry the organic layer, and concentrate. The crude triflate is often used directly in the next step.

  • Suzuki-Miyaura Coupling:

    • To a degassed mixture of the aryl triflate, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water), heat the reaction under an inert atmosphere.[12]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

    • If an ester was used, it can be hydrolyzed at this stage to yield the final carboxylic acid.

B. Other Important Cross-Coupling Reactions
  • Heck Coupling: This reaction allows for the formation of a C-C bond between the aryl triflate and an alkene, providing access to substituted styrenyl benzofurans.[12][13]

  • Sonogashira Coupling: This coupling reaction with a terminal alkyne yields alkynyl-substituted benzofurans, which are versatile intermediates for further transformations.[14]

IV. Conclusion: A Gateway to Molecular Diversity

This compound is more than just a chemical compound; it is a versatile platform for synthetic innovation. Its dual functionality allows for a programmed and selective elaboration of its structure, making it an invaluable tool in the quest for novel molecules with desired properties. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide and a source of inspiration for researchers in drug discovery and materials science. By mastering the chemistry of this building block, the scientific community can continue to unlock new frontiers in molecular design and synthesis.

V. References

  • MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available at: [Link]

  • Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Available at: [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Available at: [Link]

  • Google Patents. (n.d.). CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran. Available at:

  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives. Available at:

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]

  • Pak. J. Pharm. Sci. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies.

  • Research Square. (n.d.). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Available at: [Link]

  • ResearchGate. (2025). (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available at: [Link]

  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]

  • ACS Publications. (n.d.). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Available at: [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Available at: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

  • ACS Publications. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction [46]. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Available at: [Link]

  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

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Application Note: A Comprehensive Guide to the Synthesis of Substituted Benzofurans via Intramolecular Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of clinically significant drugs and functional organic materials. Consequently, the development of robust and versatile synthetic routes to this scaffold is of paramount importance. The intramolecular Wittig reaction represents a powerful and reliable strategy for the construction of the benzofuran ring system. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and practical troubleshooting advice for the successful synthesis of substituted benzofurans.

Theoretical Background and Mechanistic Insight

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, is a cornerstone of organic synthesis for its reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] The intramolecular variant harnesses this capability to forge cyclic structures, offering a distinct advantage in that the newly formed double bond is precisely located where the carbonyl group resided in the acyclic precursor.[1][2]

The synthesis of benzofurans via this method typically proceeds through a precursor molecule engineered to contain both a phosphorus ylide (or its phosphonium salt precursor) and a carbonyl functionality, strategically positioned to facilitate a 5-exo-trig cyclization. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

The general mechanism can be dissected into three key stages:

  • Phosphonium Salt Formation : The synthesis begins with the preparation of a phosphonium salt, typically via an SN2 reaction between an appropriate ortho-substituted phenolic precursor bearing a halide and triphenylphosphine.[4][5]

  • Ylide Generation : The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a suitable base to generate the nucleophilic phosphorus ylide.[1][3] The choice of base is critical and depends on the acidity of the corresponding proton.

  • Intramolecular Cyclization : The generated ylide attacks the tethered carbonyl group (often an ester or ketone) in an intramolecular fashion. This leads to a transient, four-membered oxaphosphetane intermediate.[6][7] This intermediate rapidly collapses, eliminating triphenylphosphine oxide and forming the benzofuran ring with an exocyclic double bond, which subsequently isomerizes to the thermodynamically more stable endocyclic double bond, yielding the aromatic benzofuran core.

Diagram 1: General Mechanism of Intramolecular Wittig Reaction for Benzofuran Synthesis

Intramolecular Wittig Mechanism for Benzofuran General Reaction Mechanism sub Precursor (Phosphonium Salt) ylide Ylide Intermediate sub->ylide Deprotonation base + Base - H-Base+ oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Cyclization cyclization Intramolecular Nucleophilic Attack product Benzofuran Product + Ph3P=O oxaphosphetane->product Elimination elimination Collapse & Elimination

Caption: General mechanism for benzofuran synthesis.

Experimental Workflow: A Step-by-Step Overview

The successful synthesis of benzofurans via the intramolecular Wittig reaction relies on a logical and sequential workflow. The process begins with the synthesis of a key precursor, which is then converted into the phosphonium salt before the final cyclization step. This structured approach ensures high yields and simplifies purification.

Diagram 2: Experimental Workflow

Experimental Workflow Experimental Workflow step1 Step 1: Precursor Synthesis Synthesize o-hydroxybenzyltriphenylphosphonium salt or a related precursor. step2 Step 2: Acylation Acylate the phenolic oxygen with an appropriate acyl chloride to install the tethered carbonyl group. step1->step2 step3 Step 3: Cyclization Add base to generate the ylide in situ, initiating the intramolecular Wittig reaction. step2->step3 step4 Step 4: Work-up & Purification Quench the reaction, perform extraction, and purify the product via column chromatography to remove triphenylphosphine oxide. step3->step4 step5 Step 5: Characterization Confirm the structure of the benzofuran product using NMR, MS, and IR spectroscopy. step4->step5

Caption: A typical workflow for benzofuran synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Protocol 1: Synthesis of (2-Hydroxybenzyl)triphenylphosphonium Bromide

This protocol outlines the synthesis of the key phosphonium salt precursor from commercially available salicylaldehyde.

Materials:

  • Salicylaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM), Anhydrous

  • Phosphorus tribromide (PBr₃)

  • Triphenylphosphine (PPh₃)

  • Toluene, Anhydrous

  • Diethyl ether

Procedure:

  • Reduction of Salicylaldehyde: Dissolve salicylaldehyde (1.0 eq) in anhydrous MeOH in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Stir for 2 hours at room temperature.

  • Work-up: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(hydroxymethyl)phenol (salicyl alcohol).

  • Bromination: Dissolve the crude salicyl alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C. Add PBr₃ (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Carefully pour the reaction mixture over ice water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to obtain crude 2-(bromomethyl)phenol.

  • Phosphonium Salt Formation: Dissolve the crude 2-(bromomethyl)phenol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene. Reflux the mixture for 12-18 hours.[8] A white precipitate will form.

  • Purification: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration. Wash the solid thoroughly with diethyl ether to remove any unreacted triphenylphosphine.[8] Dry the resulting phosphonium salt under high vacuum. The product, (2-hydroxybenzyl)triphenylphosphonium bromide, is typically used without further purification.

Protocol 2: One-Pot Acylation and Intramolecular Wittig Cyclization

This protocol describes the final steps to synthesize a 2-substituted benzofuran from the phosphonium salt.[9][10]

Materials:

  • (2-Hydroxybenzyl)triphenylphosphonium bromide (from Protocol 1)

  • Aroyl chloride or Aliphatic acid chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Toluene, Anhydrous

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Suspend the phosphonium salt (1.0 eq) in anhydrous toluene in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Acylation and Ylide Formation: Add the desired acid chloride (1.1 eq) to the suspension. Then, add triethylamine (2.5 eq) dropwise via syringe. The triethylamine acts as a base to both facilitate the acylation of the phenolic hydroxyl group and deprotonate the phosphonium salt to form the ylide.[10]

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product will be a mixture of the desired benzofuran and triphenylphosphine oxide. Purify the crude material using flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). The less polar benzofuran product will typically elute before the more polar triphenylphosphine oxide.

  • Characterization: Collect the product fractions, combine, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation and Expected Results

The efficiency of the intramolecular Wittig reaction can be influenced by the nature of the substituents on the precursor. Below is a table summarizing representative data.

EntryAcyl Chloride (R-COCl)BaseYield (%)
1Benzoyl ChlorideEt₃N~75-85%
24-Nitrobenzoyl ChlorideEt₃N~80-90%
3Cyclohexanecarbonyl chlorideEt₃N~60-70%
44-Methoxybenzoyl ChlorideEt₃N~70-80%

Yields are approximate and can vary based on reaction scale and purification efficiency.

Characterization Notes:

  • ¹H NMR: Expect to see characteristic aromatic protons for the benzofuran ring system, typically in the range of 6.8-7.8 ppm.

  • ¹³C NMR: The carbons of the furan ring typically appear around 103-156 ppm.

  • IR Spectroscopy: Look for C-O-C stretching frequencies characteristic of the furan ether linkage.

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated mass of the target benzofuran.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete formation of the phosphonium salt. 2. Base is not strong enough to form the ylide. 3. Wet reagents or solvents are quenching the ylide.[1] 4. Steric hindrance in the precursor.1. Ensure complete reaction in Protocol 1; confirm by NMR if necessary. 2. For less acidic phosphonium salts, consider a stronger base like DBU or NaH. 3. Use freshly dried, anhydrous solvents and flame-dry all glassware. 4. Redesign the precursor if possible; this method may not be suitable for highly hindered substrates.
Reaction Stalls The reaction temperature may be too low for the cyclization to occur efficiently.Ensure the reaction is maintained at a vigorous reflux. For very stable ylides, a higher boiling point solvent like xylene could be considered.
Complex Mixture of Products Side reactions, such as intermolecular Wittig reaction or decomposition of the starting material.Use high-dilution conditions by adding the base slowly to the reaction mixture to favor the intramolecular pathway.
Difficulty Removing Ph₃P=O Triphenylphosphine oxide is crystalline and can co-elute with products of similar polarity.1. After concentrating the crude product, triturate with cold diethyl ether or hexanes. Ph₃P=O is less soluble and may precipitate out. 2. If chromatography is difficult, convert the Ph₃P=O to a water-soluble salt by reacting it with MgBr₂.

Causality Behind Experimental Choices:

  • Choice of Base: Triethylamine is a convenient and sufficiently strong base for the acylation and subsequent deprotonation of the benzylic phosphonium salt, which is activated by the adjacent phenyl ring and oxygen atom. For less reactive (stabilized) ylides, a stronger, non-nucleophilic base like DBU is preferred to avoid side reactions.[6]

  • Solvent Selection: Toluene is an excellent choice as it is non-polar, has a high boiling point suitable for thermal cyclization, and is relatively unreactive towards the intermediates. Anhydrous conditions are critical as ylides are strong bases and will be readily protonated and destroyed by water.[1]

  • One-Pot Procedure: The one-pot acylation/cyclization is highly efficient. It avoids the isolation of the acylated phosphonium salt intermediate, which can be unstable. This streamlines the workflow and often improves overall yield.[9]

Conclusion

The intramolecular Wittig reaction is a highly effective and versatile method for the synthesis of substituted benzofurans. Its key advantages include operational simplicity, predictable regioselectivity, and the use of readily available starting materials. By understanding the underlying mechanism and carefully controlling reaction parameters as outlined in this guide, researchers can reliably access a wide array of benzofuran derivatives for applications in drug discovery and materials science.

References

  • Palacios, F., Aparicio, D., Rubiales, G., Alonso, C., & de los Santos, J. M. (2009). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Current Organic Chemistry, 13(8), 816-837. Available at: [Link]

  • Das, U., Tsai, Y., & Lin, W. (2014). Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans. The Journal of Organic Chemistry, 79(18), 8847–8857. Available at: [Link]

  • Heron, B. M. (1995). Heterocycles from intramolecular Wittig, Horner and Wadsworth-Emmons reactions. Heterocycles, 41(10), 2357-2386. Available at: [Link]

  • Sathee, J. (n.d.). Chemistry Wittig Reaction. Sathee Jee. Available at: [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Available at: [Link]

  • D. M. E. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 12(1), 180–183. Available at: [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Edmonds, M. (2004). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. In Organophosphorus Reagents: A Practical Approach in Chemistry. Oxford Academic. Available at: [Link]

  • Das, U., & Lin, W. (2011). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications, 47(40), 11219-11221. Available at: [Link]

  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(36), 22176-22223. Available at: [Link]

  • Eguchi, S. (1991). The Aza-Wittig Reaction in Heterocyclic Synthesis. A Review. HETEROCYCLES, 32(12), 2419-2448. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Ialongo, C., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2017(4), M961. Available at: [Link]

  • Patil, S. P., et al. (2014). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Hetero Letters, 4(3), 437-444. Available at: [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. Available at: [Link]

  • Palacios, F., et al. (2009). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Heravi, M. M., Zadsirjan, V., Momeni, T., & Hamidi, H. (2018). Recent applications of the Wittig reaction in alkaloid synthesis. In The Alkaloids: Chemistry and Biology (Vol. 80, pp. 1-137). Elsevier. Available at: [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

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Application Note & Protocol: A Robust Synthetic Pathway for 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a Key Intermediate for Fruquintinib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Fruquintinib is a highly selective and potent oral inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for the treatment of metastatic colorectal cancer.[1][2][3] The synthesis of this complex molecule relies on the availability of high-purity key intermediates. Among these, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid stands out as a critical building block.[1][4] Existing synthetic routes can be complex, costly, or suffer from low overall yields.[1][2] This document provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, focusing on a common and effective strategy: the demethylation of its 6-methoxy precursor. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering both a step-by-step methodology and expert insights into the critical parameters that ensure success.

Strategic Overview of the Synthesis

The selected synthetic strategy is a two-stage process that first constructs the core benzofuran ring system with a protected hydroxyl group (as a methoxy ether) and then selectively deprotects it in the final step to yield the target molecule. This approach is advantageous as the methoxy group is relatively stable under various reaction conditions required for building the benzofuran core, preventing unwanted side reactions.

The overall transformation is as follows:

Synthesis_Workflow cluster_0 Stage 1: Benzofuran Core Synthesis cluster_1 Stage 2: Demethylation start 6-Methoxy-2-methylbenzofuran- 3-carboxylic acid ethyl ester hydrolysis 6-Methoxy-2-methylbenzofuran- 3-carboxylic acid start->hydrolysis NaOH, EtOH/H2O (Hydrolysis) demethylation 6-Hydroxy-2-methylbenzofuran- 3-carboxylic acid (Target Intermediate) hydrolysis->demethylation BBr3, DCM (Demethylation)

Figure 1: Overall synthetic workflow from the ethyl ester precursor to the final hydroxy acid intermediate.

This two-stage process, involving hydrolysis followed by demethylation, is a well-documented and robust method for accessing the desired Fruquintinib intermediate.[1][3][5]

Experimental Protocols

Stage 1: Synthesis of 6-Methoxy-2-methylbenzofuran-3-carboxylic acid

This stage involves the saponification (hydrolysis) of the corresponding ethyl ester. The ester itself can be prepared via several routes, including an intramolecular Heck cyclization of an appropriate precursor.[3][5][6] For the purpose of this protocol, we begin with the commercially available or previously synthesized ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate.

Materials and Reagents:

  • Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, Buchner funnel, filter paper

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 2:1 v/v ratio).

  • Hydrolysis: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Work-up and Acidification: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 by the dropwise addition of 2M HCl. A precipitate of 6-methoxy-2-methylbenzofuran-3-carboxylic acid should form.

  • Isolation: Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with cold deionized water to remove inorganic salts. Dry the solid product under vacuum to a constant weight. The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.

Scientist's Note (Causality): The use of a sodium hydroxide solution in an alcohol/water mixture is a standard saponification procedure.[3] The base catalyzes the hydrolysis of the ester functional group to a carboxylate salt. Subsequent acidification is essential to protonate the carboxylate, rendering the carboxylic acid product insoluble in the aqueous medium, which allows for its isolation by precipitation and filtration.

Stage 2: Synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid (Demethylation)

This critical step involves the cleavage of the methyl ether to reveal the desired hydroxyl group. Boron tribromide (BBr₃) is a powerful and efficient reagent for this transformation.[1][3]

⚠️ SAFETY FIRST: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. All glassware must be scrupulously dried before use.

Materials and Reagents:

  • 6-Methoxy-2-methylbenzofuran-3-carboxylic acid (from Stage 1)

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

Step-by-Step Protocol:

  • Reaction Setup: Place the 6-methoxy-2-methylbenzofuran-3-carboxylic acid (1.0 eq) into a dry Schlenk flask under an inert atmosphere of nitrogen or argon. Add anhydrous DCM to create a slurry or solution.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the 1.0 M solution of boron tribromide in DCM (2.0-3.0 eq) to the cooled mixture via syringe over 15-30 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Quenching: Once the starting material is consumed, carefully and slowly quench the reaction at 0 °C by the dropwise addition of methanol. This will react with the excess BBr₃ in a controlled manner.

  • Work-up: After quenching, slowly add deionized water. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final 6-hydroxy-2-methylbenzofuran-3-carboxylic acid as a solid.[7]

Scientist's Note (Mechanism & Trustworthiness): Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group, weakening the C-O bond. A bromide ion then acts as a nucleophile, cleaving the methyl group to form methyl bromide and a boron-phenoxy intermediate.[8] The subsequent aqueous work-up hydrolyzes this intermediate to yield the final phenol. Performing the reaction at 0 °C is critical to control the reaction's exothermicity and prevent potential side reactions. The slow, careful quenching is a vital safety and procedural step to manage the high reactivity of residual BBr₃.[1][3]

Data Summary and Quality Control

Effective synthesis requires rigorous monitoring and characterization. The following table summarizes the key parameters and expected outcomes for this protocol.

ParameterStage 1: HydrolysisStage 2: Demethylation
Key Reagent Sodium hydroxide (NaOH)Boron tribromide (BBr₃)
Solvent Ethanol / WaterDichloromethane (DCM)
Temperature Reflux (~80-90 °C)0 °C
Reaction Time 2-4 hours1-2 hours
Typical Yield >90%80-95%
Purity Check TLC, LC-MS, ¹H NMRTLC, LC-MS, ¹H NMR, Melting Point
Final Product MW 206.19 g/mol 192.17 g/mol [7][9]

Characterization: The final product, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, should be characterized to confirm its identity and purity.

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group at the 2-position, and the disappearance of the methoxy singlet (~3.8 ppm) and appearance of a broad singlet for the phenolic -OH.

  • Mass Spectrometry (MS): Should show a molecular ion peak consistent with the expected molecular weight (C₁₀H₈O₄ = 192.17).

  • HPLC: To determine the purity of the final compound, which should typically be >98% for use in subsequent pharmaceutical synthesis steps.

References

  • Han, S., & Cheon, C. (2016). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry, 81(1), 71-77. [Link]

  • ACS Publications. (2016). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry. [Link]

  • Technical Disclosure Commons. (2024). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • Technical Disclosure Commons. (2024). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Google Patents. (2021).
  • ACS Publications Supporting Information. (2016). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. [Link]

  • Gao, C., et al. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Molecules, 18(11), 13658-13668. [Link]

  • Figshare. (2016). Collection - Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. [Link]

  • Technical Disclosure Commons. (2024). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide and its process for the. [Link]

  • Organic Process Research & Development. (2020). Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. [Link]

  • MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]

  • Qingmu Pharmaceutical. (n.d.). 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • ResearchGate. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Hydroxybenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Benzofuran derivatives are integral to a wide range of biologically active compounds, and achieving a high yield of this compound is often a critical step in these synthetic pathways.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and improve your experimental outcomes.

Understanding the Synthetic Landscape

The synthesis of this compound and its analogs can be approached through several strategic routes. A common method involves a multi-step sequence starting from readily available precursors. One such pathway begins with 2-hydroxy-4-methoxybenzaldehyde, which undergoes reaction with chloroacetic acid, followed by cyclization and subsequent demethylation to yield the desired product.[2] Another approach starts with 3,5-dihydroxybenzoate, which can be converted to the target molecule through a one-pot cyclization with propargyl bromide followed by hydrolysis.[3][4]

The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. However, each step presents its own set of challenges that can impact the overall yield and purity. This guide will address common issues encountered in these synthetic pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low Yield in the Initial Condensation Reaction

Question: I am seeing a low yield in the initial reaction between my substituted phenol (e.g., 2-hydroxy-4-methoxybenzaldehyde) and an alpha-haloacetate (e.g., ethyl bromoacetate or chloroacetic acid). What are the likely causes and how can I improve the yield?

Answer: This is a classic Williamson ether synthesis, and its success is highly dependent on several factors. Low yields can often be attributed to incomplete deprotonation of the phenolic hydroxyl group, side reactions, or suboptimal reaction conditions.

Causality and Solutions:

  • Incomplete Deprotonation: The phenoxide anion is the active nucleophile in this reaction. If the base used is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a sluggish and incomplete reaction.

    • Troubleshooting:

      • Base Selection: Ensure you are using a suitable base. Potassium carbonate (K₂CO₃) is commonly used and generally effective. For less reactive phenols, a stronger base like sodium hydride (NaH) might be considered, although this requires stricter anhydrous conditions.

      • Stoichiometry: Use at least a stoichiometric equivalent of the base, and in some cases, a slight excess (1.1-1.5 equivalents) can drive the reaction to completion.

  • Side Reactions: The alpha-haloacetate can undergo self-condensation or hydrolysis, especially in the presence of a strong base and protic solvents.

    • Troubleshooting:

      • Solvent Choice: A polar aprotic solvent like acetone, DMF, or acetonitrile is generally preferred over protic solvents like ethanol or water to minimize side reactions of the electrophile.[2]

      • Temperature Control: While heating is often necessary to drive the reaction, excessive temperatures can promote side reactions. Monitor the reaction by TLC to determine the optimal temperature for product formation without significant byproduct accumulation.

  • Reaction Time: The reaction may simply not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed.

Experimental Protocol: Improving the Williamson Ether Synthesis Step

  • To a stirred solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified or carried forward to the next step.

FAQ 2: Inefficient Cyclization to the Benzofuran Ring

Question: My cyclization step to form the benzofuran ring is giving a low yield. What are the critical parameters for this transformation?

Answer: The intramolecular cyclization is a pivotal step and its efficiency can be influenced by the reaction conditions, particularly the choice of dehydrating agent and temperature. A common method for this step is heating the intermediate in the presence of acetic anhydride and a base like sodium acetate.[2]

Causality and Solutions:

  • Suboptimal Dehydration: The cyclization often proceeds via an intermediate that requires dehydration. If the conditions are not sufficiently forcing, the reaction may stall.

    • Troubleshooting:

      • Reagent Choice: Acetic anhydride is a common and effective dehydrating agent for this type of cyclization. Ensure it is of good quality and used in sufficient excess.

      • Temperature: This reaction often requires high temperatures (125-140 °C) to proceed efficiently.[2] Ensure your reaction setup can safely reach and maintain the required temperature.

  • Polymerization/Side Reactions: At high temperatures, undesired polymerization or other side reactions can occur, leading to a complex mixture and reduced yield of the desired product.

    • Troubleshooting:

      • Controlled Heating: Increase the temperature gradually and monitor the reaction closely.

      • Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Once the reaction is complete (as determined by TLC or HPLC), cool it down promptly.

Visualizing the Cyclization Workflow

G cluster_start Starting Material cluster_process Cyclization Process cluster_outcome Outcome start Phenoxyacetic acid intermediate reagents Add Acetic Anhydride and Sodium Acetate start->reagents 1. heating Heat to 125-140 °C reagents->heating 2. monitoring Monitor by TLC/HPLC heating->monitoring 3. product 6-Methoxybenzofuran-2-carboxylic acid derivative monitoring->product 4. Isolate Product

Caption: Workflow for the cyclization to form the benzofuran ring.

FAQ 3: Incomplete Demethylation in the Final Step

Question: I am having trouble with the final demethylation step to get the free hydroxyl group. My reaction is either incomplete or I am seeing degradation of my product. How can I optimize this?

Answer: The cleavage of the methyl ether to reveal the free phenol is a crucial final step. This can be a challenging transformation as the conditions required can sometimes be harsh enough to cause decomposition of the benzofuran ring system. Common reagents for this step include strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like sodium 1-dodecanethiolate.[2][5]

Causality and Solutions:

  • Reagent Reactivity and Stoichiometry:

    • BBr₃: This is a very powerful reagent for cleaving methyl ethers. However, it is also highly reactive and can cause side reactions if not used carefully. Using an excess of BBr₃ or allowing the temperature to rise uncontrollably can lead to product degradation.

    • Thiolates: Nucleophilic demethylation using thiolates is often a milder alternative. However, the reaction may be slower and require higher temperatures.

  • Temperature Control: For demethylation with BBr₃, the reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control its reactivity.[5] For thiolate-mediated demethylations, higher temperatures (e.g., 120-130 °C in DMF) may be necessary.[2]

  • Work-up Procedure: The work-up for demethylation reactions is critical. For BBr₃ reactions, quenching with a proton source like methanol or water must be done carefully at low temperatures to avoid violent reactions and product degradation.

Troubleshooting Demethylation

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Increase the equivalents of the demethylating agent, allow the reaction to warm to room temperature (for BBr₃) or increase the temperature (for thiolates), and monitor by TLC until the starting material is consumed.
Product Degradation Reaction temperature is too high, or the work-up is too harsh.For BBr₃, maintain a low temperature throughout the reaction and quenching. For thiolates, consider a lower boiling point solvent if possible. Ensure a careful and controlled quench.
Complex Product Mixture Side reactions due to the harshness of the reagent.Consider switching to a milder demethylating agent. For example, if BBr₃ is causing degradation, try using a thiolate-based method.

Experimental Protocol: Demethylation using Boron Tribromide

  • Dissolve the 6-methoxybenzofuran-2-carboxylic acid derivative (1 equivalent) in a suitable anhydrous solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (1.5-3 equivalents) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

FAQ 4: Difficulty in Purifying the Final Product

Question: I am struggling to purify the final this compound. What are the best methods for purification?

Answer: The purification of the final product can be challenging due to its polar nature and potential for contamination with starting materials or byproducts. A combination of techniques is often necessary to achieve high purity.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures thereof.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A polar mobile phase, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid, is often required to elute the carboxylic acid. The acetic acid in the eluent helps to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[3]

Visualizing the Purification Workflow

G cluster_start Crude Product cluster_process Purification Options cluster_outcome Final Product start Crude this compound recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography extraction Acid-Base Extraction start->extraction product Pure Product (>99%) recrystallization->product chromatography->product extraction->product

Caption: Purification options for this compound.

Summary of Key Parameters for Yield Improvement

ParameterRecommendationRationale
Base Selection Use an appropriate base (e.g., K₂CO₃, NaH) in slight excess.Ensures complete deprotonation of the phenol for efficient nucleophilic attack.
Solvent Choice Use polar aprotic solvents (e.g., acetone, DMF) for the Williamson ether synthesis.Minimizes side reactions of the electrophile.
Temperature Control Optimize the temperature for each step by monitoring the reaction.Balances reaction rate with the potential for side reactions and degradation.
Reaction Monitoring Use TLC or HPLC to track the progress of each reaction.Prevents premature work-up of incomplete reactions or prolonged heating of completed reactions.
Purification Method Employ recrystallization, column chromatography, or acid-base extraction as needed.Removes impurities and isolates the final product in high purity.

By carefully considering these factors and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Song, S.-Y., et al. (2015). An improved and scale-up synthesis of 6-hydroxybenzofuran. Research on Chemical Intermediates, 42(4), 3567–3575. Available at: [Link]

  • Google Patents. (n.d.). CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
  • Georganics. (n.d.). This compound. Available at: [Link]

  • Leclair, J. A., et al. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. Organic Process Research & Development, 24(2), 253–259. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid (1). Available at: [Link]

  • Ragno, R., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. Available at: [Link]

  • Google Patents. (n.d.). CN104529963A - Production method for increasing yield of carbofuran (active pharmaceutical ingredient) to 98%.
  • ResearchGate. (n.d.). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Available at: [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]

  • Sanna, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available at: [Link]

  • ResearchGate. (2020). (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZF-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Academic Researchers

Executive Summary

Benzofuran scaffolds are ubiquitous in natural products and pharmaceuticals (e.g., Amiodarone, Methoxsalen). However, their synthesis is frequently plagued by low yields due to competing polymerization pathways, incomplete cyclization, or catalyst deactivation. This guide deconstructs the two most prevalent synthetic routes—Rap-Stoermer Condensation and Sonogashira Coupling-Cyclization —providing actionable solutions to specific failure modes.

Module 1: The Rap-Stoermer Condensation

Context: Reaction of salicylaldehydes with


-halo ketones under basic conditions.[1][2]
Diagnostic Q&A

Q1: I am isolating the O-alkylated intermediate (2-aryloxyketone) instead of the benzofuran. Why isn't it cyclizing?

  • The Root Cause: The Rap-Stoermer is a cascade: nucleophilic substitution (

    
    ) 
    
    
    
    intramolecular aldol condensation
    
    
    dehydration. If you isolate the intermediate, the basicity is likely insufficient to drive the aldol step, or the temperature is too low to promote dehydration.
  • The Fix:

    • Base Switch: Switch from weak bases (e.g.,

      
       in acetone) to stronger, non-nucleophilic bases like DBU  or sodium ethoxide  in refluxing ethanol.
      
    • Temperature: Ensure the reaction is refluxing vigorously. If using low-boiling solvents (DCM, acetone), switch to DMF or toluene at 100–120°C.

    • Water Removal: The final step is dehydration. Add molecular sieves (4Å) or use a Dean-Stark trap if using toluene to shift the equilibrium.

Q2: My reaction mixture turns into a black tar with <20% yield. What is happening?

  • The Root Cause:

    
    -Halo ketones are potent electrophiles prone to self-condensation and polymerization, especially in the presence of strong bases and high heat. Salicylaldehydes can also oxidize to quinones, leading to dark mixtures.
    
  • The Fix:

    • Stoichiometry: Do not add the

      
      -halo ketone all at once. Use a slow addition  protocol (syringe pump) of the ketone to the solution of salicylaldehyde and base. This keeps the concentration of the electrophile low relative to the nucleophile.
      
    • Inert Atmosphere: Strictly degas solvents. Oxidative degradation of the aldehyde is accelerated by base +

      
      .
      

Q3: The yield is low when using electron-deficient salicylaldehydes (e.g., nitro-substituted).

  • The Root Cause: Electron-withdrawing groups (EWGs) reduce the nucleophilicity of the phenoxide oxygen, slowing the initial

    
     step.
    
  • The Fix:

    • Catalysis: Add a catalytic amount of NaI (10 mol%) (Finkelstein condition) to generate the more reactive

      
      -iodo ketone in situ.
      
    • Phase Transfer: Use TBAB (Tetrabutylammonium bromide) to increase the solubility of the phenoxide anion in the organic phase.

Standardized Protocol: Rap-Stoermer Optimization
ParameterStandard ConditionOptimized Condition (Troubleshooting)
Solvent Acetone or MeCNDMF (anhydrous) or PEG-400 (Green alternative)
Base

Cs_2CO_3 (higher solubility) or KOH (stronger)
Temperature Reflux (60–80°C)100–120°C (Microwave irradiation is highly effective)
Additives NoneNaI (10 mol%) for chloro-ketones; TBAB (5 mol%)
Visualizing the Failure Points

RapStoermer Start Salicylaldehyde + Alpha-Halo Ketone SN2 Step 1: O-Alkylation (SN2) Start->SN2 Base Fail1 FAILURE: Polymerization of Halo-Ketone Start->Fail1 Fast add'n / High Conc. Intermed Intermediate: 2-Aryloxyketone SN2->Intermed Aldol Step 2: Intramolecular Aldol Condensation Intermed->Aldol High Temp / Strong Base Fail2 STALL: Isolation of Open Intermediate Intermed->Fail2 Low Temp / Weak Base Dehydration Step 3: Dehydration (-H2O) Aldol->Dehydration Product Benzofuran Dehydration->Product

Figure 1: Mechanistic pathway of the Rap-Stoermer reaction highlighting critical failure points (red) where yield is lost.

Module 2: Sonogashira Coupling-Cyclization

Context: Reaction of o-halophenols with terminal alkynes, followed by cyclization.

Diagnostic Q&A

Q1: I see a major byproduct that looks like a dimer of my alkyne. My benzofuran yield is <40%.

  • The Root Cause: This is the Glaser Homocoupling product. It occurs when Copper(I) + Oxygen are present. The copper catalyzes the oxidative dimerization of the alkyne instead of the cross-coupling.

  • The Fix:

    • Degassing is Non-Negotiable: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

    • Slow Addition: Add the alkyne dropwise to the mixture of aryl halide and catalyst. This keeps alkyne concentration low, favoring the cross-coupling cycle.

    • Copper-Free: If the problem persists, switch to a Copper-free Sonogashira protocol using slightly higher Pd loading (3-5%) and a pyrrolidine base.

Q2: The reaction turns black immediately, and conversion stops.

  • The Root Cause: Palladium Black formation.[3] The active Pd(0) species is precipitating out of solution, deactivating the cycle.[3] This is often caused by lack of stabilizing ligands or high temperatures before the oxidative addition occurs.

  • The Fix:

    • Ligand Check: Ensure you are using a phosphine ligand (e.g.,

      
      ) in excess (1:2 or 1:4 Pd:Ligand ratio).
      
    • Pre-heating: Do not heat the reaction mixture until after the catalyst has been stirred with the aryl halide for 10-15 minutes at room temperature to allow oxidative addition.

Q3: I formed the coupled alkyne (2-alkynylphenol), but it won't cyclize to the benzofuran.

  • The Root Cause: The coupling step (Sonogashira) and the cyclization step (5-endo-dig or 5-exo-dig) often require different conditions. A standard Sonogashira base (

    
    ) might be too weak to promote the cyclization.
    
  • The Fix:

    • One-Pot, Two-Step: Run the Sonogashira at Room Temperature (RT). Once the starting halide is consumed (TLC check), add a stronger base (e.g., KOH or TBAF ) and heat to 80°C to force the cyclization.

    • Catalyst: Gold (

      
      ) or Silver (
      
      
      
      ) salts are superior catalysts for the specific cyclization step if Pd fails.
Standardized Protocol: One-Pot Sonogashira-Cyclization
StepReagentsConditionsCritical Checkpoint
1. Coupling o-Iodophenol (1.0 eq), Alkyne (1.2 eq),

(2 mol%), CuI (1 mol%)

(solvent), RT, Argon atm.
Monitor disappearance of o-Iodophenol. Do not heat yet.
2. Cyclization Add TBAF (2.0 eq) or KOtBu Heat to 80°C for 2-4 h.Monitor disappearance of intermediate alkyne.
Visualizing the Troubleshooting Flow

SonogashiraFix Start Start: o-Halophenol + Alkyne Check1 Is Alkyne Dimer present? Start->Check1 Glaser Issue: Glaser Coupling Check1->Glaser Yes Check2 Is Reaction Black/Stalled? Check1->Check2 No Sol1 Fix: Freeze-Pump-Thaw Reduce CuI loading Glaser->Sol1 PdBlack Issue: Pd Deactivation Check2->PdBlack Yes Check3 Is Intermediate Isolated? Check2->Check3 No Sol2 Fix: Add excess PPh3 Check O2 exclusion PdBlack->Sol2 NoCyc Issue: Incomplete Cyclization Check3->NoCyc Yes Success Target Benzofuran Check3->Success No Sol3 Fix: Add TBAF or KOH Increase Temp to 80C NoCyc->Sol3

Figure 2: Decision tree for troubleshooting Sonogashira-mediated benzofuran synthesis.

Module 3: Post-Reaction Isolation (The "Hidden" Yield Loss)

Issue: "My crude NMR looked great, but I lost 50% of the mass after rotovap/column."

  • Volatility: Low molecular weight benzofurans (e.g., 2-methylbenzofuran) are highly volatile.

    • Solution: Do not use high vacuum (<10 mbar) for drying. Use a mild stream of nitrogen or controlled rotovap pressure (keep bath <30°C).

  • Acid Sensitivity: Benzofurans are electron-rich and can polymerize on acidic silica gel.

    • Solution: Pretreat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites.

  • Emulsions: Phenolic byproducts often create stubborn emulsions during aqueous workup.

    • Solution: Do not shake vigorously. Wash with brine immediately. If an emulsion forms, filter the biphasic mixture through a pad of Celite to break surface tension.

References

  • Review of Benzofuran Synthesis Methods

    • RSC Advances, "Total synthesis of natural products containing benzofuran rings," 2017. Link

  • Sonogashira Coupling Troubleshooting

    • Chemical Reviews, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," 2007. Link

  • Rap-Stoermer Reaction Optimization

    • ResearchGate, "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis," 2021. Link

  • Iron/Copper Catalysis Alternatives

    • Organic Letters, "Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis," 2020. Link

  • General Troubleshooting Guide

    • University of Rochester, "How to Improve Yield." Link

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. User Persona: Senior Application Scientist Subject: Benzofuran Derivatives (Scaffold BZ-F)

This guide is designed for researchers encountering specific hurdles in the synthesis of benzofuran scaffolds. Unlike standard protocols, this document focuses on causality —understanding why a reaction fails and how to systematically optimize it using kinetic and thermodynamic levers.

Module 1: Palladium-Catalyzed Synthesis (Sonogashira/Larock Type)

This is the most common route for 2,3-disubstituted benzofurans but is prone to catalyst deactivation and homocoupling side reactions.

The Core Mechanism

Understanding the catalytic cycle is the first step in troubleshooting. The reaction typically proceeds via a tandem Sonogashira coupling followed by an intramolecular nucleophilic attack (cyclization).

Pd_Cycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-I to Pd) Start->OxAdd Ar-X TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Cu-C≡C-R Iso Isomerization & Insertion TransMet->Iso RedElim Reductive Elimination (C-C Bond Formation) Iso->RedElim Cyclization Intramolecular Cyclization (Benzofuran Formation) RedElim->Cyclization Spontaneous or Base-Promoted Cyclization->Start Regeneration

Caption: Simplified catalytic cycle for Pd/Cu-catalyzed benzofuran synthesis via tandem coupling-cyclization.

Optimization Matrix: Catalyst & Ligand Selection
ParameterStandard ConditionOptimization for Sterically Hindered SubstratesOptimization for Electron-Poor Substrates
Pd Source Pd(PPh₃)₂Cl₂ (5 mol%)Pd(OAc)₂ or Pd₂(dba)₃PdCl₂(dppf)
Ligand PPh₃ (Standard)XPhos or SPhos (Biaryl phosphines increase oxidative addition rates)Asymmetric ligands (if chiral center involved)
Co-Catalyst CuI (2-5 mol%)Increase to 10 mol% if alkyne is sluggishRemove Cu (Copper-free) if homocoupling (Glaser) is dominant
Base Et₃N or Et₂NHCs₂CO₃ or K₃PO₄ (Inorganic bases reduce side reactions)DBU (Stronger base for difficult cyclizations)
Troubleshooting Guide: Pd-Catalyzed Routes

Q: My reaction turns black immediately, and yield is <10%. What is happening? A: This indicates "Pd Black" precipitation, meaning your active Pd(0) is aggregating into inactive metal clusters before it can enter the catalytic cycle.

  • Fix 1 (Ligand Load): Increase the Phosphine:Pd ratio. Excess ligand stabilizes the Pd(0) species.

  • Fix 2 (O₂ Exclusion): Phosphines oxidize rapidly in air. Ensure rigorous degassing (freeze-pump-thaw x3) and use fresh ligands.

  • Fix 3 (Solvent): Switch from DMF to anhydrous 1,4-Dioxane or Toluene. DMF can sometimes promote cluster formation at high temps.

Q: I see the intermediate alkyne, but it won't cyclize to the benzofuran. A: The initial Sonogashira coupling worked, but the intramolecular ring closure is stalled.

  • Mechanistic Insight: The cyclization often requires a "push-pull" mechanism where the phenol oxygen attacks the triple bond activated by the metal.

  • Protocol Adjustment: Add a Lewis Acid (e.g., 5 mol% AuCl₃ or PtCl₂) or increase the reaction temperature to 100°C+. Alternatively, switch to a stronger base like KOH in refluxing ethanol to force the nucleophilic attack [1].

Module 2: Condensation Methods (Rap-Stoermer & Feist-Benary)

These methods avoid transition metals, making them "greener" and cheaper, but they are sensitive to moisture and steric bulk.

Workflow: Rap-Stoermer Reaction

Reagents: Salicylaldehyde + α-Haloketone[1][2]

Q: The reaction mixture solidifies, and stirring stops. How do I handle this? A: The Rap-Stoermer reaction is often run solvent-free or in very high concentrations to drive kinetics. Solidification traps reagents.

  • Solution: Use Polyethylene Glycol (PEG-400) as a solvent. It acts as a phase transfer catalyst (PTC) and solvent simultaneously, maintaining a liquid phase while enhancing the nucleophilicity of the phenoxide ion [2].

Q: I am getting low yields with electron-withdrawing groups (EWGs) on the salicylaldehyde. A: EWGs (like -NO₂ or -CF₃) stabilize the phenoxide anion too much, making it a poor nucleophile for the initial SN2 attack on the α-haloketone.

  • Optimization: Switch to a stronger catalyst system. Instead of just K₂CO₃, use DABCO (10 mol%) or DMAP . These organocatalysts form a more reactive intermediate with the alkyl halide [3].

Data: Base Efficiency in Rap-Stoermer Synthesis
BaseSolventTemp (°C)Yield (2-Benzoylbenzofuran)Notes
K₂CO₃DMF8065%Standard, slow kinetics.
DABCO H₂O (Microwave) 100 92% Fastest, Greenest.
Et₃NMeCNReflux78%Good for acid-sensitive substrates.
NaOHEtOHReflux45%Significant side products (aldol condensation).

Module 3: Experimental Logic & Decision Making

Use this flow to decide your optimization path when a reaction fails.

Optimization_Logic Start Reaction Failed / Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No Temp Increase Temp or Change Solvent (Polarity) SM_Yes->Temp Cat Check Catalyst Activity (Ligand/Oxidation) SM_Yes->Cat Product Is Desired Product Formed? SM_No->Product SideRxn Identify Side Product: 1. Homocoupling (Glaser)? -> Remove O2/Cu 2. Hydrolysis? -> Dry Solvents Product->SideRxn Wrong Product Decomp Decomposition/Tar? Lower Temp, Add Radical Scavenger (BHT) Product->Decomp No Distinct Product

Caption: Decision tree for troubleshooting reaction failures based on TLC/LC-MS analysis of crude mixture.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I scale up the microwave-assisted Rap-Stoermer reaction? A: Direct scale-up of microwave reactions is dangerous due to penetration depth limits. For >5g scales, transition to Continuous Flow Chemistry . Use a back-pressure regulator (BPR) to superheat the solvent (e.g., Ethanol at 120°C) to mimic microwave effects safely.

Q: How do I purify benzofurans that co-elute with the starting phenol? A: Phenols are acidic.

  • Dissolve the crude mixture in Et₂O or EtOAc.

  • Wash 3x with 1M NaOH . The phenol will deprotonate and move to the aqueous layer.

  • The benzofuran (neutral) remains in the organic layer.

  • Warning: Do not use this if your benzofuran product has other acidic protons (e.g., carboxylic acids).

Q: Why is 1,4-Dioxane preferred over THF in Pd-catalyzed cyclizations? A: 1,4-Dioxane has a higher boiling point (101°C) than THF (66°C), allowing for faster kinetics without a pressurized vessel. Furthermore, it is less prone to forming peroxides that can poison Pd catalysts compared to THF [4].

References

  • BenchChem. (2025).[3][4][5] Technical Support Center: Optimizing Reaction Conditions for Benzofuran Derivatives. Retrieved from

  • Meshram, H. A., et al. (2012). DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans. ResearchGate. Retrieved from

  • Koca, M., et al. (2022).[2] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. Journal of Chemistry. Retrieved from

  • Alterman, J. L., & Kraus, G. A. (2022).[6] A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. Retrieved from

Sources

solvent and base optimization for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran Synthesis Optimization

Topic: Solvent and Base Optimization for Benzofuran Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Last Updated: October 2023

Introduction: The Benzofuran Scaffold

Benzofuran derivatives are ubiquitous in pharmacology, serving as the core pharmacophore in anti-arrhythmic agents (e.g., Amiodarone), anti-cancer therapeutics, and natural products.[1][2][3][4][5][6] However, the construction of the furan ring on a benzene backbone is notoriously sensitive to reaction media. The choice of solvent polarity and base strength dictates not just the yield, but the specific mechanistic pathway—determining whether you achieve cyclization or stall at an open-chain intermediate.

This guide provides technical protocols and troubleshooting matrices for the two most robust synthetic routes: the Rap-Stoermer Reaction and Transition-Metal Catalyzed Annulation (Sonogashira type) .

Module 1: The Rap-Stoermer Protocol (Classical & Robust)

Context: The Rap-Stoermer reaction involves the condensation of salicylaldehydes with


-haloketones.[1][2][4][6] It is the industrial workhorse due to low cost, but it often suffers from "tarring" (polymerization) if the base is too strong or the solvent promotes side reactions.
Mechanistic Insight

The reaction proceeds via a cascade:

  • Deprotonation: Base removes the phenolic proton.

  • S_N2 Attack: Phenoxide attacks the

    
    -haloketone (O-alkylation).
    
  • Aldol Condensation: Intramolecular attack of the methylene on the aldehyde.

  • Dehydration: Formation of the aromatic furan ring.

Critical Variable: If the base is too strong (e.g., NaOH in water), the aldehyde functionality can undergo Cannizzaro disproportionation or polymerization before cyclization.

Optimized Protocol (Solvent/Base Matrix)
VariableRecommendedRationale
Base K₂CO₃ (2-3 equiv)Moderate base (

) prevents aldehyde side reactions. Superior to NaOH for clean cyclization.
Solvent Acetonitrile (MeCN) Polar aprotic. Dissolves the organic reactants well while suspending the inorganic base, creating a controlled heterogeneous surface reaction.
Catalyst TBAI (5-10 mol%)Tetrabutylammonium iodide (Phase Transfer Catalyst) is essential if using K₂CO₃ in MeCN to shuttle carbonate ions into the organic phase.
Green Alt. PEG-400 Polyethylene glycol acts as both solvent and PTC. Recyclable and non-volatile.[7]
Standard Operating Procedure (SOP)
  • Dissolve salicylaldehyde (1.0 equiv) and

    
    -haloketone (1.1 equiv) in MeCN (0.5 M concentration).
    
  • Add K₂CO₃ (2.5 equiv) and TBAI (5 mol%).

  • Reflux at 80°C. Checkpoint: Monitor TLC. The intermediate O-alkylated ether often appears before the cyclized benzofuran.

  • If cyclization is slow (intermediate persists), add 0.5 equiv of DBU (organic superbase) to force the aldol dehydration step.

Module 2: Palladium-Catalyzed Annulation (Sonogashira Type)

Context: This method couples


-halophenols with terminal alkynes. It is preferred for installing complex substituents at the C2/C3 positions.
Mechanistic Insight

This is a tandem process: Sonogashira Coupling


Intramolecular Cyclization .
  • Failure Mode: The reaction often stops at the 2-alkynylphenol intermediate if the solvent is not polar enough to promote the nucleophilic attack of the oxygen onto the alkyne.

Visualization: Reaction Pathway

Sonogashira_Benzofuran Start o-Iodophenol + Alkyne Pd_Cycle Pd(0)/Cu(I) Cycle (Sonogashira) Start->Pd_Cycle Base (Et3N) Intermed 2-Alkynylphenol (Intermediate) Pd_Cycle->Intermed Intermed->Intermed Non-polar Solvent (Stalls here) Cyclization 5-endo-dig / 6-endo-dig Cyclization Intermed->Cyclization High Temp / Polar Solvent Product 2-Substituted Benzofuran Cyclization->Product

Figure 1: Tandem Sonogashira-Cyclization pathway. Note the stall point at the intermediate if solvent polarity is insufficient.

Optimized Protocol (Solvent/Base Matrix)
VariableRecommendedRationale
Base Triethylamine (Et₃N) Acts as both base and ligand for Cu. Must be distilled to remove water.
Solvent DMF or DMAc High boiling point polar aprotic solvents are required to stabilize the Pd intermediates and promote the final cyclization step (yields ~34% higher than Toluene).
Additives CuI (2-5 mol%)Co-catalyst. Warning: Can cause Glaser homocoupling (alkyne dimerization) if O₂ is present.[8]
Temp 80-100°C Room temp allows coupling; High temp forces cyclization.

Module 3: Troubleshooting & FAQs

Q1: My Rap-Stoermer reaction yields a sticky tar instead of crystals. Why?

  • Diagnosis: Polymerization of the aldehyde or degradation of the solvent.

  • Solution:

    • Check Base Strength: Switch from NaOH/KOH to K₂CO₃ or Cs₂CO₃. Strong hydroxides cause Cannizzaro side reactions.

    • Check Solvent: If using DMF at >120°C, it decomposes to dimethylamine, which reacts with your aldehyde. Switch to Acetonitrile (reflux) or Toluene with a phase transfer catalyst.

Q2: In the Pd-catalyzed route, I see the coupled product (alkynylphenol) but no benzofuran.

  • Diagnosis: The "Cyclization Stall." The ring closure requires a nucleophilic attack that is energetically higher than the initial coupling.

  • Solution:

    • Increase Polarity: If using THF, switch to DMF. The increased dielectric constant stabilizes the transition state for the cyclization.

    • Increase Temperature: Crank heat to 100°C.

    • Base Spike: Add a stronger base (e.g., DBU or TBD) in the second stage to deprotonate the phenol more aggressively.

Q3: My Sonogashira reaction turns black immediately and yields are low.

  • Diagnosis: "Palladium Black" precipitation or Glaser Coupling.

  • Solution:

    • Degassing: Oxygen is the enemy. Sparge solvents with Argon for 20 mins before adding the catalyst.

    • Ligand Choice: If Pd black forms, your catalyst is unstable. Switch from Pd(PPh₃)₂Cl₂ to Pd(dppf)Cl₂ or add excess PPh₃ ligand to stabilize the Pd(0) species.

Q4: How do I make this process "Green"?

  • Protocol: Use Deep Eutectic Solvents (DES) .[4][6][9][10]

  • Recipe: Mix Choline Chloride and Urea (1:2 molar ratio) and heat until a clear liquid forms.

  • Benefit: This DES acts as solvent, base, and catalyst support. It allows for CuI-catalyzed synthesis without expensive Pd ligands [1].

Decision Matrix: Selecting Your Method

Selection_Matrix Start Start: Substrate Availability Q1 Do you have o-Halophenols? Start->Q1 Q2 Do you have Salicylaldehydes? Q1->Q2 No RouteA Route A: Pd-Catalyzed (Sonogashira) Q1->RouteA Yes RouteB Route B: Rap-Stoermer Q2->RouteB Yes ConditionA Requires: Inert Atm, Pd Cat Solvent: DMF/Et3N RouteA->ConditionA ConditionB Requires: Base (K2CO3) Solvent: MeCN/PEG RouteB->ConditionB

Figure 2: Decision tree for selecting the optimal synthetic pathway based on starting material availability.

References

  • Abtahi, B., & Tavakol, H. (2021).[11] CuI‐catalyzed, one‐pot synthesis of 3‐aminobenzofurans in deep eutectic solvents.[11] Applied Organometallic Chemistry.

  • Koca, M., et al. (2022).[4] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions.[1] ChemistrySelect.

  • Flynn, B. L., et al. (2007). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic Letters.

  • BenchChem Technical Support. (2025). Troubleshooting Guide: Sonogashira Coupling for Benzofuran Synthesis.

Sources

Technical Support Center: Purification of 6-Hydroxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Hydroxybenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols for obtaining high-purity material. As Senior Application Scientists, we have synthesized our field expertise and established scientific principles to address the common challenges encountered during the purification of this important heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Understanding and Identifying Impurities

Question 1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common.[1]

  • Unreacted Starting Materials: Depending on the synthesis, these could include substituted phenols (like resorcinol or hydroquinone derivatives) or their corresponding esters. For instance, syntheses starting from methyl 3,5-dihydroxybenzoate may have this starting material present in the crude product.[1]

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to various structural isomers or related benzofuran derivatives.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, ethyl acetate, methanol) may be present.

  • Water: Moisture from reagents, solvents, or atmospheric exposure is a common impurity.

  • Reagents: Catalysts, bases (like potassium carbonate), or acids used during the synthesis can carry over.

Question 2: How can I identify the impurities in my sample?

A multi-technique approach is recommended for comprehensive impurity profiling:

  • Thin Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your mixture. Staining with a UV lamp can reveal UV-active impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can separate closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like TFA or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of impurities. Unidentified peaks in your spectra likely correspond to impurities. The presence of residual solvents is also readily detected by ¹H NMR.

  • Mass Spectrometry (MS): Can help determine the molecular weight of impurities, aiding in their identification.

Part 2: Purification Strategies and Troubleshooting

The purification of this compound, a solid at room temperature, typically involves one or a combination of the following techniques: acid-base extraction, recrystallization, and column chromatography.

A. Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.

Question 3: My crude product is a complex mixture. Should I start with an acid-base extraction?

Yes, acid-base extraction is an excellent first step for a bulk purification of carboxylic acids. It leverages the acidic nature of the carboxylic group to selectively move your desired compound into an aqueous phase, leaving many organic impurities behind.

Underlying Principle: The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral and basic organic impurities remain in the organic phase. The aqueous phase is then acidified to re-protonate the carboxylate, causing the pure carboxylic acid to precipitate.

Protocol 1: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Collection of Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of your carboxylic acid into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, you can add fresh aqueous NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Washing the Organic Layer (Optional): The remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate any neutral or basic impurities.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid, such as 1 M HCl, while stirring until the pH of the solution is acidic (pH ~2-3).

  • Isolation: The purified this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any residual salts and then dry it under vacuum.

Troubleshooting Acid-Base Extraction

  • Issue: An emulsion forms at the interface of the organic and aqueous layers.

    • Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

  • Issue: The product does not precipitate upon acidification.

    • Solution: Ensure the pH is sufficiently acidic. Check with pH paper. If the product is somewhat water-soluble, you may need to extract the acidified aqueous phase with an organic solvent like ethyl acetate, then dry and concentrate the organic layer.

B. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Question 4: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a phenolic carboxylic acid like this compound, a polar protic solvent or a mixture of solvents is often effective.

Solvent Selection Guide:

Solvent SystemRationale
Water/Methanol or Water/Ethanol The compound is likely soluble in alcohols and less so in water. A mixed solvent system allows for fine-tuning of the polarity to achieve good crystal formation upon cooling.
Ethyl Acetate/Hexane The compound is likely soluble in ethyl acetate. Hexane acts as an anti-solvent to induce crystallization.
Dichloromethane/Petroleum Ether Similar to the above, with dichloromethane as the solvent and petroleum ether as the anti-solvent.
Protocol 2: Recrystallization of this compound
  • Dissolution: In a flask, add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to your crude product to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, slowly add the anti-solvent until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool.

  • Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Troubleshooting Recrystallization

  • Issue: The compound "oils out" instead of forming crystals.

    • Solution: This happens when the solution is supersaturated or cools too quickly. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help.

  • Issue: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization. If using a solvent pair, add more of the anti-solvent.

C. Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Question 5: My compound streaks on the TLC plate. How can I get good separation on a column?

Streaking of carboxylic acids on silica gel is a common problem due to the interaction of the acidic proton with the slightly acidic silica.

Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will keep your compound in its protonated form, leading to a more defined band on the column.

Protocol 3: Column Chromatography of this compound
  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. A gradient elution, starting with a low polarity and gradually increasing, can be effective. Remember to add a small amount of acetic or formic acid to the eluent.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

  • Issue: The compound does not move off the column.

    • Solution: The eluent is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Issue: The compound co-elutes with an impurity.

    • Solution: Try a different solvent system. Sometimes, switching to a solvent with different properties (e.g., dichloromethane/methanol) can improve separation.

Part 3: Purity Assessment

Question 6: How do I confirm the purity of my final product?

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum with no unassignable peaks is a strong confirmation of purity. The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm in the ¹H NMR spectrum.

  • HPLC: A single, sharp peak in the HPLC chromatogram indicates high purity. The purity can be quantified by integrating the peak area.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflows for purifying this compound.

Purification_Decision_Tree start Crude 6-Hydroxybenzofuran- 2-carboxylic acid is_complex Complex Mixture? start->is_complex acid_base Acid-Base Extraction is_complex->acid_base Yes recrystallize_check Is it a solid? is_complex->recrystallize_check No acid_base->recrystallize_check recrystallize Recrystallization recrystallize_check->recrystallize Yes column Column Chromatography recrystallize_check->column No (if liquid/oil) column_check Still Impure? recrystallize->column_check column_check->column Yes pure_product Pure Product column_check->pure_product No column->pure_product

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Product in Ethyl Acetate impurities Neutral/Basic Impurities carboxylate Sodium Salt of Carboxylic Acid crude->carboxylate + NaHCO3 (aq) precipitate Pure Carboxylic Acid (Precipitate) carboxylate->precipitate + HCl (aq)

Caption: Workflow for acid-base extraction.

References

  • MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]

Sources

effect of electron-withdrawing groups on benzofuran synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran Synthesis

Introduction for the Advanced Practitioner

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing benzofuran scaffolds, particularly those bearing electron-withdrawing groups (EWGs). It is well-documented that the electronic nature of substituents on the aromatic precursors can dramatically influence reaction efficiency, yield, and even the viability of a synthetic route.[1][2] This resource moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven optimization strategies in a direct question-and-answer format. Our goal is to empower you to diagnose challenges in your own experiments and rationally design solutions for the successful synthesis of these vital heterocyclic motifs.

Frequently Asked Questions (FAQs): The Electronic Effect of Substituents

Q1: As a general principle, how do electron-withdrawing groups (EWGs) on the phenolic or aromatic precursor affect the yield of benzofuran synthesis?

A1: Generally, electron-withdrawing groups attached to the benzene ring of the precursor (e.g., a salicylaldehyde or an o-halophenol) tend to decrease the reaction yield.[1][2] This phenomenon is observed across various synthetic methodologies, including transition-metal-catalyzed cyclizations and classical named reactions.

The underlying reason is electronic. Most benzofuran syntheses involve a key intramolecular cyclization step where the phenolic oxygen acts as a nucleophile to form the C-O bond of the furan ring. An EWG (such as -NO₂, -CN, -CF₃, or halogens) decreases the electron density on the benzene ring and, by extension, on the phenolic oxygen. This reduction in nucleophilicity raises the activation energy of the cyclization step, slowing it down and allowing competing side reactions to become more prominent, ultimately lowering the overall yield. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the nucleophilicity of the phenolic oxygen and often lead to higher yields.[1][2]

Q2: Are there specific reaction types that are notoriously sensitive to EWGs?

A2: Yes. Palladium-catalyzed reactions that rely on the nucleophilic character of the phenol, such as Sonogashira or Heck coupling followed by intramolecular cyclization, are highly sensitive to EWGs.[1][3] For instance, in a one-pot Sonogashira coupling of an o-iodophenol with a terminal alkyne, the final cyclization step is an intramolecular hydroalkoxylation, which is significantly hindered by EWGs on the phenol ring.[4] Similarly, methods involving an intramolecular Williamson ether synthesis-type ring closure will also be adversely affected.

Q3: Can an EWG ever be beneficial in benzofuran synthesis?

A3: While less common, there are scenarios where EWGs can be advantageous. For instance, in reactions where the rate-limiting step involves deprotonation of a carbon alpha to the aromatic ring, an EWG can increase the acidity of that proton, facilitating the formation of a key carbanion intermediate. Additionally, in certain tandem reactions, EWGs can influence the regioselectivity of other bond-forming events in a favorable way.[5] However, for the majority of common benzofuran syntheses, EWGs present a synthetic challenge that must be overcome.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling & Cyclization

This section focuses on the widely used palladium-catalyzed methods, such as Sonogashira and Heck couplings, which are often performed in a one-pot or tandem fashion to construct the benzofuran ring.

Q4: My one-pot Sonogashira coupling/cyclization of a nitro-substituted o-iodophenol is giving very low yield (<20%) of the desired benzofuran. The main side product appears to be from alkyne homocoupling (Glaser coupling). What is happening and how can I fix it?

A4: This is a classic issue. The strongly electron-withdrawing nitro group makes the phenolic oxygen a poor nucleophile. The intramolecular cyclization step is therefore very slow. This gives the copper co-catalyst (if used) ample time to catalyze the oxidative homocoupling of your terminal alkyne, leading to the undesired Glaser byproduct.

Troubleshooting Workflow & Optimization:

  • Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst.[6] This may require adjusting other parameters, as the reaction might be slower overall.

  • Increase Base Strength & Stoichiometry: The poor nucleophilicity of the nitro-phenol must be overcome. Switch from a weaker amine base like triethylamine (TEA) to a stronger inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] Using a stronger base ensures a higher concentration of the more nucleophilic phenoxide anion at any given time.

  • Ligand Modification: Employ a more electron-rich and sterically bulky phosphine ligand for the palladium catalyst, such as Xantphos or a di(1-adamantyl)-n-butylphosphine. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, potentially accelerating the desired pathway over the side reaction.

  • Employ Microwave Irradiation: Microwave-assisted heating can provide the high activation energy required for the sluggish cyclization step, dramatically shortening reaction times and minimizing the window for side reactions to occur.[4] This is a highly effective strategy for challenging substrates.

Visualizing the Problem: Sonogashira Catalytic Cycle

The diagram below illustrates the key steps in a Sonogashira coupling followed by cyclization. The EWG primarily inhibits the final intramolecular nucleophilic attack.

Sonogashira_Troubleshooting cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Side_Reaction Competing Side Reaction cluster_Main_Reaction Desired Cyclization (Rate Limiting) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OA->PdII_Aryl TM Transmetalation (with Cu-acetylide) PdII_Aryl->TM PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) TM->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Product (Ar-C≡CR) Intermediate EWG-Ar-C≡CR (o-hydroxyalkyne) RE->Intermediate Alkyne1 R-C≡C-H Glaser Glaser Coupling (Cu(I) catalyzed) Alkyne1->Glaser Alkyne2 R-C≡C-H Alkyne2->Glaser Homocoupling R-C≡C-C≡C-R (Byproduct) Glaser->Homocoupling Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Benzofuran EWG-Benzofuran (Product) Cyclization->Benzofuran

Caption: The EWG slows the intramolecular cyclization, allowing the copper-catalyzed Glaser coupling to dominate.

Q5: I am attempting an intramolecular Heck reaction to form a benzofuran from an o-iodophenyl allyl ether bearing a -CF₃ group, but the yield is poor and I recover starting material. What are the likely causes?

A5: The trifluoromethyl (-CF₃) group is a strong EWG. In an intramolecular Heck reaction, the key C-O bond is already formed, but the cyclization involves the formation of a C-C bond. The issue here is likely related to the electronics of the palladium-catalyzed step. The EWG can slow the initial oxidative addition of the palladium(0) catalyst to the aryl iodide bond.

Troubleshooting & Optimization:

  • Increase Catalyst Loading: A simple first step is to increase the palladium catalyst loading from a typical 1-5 mol% to 5-10 mol% to increase the concentration of the active catalytic species.

  • Optimize Ligand and Base: Similar to the Sonogashira, using highly active, electron-rich phosphine ligands can accelerate the oxidative addition. A strong base is also crucial for the subsequent β-hydride elimination and catalyst regeneration steps.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Highly polar aprotic solvents like DMF, DMA, or NMP can help stabilize charged intermediates in the catalytic cycle and improve reaction rates.

  • Check for Substrate Purity: Ensure your starting material is free of inhibitors. Trace impurities can poison the palladium catalyst.

Troubleshooting Guide: Perkin Rearrangement

The Perkin rearrangement is a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids using a base.[8][9]

Q6: I am performing a Perkin rearrangement on a 6-nitro-3-bromocoumarin, and the reaction is sluggish, requiring very long reflux times and still giving incomplete conversion. Why is the EWG affecting this reaction?

A6: The Perkin rearrangement proceeds via a base-catalyzed hydrolytic opening of the coumarin's lactone ring.[8][9] The resulting phenoxide then undergoes an intramolecular nucleophilic substitution to displace the halide and form the benzofuran ring. The nitro group, being a strong EWG, stabilizes the phenoxide intermediate, making it less reactive and a weaker nucleophile. This slows down the crucial ring-closing displacement reaction.

Troubleshooting & Optimization:

  • Increase Reaction Temperature with Microwave: This is an ideal reaction for microwave assistance. Microwave heating can significantly accelerate the rearrangement, often reducing reaction times from hours to minutes and driving the reaction to completion.[8]

  • Optimize Base/Solvent System: While NaOH in ethanol is traditional, exploring other base/solvent combinations could be beneficial. For example, using a higher boiling point solvent like ethylene glycol with a corresponding base (e.g., sodium ethoxide in ethylene glycol) could allow for higher reaction temperatures under conventional heating.

  • Ensure Anhydrous Conditions (Initially): While the reaction involves hydroxide, ensuring the initial reagents and solvent are dry before adding the aqueous base can prevent premature side reactions.

Data Summary: Impact of Substituents on Yield

The following table summarizes typical yield trends observed in benzofuran syntheses, compiled from various catalytic methods. It clearly illustrates the negative impact of EWGs compared to EDGs.

Precursor Substituent (at position 5)Electronic NatureTypical Yield Range (%)Rationale for Yield
-OCH₃ (Methoxy)Strong EDG80 - 95%Increases nucleophilicity of phenolic oxygen, accelerating cyclization.[2]
-CH₃ (Methyl)Weak EDG75 - 90%Inductively donates electron density, favoring cyclization.[2]
-H (Unsubstituted)Neutral70 - 85%Baseline reactivity.
-Cl (Chloro)Weak EWG50 - 70%Inductively withdraws electron density, slowing cyclization.[1][2]
-Br (Bromo)Weak EWG45 - 65%Similar to chloro, slows the key C-O bond formation step.[1][2]
-CF₃ (Trifluoromethyl)Strong EWG30 - 50%Strongly deactivates the ring, making the phenol much less nucleophilic.[2]
-NO₂ (Nitro)Strong EWG10 - 40%Very strong deactivation significantly hinders the cyclization step.[1][2]

Note: Yields are representative and can vary significantly based on the specific reaction, catalyst, and conditions used.

General Troubleshooting Workflow for Low Yields

When encountering a low yield in the synthesis of an EWG-substituted benzofuran, follow this logical progression to diagnose and solve the issue.

General_Troubleshooting start Low Yield Observed (EWG-Substituted Benzofuran) check_sm Verify Starting Material Purity (NMR, LCMS) start->check_sm check_reagents Check Reagent Quality (Anhydrous Solvents, Active Catalyst) check_sm->check_reagents diagnosis Diagnose Primary Issue check_reagents->diagnosis slow_cyclization Slow Cyclization/ Poor Nucleophilicity diagnosis->slow_cyclization Reaction stalls? side_reaction Competing Side Reaction (e.g., Glaser Coupling) diagnosis->side_reaction Byproduct forms? catalyst_death Catalyst Deactivation/ Slow Turnover diagnosis->catalyst_death Low conversion? sol_cyclization Increase Temperature (Microwave) Increase Base Strength Change Solvent slow_cyclization->sol_cyclization sol_side_reaction Remove Competing Reagent (e.g., Copper-Free Sonogashira) Slow Addition of Reagent side_reaction->sol_side_reaction sol_catalyst Increase Catalyst Loading Use More Robust Ligand Purify Substrate catalyst_death->sol_catalyst re_run Re-run Optimized Reaction sol_cyclization->re_run sol_side_reaction->re_run sol_catalyst->re_run

Caption: A logical workflow for troubleshooting low-yield benzofuran syntheses involving EWGs.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Metal‐catalyzed synthesis of benzofurans. EWG=electron‐withdrawing group. ResearchGate. [Link]

  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]

  • (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Laxmi Book Publication. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health (NIH). [Link]

  • Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. ResearchGate. [Link]

  • Methods for the Preparation of 3-Nitrobenzofurans. ResearchGate. [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

  • Perkin rearrangement. Wikipedia. [Link]

  • Regioselective synthesis of new EWG-Bearing 3-benzoyl-2-phenylbenzo. IRIS UniCa. [Link]

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Validation & Comparative

A Comparative Guide to the Cytotoxicity of Substituted Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Oncology

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Found in various natural products and synthetically accessible, its derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] In recent years, significant research has focused on the anticancer potential of substituted benzofurans.[2][4][5] These compounds have shown remarkable efficacy against numerous cancer cell lines, often with improved potency and selectivity compared to conventional chemotherapeutics.[1][6]

The versatility of the benzofuran core allows for chemical modifications that can fine-tune its pharmacological profile.[7] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions, particularly C-2 and C-3, can dramatically influence cytotoxic activity.[2][8] This guide provides a comparative analysis of the cytotoxicity of various substituted benzofuran derivatives, details the experimental methodologies used for their evaluation, and explores the underlying mechanisms of action that make them promising candidates for novel cancer therapies.

Mechanisms of Benzofuran-Induced Cytotoxicity

The anticancer effects of benzofuran derivatives are not attributed to a single mechanism but rather a spectrum of actions that disrupt cancer cell proliferation and survival. The specific pathway targeted is often dictated by the nature and position of the chemical substituents on the benzofuran ring.

1. Inhibition of Tubulin Polymerization: Several potent benzofuran derivatives function as antimitotic agents by interfering with microtubule dynamics.[9] Similar to established drugs like Combretastatin A-4, these compounds can inhibit the polymerization of tubulin into microtubules.[8][10] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[9][11]

2. Modulation of Critical Signaling Pathways: Cancer cell growth is often driven by dysregulated signaling cascades. Benzofuran derivatives have been shown to inhibit key oncogenic pathways:

  • AKT/mTOR Pathway: The activation of the AKT/mammalian target of rapamycin (mTOR) pathway is a hallmark of many cancers.[2][12] Certain benzofuran derivatives have been specifically designed to inhibit mTOR, blocking downstream signaling required for cell growth, proliferation, and survival.[13]

  • RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation, and its hyperactivation is common in many tumors. A mechanistic study demonstrated that a 3-formylbenzofuran derivative could suppress the growth of hepatocellular carcinoma cells by reducing the phosphorylation level of ERK, effectively blocking this cascade.[9]

Below is a diagram illustrating the inhibition of the mTOR signaling pathway, a key target for several cytotoxic benzofuran derivatives.

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Promotes Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzofuran derivative.

3. Induction of Apoptosis: Beyond cell cycle arrest, many benzofuran derivatives directly trigger programmed cell death, or apoptosis.[14] This is often confirmed through assays that detect DNA fragmentation, activation of executioner enzymes like caspase-3, and changes in apoptotic regulatory proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[10][15]

Experimental Assessment of Cytotoxicity

To compare the cytotoxic potential of different compounds, standardized and reproducible assays are essential. The following protocols outline the most common methods used in the literature for evaluating benzofuran derivatives.

General Experimental Workflow

The process of evaluating a compound's cytotoxicity follows a logical progression from cell preparation to data interpretation. This workflow ensures that results are reliable and comparable across different experiments and compounds.

Cytotoxicity_Workflow start Start: Cancer Cell Culture Propagation plate 1. Cell Seeding Plate cells in 96-well plates at optimal density. start->plate incubate1 2. Incubation Allow cells to adhere overnight (16-24h). plate->incubate1 treat 3. Compound Treatment Add serial dilutions of benzofuran derivatives. incubate1->treat incubate2 4. Exposure Incubate for a defined period (e.g., 24, 48, 72h). treat->incubate2 assay 5. Cytotoxicity Assay Perform MTT, LDH, or other viability assay. incubate2->assay read 6. Data Acquisition Measure absorbance or fluorescence with a plate reader. assay->read analyze 7. Data Analysis Calculate % viability and determine IC50 values. read->analyze end End: Comparative Cytotoxicity Profile analyze->end

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing metabolic activity as an indicator of cell viability.[16] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[17][18]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Benzofuran derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[17]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator (37 °C, 5% CO₂).

  • Compound Addition: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.[17][20]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20] Mix gently by pipetting or using an orbital shaker.[18]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[17][18] A reference wavelength of >650 nm can be used to subtract background noise.[17]

  • Calculation: Cell viability is calculated as: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. It is a reliable marker for the loss of cell membrane integrity.[21][22]

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • Lysis buffer (often 10X, provided in kits for maximum LDH release control).[22]

  • Stop solution (provided in kits).

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol. In addition to the experimental wells, prepare controls for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed with lysis buffer.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[22]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[22]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[22]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.[22]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of ~680 nm.[22]

  • Calculation: First, subtract the 680 nm background absorbance from the 490 nm reading. Then, cytotoxicity is calculated as: (% Cytotoxicity) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

Comparative Cytotoxicity of Substituted Benzofuran Derivatives

The cytotoxic efficacy of benzofuran derivatives is highly dependent on their substitution patterns and the specific cancer cell line being tested. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several derivatives from recent literature, providing a comparative overview of their potency.

Compound Class / DerivativeCancer Cell LineIC₅₀ (µM)Reference
Halogenated Benzofuran (Compound 1) K562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
Benzofuran-Amiloride Hybrid (Compound 5) (Targeting uPA)0.43[8]
Benzofuran-2-carboxamide (50g) A549 (Lung)0.57[9]
HeLa (Cervical)0.73[9]
HCT-116 (Colon)0.87[9]
Benzofuran Derivative (12) SiHa (Cervical)1.10[9]
HeLa (Cervical)1.06[9]
Benzofuran-Piperazine Hybrid (38) A549 (Lung)25.15[9]
K562 (Leukemia)29.66[9]
Benzofuran-Chalcone Hybrid (33d) A-549 (Lung)2.74[9]
MCF-7 (Breast)3.22[9]
Benzofuran-based Trimethoxybenzamide (6g) MDA-MB-231 (Breast)3.01[11]
HCT-116 (Colon)5.20[11]
Benzofuran-Nicotinonitrile Hybrid (3b) MCF-7 (Breast)7.53[23]
Benzofuran-Nicotinonitrile Hybrid (3c) MCF-7 (Breast)9.17[23]
Benzofuran-Triazole Hybrid (13g) MCF-7 (Breast)1.287[24]
Benzofuran-Triazole Hybrid (13b) MCF-7 (Breast)1.875[24]
Benzofuran Derivative (4e) MCF-7 (Breast)Excellent activity[25]
Benzofuran Derivative (26) A549 (Lung)0.08[10]
Benzofuran Derivative (36) A549 (Lung)0.06[10]

Note: The table presents a selection of data to illustrate the range of activities. Direct comparison should be made with caution as experimental conditions (e.g., incubation time) may vary between studies.

Conclusion and Future Outlook

Substituted benzofuran derivatives represent a highly promising and versatile class of compounds for the development of novel anticancer agents.[1][2] Their ability to induce cytotoxicity through diverse mechanisms, including tubulin polymerization inhibition and modulation of key oncogenic signaling pathways, underscores their therapeutic potential.[9][10][13] As demonstrated by the comparative data, specific substitutions can yield compounds with potent, nanomolar-range activity against a variety of cancer cell lines.

The continued exploration of the benzofuran scaffold, guided by structure-activity relationship studies and mechanistic investigations, is crucial. Future work should focus on optimizing lead compounds to enhance their selectivity for cancer cells over normal cells, thereby minimizing potential side effects. The standardized and robust cytotoxicity assays detailed in this guide are fundamental tools in this endeavor, enabling the rigorous and comparative evaluation required to advance the most promising benzofuran derivatives toward clinical application.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • (2020). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. PubMed.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Kamal, A., et al. (n.d.).
  • (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Novel benzofuran derivatives: synthesis and antitumor activity. Scilit.
  • Novel benzofuran derivatives: Synthesis and antitumor activity.
  • (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
  • (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. PerkinElmer.
  • MTT assay protocol. Abcam.
  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone deriv
  • LDH Cytotoxicity Assay. 3H Biomedical.
  • (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
  • (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC.
  • (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Biotium.
  • Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. Taylor & Francis Online.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
  • Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
  • Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Compar
  • The Pharmacological Promise of Novel Benzofuran Deriv
  • (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI.
  • LDH assay kit guide: Principles and applic
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • Apoptosis – wh
  • Dual Apoptosis Assay with NucView® 488 Caspase-3 Substr
  • (2013).
  • In vitro assay of benzofuran derivatives 3.
  • Detecting the onset and kinetics of apoptosis. ELRIG.
  • (2018). Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells. PMC.
  • Elucidating the Therapeutic Potential of the Benzofuran Scaffold: A Technical Guide to Mechanism of Action Studies. Benchchem.
  • (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. PMC - NIH.
  • (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. PubMed.

Sources

Comparative Analytical Guide: Quantification of 6-Hydroxybenzofuran-2-carboxylic Acid (6-HBCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for the quantification of 6-Hydroxybenzofuran-2-carboxylic acid (6-HBCA) . As a polar, aromatic organic acid containing both a phenolic hydroxyl group and a carboxylic acid moiety, 6-HBCA presents specific challenges regarding ionization suppression and chromatographic retention.

This document compares the two industry-standard approaches: RP-HPLC-UV/FLD (Robustness & QC) and LC-ESI-MS/MS (High Sensitivity & Bioanalysis).

Part 1: Physicochemical Context & Method Selection

Before selecting a protocol, the analyst must understand the molecule's behavior in solution.

  • Acid-Base Chemistry: 6-HBCA is amphoteric but predominantly acidic.

    • Carboxylic Acid (

      
      ):  At neutral pH, this exists as a carboxylate anion, leading to poor retention on C18 columns.
      
    • Phenolic Hydroxyl (

      
      ):  Increases polarity and offers a site for derivatization or secondary ionization.
      
  • Chromophores: The benzofuran core exhibits strong UV absorption (

    
     nm) and native fluorescence, making optical detection viable for non-trace analysis.
    
Method Comparison Matrix
FeatureMethod A: RP-HPLC-UV/FLD Method B: LC-ESI-MS/MS
Primary Application Quality Control, Purity Assays, Formulation AnalysisPharmacokinetics (PK), Metabolite ID, Trace Contamination
Detection Principle UV Absorbance (254/280 nm) or FluorescenceMass-to-Charge Ratio (Negative Ion Mode)
Sensitivity (LOD)

(UV)

(FLD)

(Triple Quad)
Linearity Range


Matrix Tolerance High (Less susceptible to suppression)Low (Requires cleanup to prevent matrix effects)
Cost Per Sample Low ($)High (

$)
Part 2: Detailed Analytical Protocols
Method A: RP-HPLC-UV (The QC Workhorse)

Best for: Raw material purity testing and high-concentration formulation analysis.

Scientific Rationale: To achieve retention on a hydrophobic C18 stationary phase, the carboxylic acid must be protonated. Therefore, the mobile phase pH must be maintained below the


 (target pH 2.5–2.8).

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).

    • 2-15 min: 5%

      
       95% B (Linear gradient).
      
    • 15-20 min: 95% B (Wash).

  • Detection: DAD at 254 nm (primary) and 280 nm (secondary).

  • Flow Rate: 1.0 mL/min.

Self-Validating Check:

  • System Suitability: The tailing factor (

    
    ) for the 6-HBCA peak must be 
    
    
    
    . If tailing occurs, increase buffer strength or lower pH to ensure full protonation of the carboxyl group.
Method B: LC-ESI-MS/MS (The Bioanalytical Gold Standard)

Best for: Plasma pharmacokinetics and trace impurity quantification.

Scientific Rationale: While positive mode is common for amines, 6-HBCA is best analyzed in Negative Ion Mode (ESI-) . The carboxylic acid readily deprotonates to form


. The phenolic group further stabilizes the charge distribution.

Protocol:

  • Column: C18 or Phenyl-Hexyl (for enhanced aromatic selectivity),

    
     mm, 1.8 
    
    
    
    m (UHPLC).
  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH adjusted to ~5.0 with acetic acid). Note: Volatile buffers are required for MS.

    • B: Methanol (MeOH).

  • MS Source Parameters (Generic Optims):

    • Ion Mode: ESI Negative (

      
      ).
      
    • Capillary Voltage: -2500 V to -4500 V.

    • Desolvation Temp: 500°C.

  • MRM Transitions (Quantification):

    • Precursor:

      
       177.0 (
      
      
      
      for C9H6O4, MW ~178).
    • Product 1 (Quantifier):

      
       133.0 (Loss of 
      
      
      
      , typical for carboxylic acids).
    • Product 2 (Qualifier):

      
       105.0 (Further loss of CO/fragmentation of furan ring).
      

Self-Validating Check:

  • Matrix Factor: Compare the peak area of spiked matrix (plasma extract) vs. neat solvent standard. If suppression > 20%, switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE).

Part 3: Sample Preparation Workflows

The following diagrams illustrate the decision-making process for sample preparation and method validation.

Diagram 1: Sample Preparation Decision Matrix

SamplePrep Start Start: Define Matrix Solid Solid Dosage / Powder Start->Solid Bio Biological Fluid (Plasma/Urine) Start->Bio Dissolve Dissolve in MeOH:Water (50:50) Solid->Dissolve ConcCheck Concentration > 1 µg/mL? Bio->ConcCheck PPT Protein Precipitation (PPT) Add 3x Vol ACN Bio->PPT Screening/High Conc SPE Solid Phase Extraction (SPE) MAX (Mixed-Mode Anion Exchange) Bio->SPE Trace/High Matrix Effect Sonicate Sonicate 15 min Dissolve->Sonicate Filter Filter (0.22 µm PTFE) Sonicate->Filter Filter->ConcCheck HPLC Inject: HPLC-UV ConcCheck->HPLC Yes (High Conc) LCMS Inject: LC-MS/MS ConcCheck->LCMS No (Trace) PPT->LCMS SPE->LCMS

Caption: Decision matrix for selecting sample preparation techniques based on matrix type and required sensitivity.

Diagram 2: Analytical Method Validation (ICH Q2)

Validation Start Validation Start Spec Specificity (Blank vs. Spiked) Start->Spec Lin Linearity (5 levels, R² > 0.99) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (RSD < 15%) Lin->Prec LOD Sensitivity (S/N > 10 for LOQ) Acc->LOD Prec->LOD Report Final Method SOP LOD->Report

Caption: Standard validation workflow complying with ICH Q2(R1) guidelines for analytical procedures.

References
  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

    • Context: Provides synthesis and structural characterization (NMR/MS) data for benzofuran-2-carboxylic acid derivatives, essential for establishing reference standards.
  • Tsikas, D., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (MDPI). Link

    • Context: Comprehensive review of extraction and detection strategies (including fluorescence and MS)
  • BenchChem Application Note. (2025). Analysis of Benzofuran Derivatives by HPLC-UV/MS. Link

    • Context: General protocols for HPLC separation of benzofuran derivatives, supporting the selection of C18 columns and acidic mobile phases.
  • PubChem Compound Summary. 7-hydroxybenzofuran-2-carboxylic acid (Isomer Analog). Link

    • Context: Provides physicochemical data (pKa, solubility) for the hydroxybenzofuran-2-carboxylic acid class to justify method parameters.

comparative study of benzofuran derivatives as SIRT2 inhibitors

[1][2][3][4][5]

Executive Summary

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase predominantly localized in the cytoplasm, regulating key substrates like

1

This guide analyzes benzofuran derivatives as a superior scaffold for SIRT2 inhibition.[2][3][4][5][6] Unlike their furan counterparts, benzofurans offer an extended aromatic surface that exploits the unique "selectivity pocket" of SIRT2, yielding higher potency and isoform selectivity against SIRT1 and SIRT3.

Part 1: Scientific Rationale & Mechanism

The Structural Advantage: The "Selectivity Pocket"

The core challenge in Sirtuin drug discovery is achieving selectivity between isoforms (SIRT1 vs. SIRT2), as their catalytic cores are highly conserved.

  • SIRT1: Possesses a compact hydrophobic channel.

  • SIRT2: Contains a distinct, enlarged hydrophobic tunnel (often called the "selectivity pocket") near the cofactor binding site.

Benzofuran Mechanism: Benzofuran derivatives function primarily as non-competitive or mixed-type inhibitors regarding the substrate. The benzofuran core acts as a lipophilic anchor that lodges into the SIRT2 hydrophobic pocket, sterically hindering the nicotinamide release or the NAD+ nucleophilic attack.

Visualizing the Inhibition Cycle

The following diagram illustrates the kinetic checkpoint where benzofuran inhibitors arrest the deacetylation cycle.

SIRT2_MechanismSIRT2Apo-SIRT2ComplexTernary Complex[Enzyme-NAD-Substrate]SIRT2->Complex+ Substrate & NAD+NADNAD+SubstrateAc-Lys Substrate(e.g., α-tubulin)TransitionADPR-PeptideIntermediateComplex->TransitionDeacetylation Step 1BlockedCatalytic StallComplex->BlockedInhibitor BindingProductsDeacetylated Protein+ O-Acetyl-ADP-RiboseTransition->ProductsReleaseInhibitorBenzofuran Inhibitor(Hydrophobic Pocket Binder)Inhibitor->Blocked

Caption: The benzofuran scaffold binds to the SIRT2-substrate complex, preventing the formation of the ADPR-peptide intermediate required for deacetylation.

Part 2: Comparative Analysis & SAR

This section compares the performance of optimized benzofuran derivatives (specifically the C2-benzyl sulfone series) against industry-standard reference inhibitors.

Data Summary: Potency and Selectivity

The data below synthesizes findings from key SAR studies (e.g., Wang et al., Molecules 2017 and Mellini et al., ChemMedChem).

Compound ClassRepresentative IDIC50 (SIRT2)IC50 (SIRT1)Selectivity (SIRT2/1)Mechanism Note
Benzofuran (Sulfone) Compound 7e 3.81 µM >100 µM>25-foldOptimized C2-sulfone linker fits hydrophobic tunnel.
Benzofuran (Sulfoxide) Compound 6e8.85 µM>100 µM>11-foldChirality of sulfoxide slightly reduces binding affinity.
Furan (Reference) AGK2 17.75 µM>50 µM~3-foldThe "standard" control; less potent due to smaller aromatic footprint.
Indole (Reference) Tenovin-615.32 µM~20 µMNon-selectiveHits both SIRT1 and SIRT2; toxic at high doses.
Aminopyrimidine SirReal20.14 µM>100 µM>1000-foldHighly potent but chemically distinct (rearrangement-based binding).
Structure-Activity Relationship (SAR) Insights
  • The C2-Linker is Critical:

    • Derivatives with a sulfonyl (-SO2-) linker at the C2 position (e.g., Compound 7e) consistently outperform sulfinyl (-SO-) linkers. The sulfone group provides rigid geometry that directs the terminal phenyl ring into the hydrophobic "selectivity pocket."

  • Electronic Effects at C4/C5:

    • Electron-donating groups (e.g., -OCH3 ) at the C4 position of the terminal phenyl ring enhance potency (IC50 ~3.8 µM).

    • Electron-withdrawing groups (e.g., -F ) drastically reduce potency (IC50 >40 µM), likely due to electrostatic repulsion within the hydrophobic pocket.

  • Benzofuran vs. Furan:

    • The fused benzene ring in benzofuran increases lipophilicity (cLogP), improving cell permeability compared to the simpler furan (AGK2).

Part 3: Experimental Protocols

To validate benzofuran derivatives, you must employ a self-validating workflow combining enzymatic biochemical assays with cellular target engagement.

Workflow Visualization

WorkflowStep11. Primary Screen(Z-MAL Fluorometric Assay)Step22. Hit Validation(IC50 Determination)Step1->Step2Select hits >50% inhibitionStep33. Cellular Engagement(Western Blot: α-Tubulin)Step2->Step3Select hits with IC50 < 5µMStep44. Toxicity Control(MTS/Cell Titer-Glo)Step3->Step4Confirm Mechanism

Caption: A funnel approach ensuring only potent, cell-permeable, and non-toxic candidates proceed.

Protocol A: Fluorometric SIRT2 Deacetylation Assay

Purpose: To determine IC50 values in a cell-free system.

Materials:

  • Recombinant human SIRT2 (residues 50-356).

  • Substrate: Z-MAL (Z-Lys(Ac)-AMC) or Ac-p53-AMC peptide.

  • Cofactor: NAD+ (500 µM final).

  • Developer: Trypsin (10 mg/mL).

Step-by-Step Methodology:

  • Preparation: Dilute benzofuran compounds in DMSO. Create a 10-point dose-response curve (e.g., 0.1 µM to 100 µM).

  • Incubation (Reaction):

    • Mix 25 µL Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) containing SIRT2 enzyme.

    • Add 5 µL of Compound (or DMSO control).

    • Initiate by adding 20 µL Substrate/NAD+ mix.

    • Critical Step: Incubate at 37°C for 60 minutes .

  • Development:

    • Add 50 µL of Trypsin/Nicotinamide stop solution. Nicotinamide freezes the SIRT2 reaction; Trypsin cleaves only the deacetylated lysine-AMC, releasing the fluorophore.

    • Incubate 20 minutes at room temperature.

  • Readout: Measure fluorescence at Ex 360 nm / Em 460 nm.

  • Validation: Calculate Z'-factor. A robust assay must yield Z' > 0.5.

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To prove the inhibitor enters the cell and inhibits SIRT2 in a physiological context.

Rationale: SIRT2 specifically deacetylates

hyperacetylation
  • Treatment: Treat MCF-7 or HCT116 cells with the benzofuran derivative (e.g., 5 µM, 10 µM) for 6 hours. Use AGK2 (10 µM) as a positive control.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors and TSA (Trichostatin A) to prevent background deacetylation by Class I/II HDACs.

  • Blotting:

    • Primary Antibody: Anti-Acetyl-

      
      -Tubulin (Lys40)  (1:1000).
      
    • Loading Control: Total

      
      -Tubulin or GAPDH.
      
  • Analysis: Densitometry should show a dose-dependent increase in the Acetyl/Total Tubulin ratio.

Conclusion & Future Outlook

Benzofuran derivatives, particularly those with C2-sulfonyl linkers and C4-electron-donating substitutions , represent a significant upgrade over first-generation furan inhibitors like AGK2. They offer superior potency (low micromolar range) and excellent selectivity for SIRT2 over SIRT1.

For researchers developing next-generation probes, the focus should shift toward:

  • Water Solubility: Improving the cLogP profile, as benzofurans can be overly lipophilic.

  • Crystallography: Obtaining co-crystal structures of new benzofurans with SIRT2 to map the exact interaction within the selectivity pocket.

References

  • Wang, L., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors.[2] Molecules, 22(8), 1348.[6]

  • Mellini, P., et al. (2012). Nitrobenzofuran Derivatives as Potent Inhibitors of Sirtuin 2. ChemMedChem, 7(11), 1905-1908.

  • Rumpf, T., et al. (2015). Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature Communications, 6, 6263.

  • Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519. (Reference for AGK2).

  • Cayman Chemical. SIRT2 Fluorometric Assay Kit Protocol.

A Comparative Guide to 6-Hydroxybenzofuran-2-Carboxylic Acid Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 6-hydroxybenzofuran-2-carboxylic acid analogs and related derivatives as inhibitors of cholinesterases. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data, outlines structure-activity relationships (SAR), and provides detailed protocols to support further investigation into this promising class of compounds for the potential treatment of neurodegenerative diseases.

The Clinical Imperative for Novel Cholinesterase Inhibitors

Neurodegenerative disorders such as Alzheimer's disease (AD) are characterized by a progressive decline in cognitive function.[1][2] A key pathological feature of AD is the deterioration of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[1][2] The "cholinergic hypothesis" posits that this reduction in ACh is a primary cause of the memory and learning deficits observed in patients.[1]

The primary therapeutic strategy to address this deficit is to increase the synaptic availability of ACh by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][3] While AChE is the principal enzyme for ACh hydrolysis in a healthy brain, BChE activity progressively increases as AD advances, making it an increasingly important therapeutic target in later stages of the disease.[4] Currently approved drugs like donepezil, rivastigmine, and galantamine are all cholinesterase inhibitors that provide symptomatic relief.[1][5] However, their efficacy is limited and they are often associated with adverse side effects, driving the search for novel, more effective, and better-tolerated inhibitors.[1]

The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including potential as anti-AD agents.[6][7] This guide focuses on derivatives of the this compound core, exploring how structural modifications influence their inhibitory potency and selectivity against AChE and BChE.

The Cholinergic Pathway: A Target for Intervention

The function of cholinesterase inhibitors can be best understood within the context of the cholinergic synapse. The process, and the point of enzymatic intervention, is a delicate balance of signaling and termination.

CholinergicSynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh_vesicle->ACh_release Action Potential Receptor ACh Receptors ACh_release->Receptor ACh binds AChE AChE / BChE ACh_release->AChE ACh diffuses Signal Signal Transduction Receptor->Signal SynapticCleft Synaptic Cleft Hydrolysis Choline + Acetate AChE->Hydrolysis Hydrolysis Inhibitor Benzofuran Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic neurotransmission and the mechanism of cholinesterase inhibitors.

As illustrated, acetylcholine is released from the presynaptic neuron, crosses the synaptic cleft, and binds to receptors on the postsynaptic neuron to propagate a signal. To terminate this signal, AChE and BChE rapidly hydrolyze ACh into choline and acetate. Cholinesterase inhibitors, such as the this compound analogs, block the active site of these enzymes, preventing ACh breakdown and thereby increasing its concentration and duration in the synapse.

Synthesis of 2-Arylbenzofuran Analogs: A Representative Protocol

The synthesis of benzofuran derivatives can be achieved through various routes. A common and effective method involves the O-alkylation of a substituted 2-hydroxybenzaldehyde followed by hydrolysis and an intramolecular cyclization.[8] This multi-step process allows for the introduction of diverse functional groups to probe structure-activity relationships.

SynthesisWorkflow start Substituted 2-Hydroxybenzaldehyde step1 Step 1: O-Alkylation start->step1 reagent1 Methyl α-bromophenylacetate K2CO3, DMF reagent1->step1 intermediate1 Methyl 2-(2-formylphenoxy) -2-phenylacetate step1->intermediate1 step2 Step 2: Hydrolysis intermediate1->step2 reagent2 10% aq. KOH Methanol, Heat reagent2->step2 intermediate2 2-(2-formylphenoxy) -2-phenylacetic acid step2->intermediate2 step3 Step 3: Intramolecular Cyclization intermediate2->step3 reagent3 Ac2O, AcONa Heat (120-125 °C) reagent3->step3 product Final 2-Arylbenzofuran Derivative step3->product

Caption: General synthetic workflow for producing 2-arylbenzofuran derivatives.

Experimental Causality: The choice of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for Step 1 provides a standard basic, polar aprotic environment for efficient SN2-type O-alkylation. The subsequent hydrolysis in Step 2 with potassium hydroxide (KOH) is a robust method to convert the methyl ester to a carboxylic acid, which is necessary for the final cyclization. The use of acetic anhydride (Ac₂O) and sodium acetate (AcONa) at high temperatures in Step 3 facilitates a Perkin-like condensation and dehydration, effectively forming the furan ring of the benzofuran core.[7]

Comparative Analysis of Cholinesterase Inhibition

The inhibitory potential of benzofuran derivatives is highly dependent on their substitution patterns. While data for the precise this compound is limited, extensive research on structurally related 2-arylbenzofurans provides critical insights into the structure-activity relationships governing cholinesterase inhibition.

A series of synthesized 2-arylbenzofuran derivatives were evaluated for their ability to inhibit AChE (from electric eel) and BChE (from equine serum).[8] Their performance was compared against the standard drug Donepezil.

Compound IDSubstituents on 2-Aryl RingAChE IC₅₀ (µM)[8]BChE IC₅₀ (µM)[8]Selectivity Index (AChE/BChE)
Analog 1 3,4,5-trimethoxy0.4500.0815.56
Analog 2 4-hydroxy-3,5-dimethoxy0.0860.0521.65
Analog 3 3-hydroxy-4-methoxy1.150.811.42
Analog 4 4-hydroxy0.770.233.35
Analog 5 Unsubstituted Phenyl1.831.251.46
Donepezil (Reference Drug)0.0857.850.01

Structure-Activity Relationship (SAR) Insights:

  • Dual Inhibition: Most of the tested 2-arylbenzofuran analogs demonstrated potent, dual inhibitory activity against both AChE and BChE, with IC₅₀ values in the nanomolar to low micromolar range.[8]

  • Impact of Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the 2-aryl ring significantly influence activity. Analog 2, with a 4-hydroxy-3,5-dimethoxy substitution pattern, exhibited the most potent AChE inhibition (IC₅₀ = 0.086 µM), comparable to the reference drug Donepezil.[8] This suggests that hydrogen bond donating and accepting groups are critical for interaction with the enzyme's active site.

  • BChE Selectivity: While Donepezil is highly selective for AChE, many benzofuran analogs show a preference for BChE or are potent dual inhibitors. For instance, brominated 2-arylbenzofuran derivatives have been shown to be highly potent and selective BChE inhibitors, with one analog exhibiting a BChE IC₅₀ of 0.7 µM and an AChE IC₅₀ of 27.7 µM.[6] This dual or BChE-selective profile is therapeutically advantageous, especially for later-stage Alzheimer's disease where BChE levels are elevated.[4]

  • Role of Halogens: Studies on other benzofuran series have revealed that halogen substitution, particularly bromine at position 7 of the benzofuran core, is critical for enhancing BChE inhibition and selectivity.[6]

Experimental Protocol: The Ellman Method for Cholinesterase Activity

To ensure trustworthy and reproducible results, a standardized protocol for measuring cholinesterase inhibition is essential. The most widely used technique is the spectrophotometric method developed by Ellman, which offers a rapid, simple, and reliable assay for screening potential inhibitors.[9][10]

Principle of the Assay: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetic acid. The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which is quantified by measuring its absorbance at 412 nm.[10][11] The rate of color formation is directly proportional to enzyme activity. When an inhibitor is present, this rate decreases.

EllmanMethod cluster_prep Preparation (96-Well Plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis plate_setup Add Buffer (e.g., 140 µL) Add Test Compound (10 µL) Add AChE/BChE Enzyme (10 µL) incubation Pre-incubate (e.g., 10 min at 25°C) plate_setup->incubation add_dtnb Add DTNB (10 µL) incubation->add_dtnb add_atch Initiate Reaction: Add Acetylthiocholine (ATCh) (10 µL) add_dtnb->add_atch measure Measure Absorbance at 412 nm (Kinetic or Endpoint) add_atch->measure calculate Calculate % Inhibition: ((Abs_control - Abs_sample) / Abs_control) * 100 Determine IC₅₀ Value measure->calculate

Caption: Standard workflow for the in vitro cholinesterase inhibition assay (Ellman's Method).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0). This pH is optimal for the enzymatic reaction and the chromogenic reaction with DTNB.

    • Enzyme Solution: Prepare a stock solution of AChE or BChE (e.g., 1 U/mL) in the phosphate buffer.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Substrate Solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATChI). This should be prepared fresh daily.[12]

    • Inhibitor Solutions: Prepare a stock solution of the benzofuran analog in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations. Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent interference with enzyme activity.[10]

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the inhibitor solution (or buffer/DMSO for control wells).

    • Add 10 µL of the AChE (or BChE) enzyme solution.

    • Mix and pre-incubate the plate for 10 minutes at 25 °C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Add 10 µL of the 10 mM DTNB solution to the mixture.

    • Initiate the reaction by adding 10 µL of the 14 mM ATChI substrate.[12]

  • Measurement and Calculation:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).[10]

    • The percent inhibition is calculated using the formula:

      • % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The data strongly support the this compound scaffold and its analogs, particularly 2-arylbenzofurans, as a highly promising class of cholinesterase inhibitors. These compounds exhibit potent, often dual, inhibition of both AChE and BChE, a desirable characteristic for treating the evolving pathology of Alzheimer's disease. The synthetic accessibility of the benzofuran core allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Optimizing BChE Selectivity: Given the role of BChE in later-stage AD, developing analogs with high selectivity for BChE over AChE could offer significant therapeutic benefits and potentially a better side-effect profile.[4][6]

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to animal models of Alzheimer's disease to assess their efficacy, bioavailability, and safety.

  • Multi-Target Directed Ligands (MTDLs): The benzofuran scaffold can be further functionalized to incorporate other pharmacophores that target different aspects of AD pathology, such as beta-amyloid aggregation or oxidative stress, creating multi-target-directed ligands.[6][7]

By leveraging the insights from existing experimental data and employing robust screening protocols, the development of novel benzofuran-based cholinesterase inhibitors holds significant promise for the future management of Alzheimer's disease.

References

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A Comparative Guide to the Quantification of Impurities in 3-Methylbenzofuran-2-Carboxylic Acid by RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For an active pharmaceutical ingredient (API) intermediate like 3-methylbenzofuran-2-carboxylic acid, a compound pivotal in the synthesis of various bioactive molecules, ensuring its purity is of paramount importance.[1] This guide provides an in-depth, experience-driven comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other analytical techniques for the quantification of impurities in this specific molecule. We will delve into the rationale behind method development, present a robust RP-HPLC protocol, and objectively evaluate its performance against viable alternatives, all grounded in established scientific principles and regulatory expectations.[2][3]

The Analyte: Understanding 3-Methylbenzofuran-2-Carboxylic Acid

Before designing a separation method, a thorough understanding of the analyte's physicochemical properties is crucial. 3-Methylbenzofuran-2-carboxylic acid is a solid with a melting point between 192-197 °C.[4] As a carboxylic acid, its polarity is significantly influenced by the pH of the surrounding medium. The benzofuran ring system imparts aromaticity and a degree of hydrophobicity. This dual nature—a polar carboxylic acid group attached to a relatively non-polar ring system—makes RP-HPLC an ideal analytical choice.

Potential impurities in 3-methylbenzofuran-2-carboxylic acid can arise from various stages of its synthesis.[5][6] These may include residual starting materials, intermediates, by-products from side reactions, and degradation products. For instance, incomplete cyclization during synthesis could leave precursor molecules as impurities. Over-methylation or side-chain halogenation are also potential impurity-generating pathways, depending on the synthetic route.[7] A robust analytical method must be able to resolve the main compound from all these potential, structurally similar impurities.

The Gold Standard: RP-HPLC for Impurity Quantification

RP-HPLC is a cornerstone technique in pharmaceutical quality control for its reliability, versatility, and ability to meet stringent regulatory requirements.[8] For an acidic compound like 3-methylbenzofuran-2-carboxylic acid, controlling the mobile phase pH is the most critical factor for achieving reproducible and efficient separation.[9] By suppressing the ionization of the carboxylic acid group (i.e., operating at a pH well below its pKa), we can increase its retention on a non-polar stationary phase and achieve sharper peaks.[10]

Proposed RP-HPLC Method: A Step-by-Step Protocol

This method is designed to be robust and compliant with the principles outlined in ICH Q2(R1) guidelines for analytical procedure validation.[11][12][13]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point due to its versatility and wide availability.[14]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The low pH ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape.[10]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is necessary to elute any potential, more hydrophobic impurities while ensuring the main peak is well-resolved.

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection: UV at 254 nm, or a wavelength determined by the UV spectrum of the main compound and its impurities.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the 3-methylbenzofuran-2-carboxylic acid sample in a diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

4. Rationale for Method Parameters:

  • C18 Column: Provides excellent hydrophobic retention for the benzofuran ring system.[14]

  • Acidified Mobile Phase: As discussed, this is critical for the analysis of acidic compounds to ensure good peak shape and retention.[15]

  • Gradient Elution: This approach allows for the separation of compounds with a wide range of polarities, which is essential for impurity profiling.

  • UV Detection: The aromatic nature of the molecule allows for sensitive detection using a UV detector.

Visualizing the Workflow

RP-HPLC Impurity Quantification Workflow Workflow for Impurity Quantification by RP-HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Prepared Sample Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Quantify Quantify Impurities (% Area) Integrate->Quantify Report Generate Report Quantify->Report

Caption: A flowchart illustrating the key stages of the RP-HPLC method for impurity quantification.

A Comparative Analysis of Analytical Techniques

While RP-HPLC is a robust and widely accepted method, it is essential for a senior scientist to consider and evaluate other available technologies. The choice of technique often depends on the specific requirements of the analysis, such as the need for higher throughput, greater sensitivity, or structural information.[16]

TechniquePrincipleAdvantages for this AnalysisDisadvantages for this Analysis
RP-HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, reproducible, and widely available. Excellent for quantification.Moderate analysis time. Limited peak capacity compared to UPLC. Provides no structural information on its own.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times (2-5 minutes vs 20-45 for HPLC).[17] Higher resolution and sensitivity.[18] Reduced solvent consumption.Higher initial instrument cost. More susceptible to clogging from poorly prepared samples.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the detection capabilities of mass spectrometry.Provides molecular weight information, aiding in the identification of unknown impurities.[19] High sensitivity and specificity.Higher cost and complexity. Non-volatile buffers (like phosphate) are not compatible, requiring method modification.[20]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile and semi-volatile impurities.Not suitable for non-volatile compounds like 3-methylbenzofuran-2-carboxylic acid without derivatization, which adds complexity and potential for error.[21][22]
HPTLC (High-Performance Thin-Layer Chromatography) An advanced form of thin-layer chromatography with higher resolution and quantitative capabilities.[23]Cost-effective for screening multiple samples simultaneously.[24] Simple sample preparation.Lower sensitivity and resolution compared to HPLC/UPLC.[25] Quantification is generally less precise.

In-Depth Comparison and Recommendations

RP-HPLC vs. UPLC: For routine quality control where a validated method is in place, RP-HPLC is often sufficient. However, in a high-throughput environment or when complex impurity profiles are expected, the investment in UPLC is justified by its significant gains in speed and resolution.[26][27] The fundamental principles of method development remain the same, focusing on pH control for our acidic analyte.

The Role of Mass Spectrometry (LC-MS): For the initial characterization of an impurity profile or for investigating unknown peaks that appear during stability studies, LC-MS is indispensable.[28] It allows for the tentative identification of impurities based on their mass-to-charge ratio, which can guide further synthetic and toxicological evaluation. While not typically used for routine quantification in a QC lab due to its cost and complexity, its role in method development and troubleshooting is critical.

Applicability of GC-MS and HPTLC: GC-MS would only be relevant if volatile impurities, such as residual synthesis solvents, are a concern. For the analysis of non-volatile, structurally related impurities, it is not a suitable primary technique. HPTLC can be a useful screening tool during early process development due to its low cost and high throughput, but it generally lacks the quantitative precision and resolution required for final product release testing according to modern regulatory standards.[29][30]

Conclusion

For the routine, quantitative determination of impurities in 3-methylbenzofuran-2-carboxylic acid, a well-validated RP-HPLC method remains the gold standard. Its robustness, reliability, and the wealth of scientific literature supporting its principles make it the most appropriate choice for a regulated pharmaceutical environment. The proposed method, centered on a C18 column and an acidified mobile phase, provides a solid foundation for achieving the necessary specificity and precision.

While more advanced techniques like UPLC offer significant advantages in speed and resolution, and LC-MS provides invaluable structural information, they serve best as complementary tools. UPLC is the logical next step for laboratories looking to enhance throughput, while LC-MS is essential for the identification of unknown impurities during development and stability testing. A comprehensive impurity control strategy will leverage the strengths of each of these techniques at the appropriate stage of the drug development lifecycle.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 2020.

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A Comparative Guide to the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-Hydroxybenzofuran-3-carboxylic acid is a crucial building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound, offering insights into their respective methodologies, advantages, and limitations to aid in selecting the most appropriate pathway for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of the benzofuran scaffold has been approached through numerous strategies. For the specific case of 6-hydroxybenzofuran-3-carboxylic acid, the choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. Here, we compare a modern, streamlined one-pot process with a more classical approach rooted in the cyclization of a substituted phenoxyacetic acid. This comparison will provide a clear understanding of the trade-offs involved in each method.

Route 1: A Robust, Four-Step, One-Pot Process

A recently developed and highly efficient method for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid involves a four-step, one-pot sequence starting from 3-methoxyphenol. This approach is designed for robustness and scalability, minimizing the need for isolation of intermediates and thereby improving overall efficiency.[1][2][3]

Mechanistic Overview and Experimental Protocol

This synthesis begins with the etherification of 3-methoxyphenol with ethyl chloroacetate, followed by a base-promoted acylation with diethyl oxalate. The key transformation is a dehydrative cyclization, which is then followed by demethylation and decarboxylation to yield the final product.[2][3]

Experimental Protocol:

  • Etherification: 3-Methoxyphenol is dissolved in a suitable solvent such as acetone. To this solution, potassium carbonate and a catalytic amount of potassium iodide are added. Ethyl chloroacetate is then added, and the mixture is heated to reflux.

  • Acylation and Cyclization (One-Pot): After completion of the etherification, the reaction mixture is subjected to a one-pot sequence. This involves the addition of a strong base, such as sodium ethoxide, followed by reaction with diethyl oxalate to form a key intermediate.

  • Dehydrative Cyclization and Demethylation/Decarboxylation: The intermediate from the previous step is then treated with a strong acid, such as hydrobromic acid in acetic acid, and heated. This single step accomplishes the cyclization to form the benzofuran ring, demethylation of the methoxy group, and decarboxylation to afford the final 6-hydroxybenzofuran-3-carboxylic acid.[2][3][4]

Logical Flow of Route 1:

Route 1 A 3-Methoxyphenol B Ethyl 2-((3-methoxyphenyl)oxy)acetate A->B Ethyl chloroacetate, K2CO3, KI C Key Intermediate B->C 1. NaOEt 2. Diethyl oxalate D 6-Hydroxybenzofuran-3-carboxylic acid C->D HBr, AcOH, Heat

Caption: One-pot synthesis of 6-hydroxybenzofuran-3-carboxylic acid.

Advantages and Limitations of Route 1

The primary advantage of this route is its efficiency and robustness, achieving a good overall yield in a streamlined process. The one-pot nature of the key transformations reduces operational complexity and potential for material loss during intermediate purifications. However, this method requires careful control of reaction conditions, and the use of strong acids like hydrobromic acid may necessitate specialized equipment, particularly at a larger scale.

Route 2: Classical Synthesis via Phenoxyacetic Acid Cyclization

A more traditional approach to the synthesis of 6-hydroxybenzofuran-3-carboxylic acid involves the preparation and subsequent cyclization of a substituted phenoxyacetic acid. This method, while potentially involving more discrete steps, utilizes well-established chemical transformations.

Mechanistic Overview and Experimental Protocol

This synthetic pathway commences with the protection of one of the hydroxyl groups of a dihydroxybenzaldehyde, followed by etherification with a haloacetate. The resulting intermediate is then cyclized, and subsequent deprotection and oxidation afford the target carboxylic acid.

Experimental Protocol:

  • Protection: 2,4-Dihydroxybenzaldehyde is selectively monomethylated to yield 2-hydroxy-4-methoxybenzaldehyde.

  • Etherification: The resulting 2-hydroxy-4-methoxybenzaldehyde is reacted with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate to form the corresponding phenoxyacetate derivative.

  • Cyclization: The phenoxyacetate is then subjected to an intramolecular condensation reaction, often a Perkin or a related cyclization, using a dehydrating agent like acetic anhydride and a base such as sodium acetate, to form the benzofuran ring.

  • Demethylation and Hydrolysis: The methoxy group is then cleaved using a demethylating agent (e.g., boron tribromide or sodium 1-dodecanethiolate) to reveal the hydroxyl group. Finally, the ester is hydrolyzed to the carboxylic acid.

Logical Flow of Route 2:

Route 2 A 2,4-Dihydroxybenzaldehyde B 2-Hydroxy-4-methoxybenzaldehyde A->B Methylation C Ethyl 2-((2-formyl-5-methoxyphenyl)oxy)acetate B->C Ethyl bromoacetate, K2CO3 D Ethyl 6-methoxybenzofuran-3-carboxylate C->D Ac2O, NaOAc E Ethyl 6-hydroxybenzofuran-3-carboxylate D->E Demethylation F 6-Hydroxybenzofuran-3-carboxylic acid E->F Hydrolysis

Caption: Multi-step synthesis via phenoxyacetic acid cyclization.

Advantages and Limitations of Route 2

This classical route offers the advantage of utilizing well-understood and often milder reaction conditions for each step. The isolation of intermediates can allow for purification at each stage, potentially leading to a very high-purity final product. However, the multi-step nature of this synthesis can lead to a lower overall yield and increased production time and cost compared to the one-pot approach.

Comparative Analysis

To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.

ParameterRoute 1: One-Pot ProcessRoute 2: Classical Synthesis
Starting Material 3-Methoxyphenol2,4-Dihydroxybenzaldehyde
Number of Steps 4 steps in a one-pot sequence5 discrete steps
Overall Yield Reported as 40%[2][3]Typically lower due to multiple steps
Purity >99% reported[2][3]High purity achievable with intermediate purification
Key Reactions Etherification, Acylation, Dehydrative Cyclization, Demethylation/DecarboxylationProtection, Etherification, Intramolecular Condensation, Demethylation, Hydrolysis
Scalability Designed for scalabilityPotentially more challenging to scale due to multiple unit operations
Reagent/Safety Concerns Use of strong acids (HBr)Use of potentially hazardous demethylating agents
Process Efficiency HighModerate

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 6-hydroxybenzofuran-3-carboxylic acid.

Route 1 is highly recommended for applications where process efficiency, scalability, and a high overall yield are critical factors. Its streamlined nature makes it an attractive option for large-scale production in an industrial setting.

Route 2 , the classical synthesis, may be more suitable for smaller-scale laboratory preparations where the focus is on achieving very high purity through the isolation and purification of intermediates. This route also offers more flexibility for the synthesis of analogues by modifying the intermediates at various stages.

The ultimate choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale, purity specifications, and available resources.

References

  • Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. (2020-06-30). Google Search.
  • Gallou, I., Erb, B., Marti, M., Nuzzo, G.-L., Jager, A., Seeger, M., Chassagne, P., Aronow, J., & Cortes-Clerget, M. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid.
  • 6-HYDROXY-2-METHYLBENZOFURAN-3-CARBOXYLIC ACID synthesis. Chemicalbook.
  • Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.
  • Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. (2020). American Chemical Society.

Sources

Safety Operating Guide

6-Hydroxybenzofuran-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Overview

6-Hydroxybenzofuran-2-carboxylic acid (CAS: 19725-50-9) is a functionalized benzofuran derivative commonly used as a pharmacophore in drug discovery.[1] While often classified as a standard organic irritant, its carboxylic acid moiety and phenolic hydroxyl group present specific chemical compatibilities that dictate its disposal pathway.

Core Directive: This compound must never be disposed of via sanitary sewer systems. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Hazard Characterization (GHS)
Hazard ClassH-CodeDescriptionImpact on Disposal
Skin Irritation H315Causes skin irritationRequires double-gloving (Nitrile) during waste transfer.[1]
Eye Irritation H319Causes serious eye irritationEye protection is mandatory; waste containers must be wide-mouthed to prevent splashback.[1]
STOT-SE H335May cause respiratory irritationAll solid handling must occur inside a fume hood to prevent dust inhalation.[1]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory waste accidents.

Segregation Logic

The presence of the carboxylic acid group (


) and the phenolic hydroxyl (

) makes this compound incompatible with strong oxidizers and strong bases.
  • Incompatible with: Oxidizing agents (e.g., Nitric acid, Peroxides), Strong Bases (e.g., Sodium Hydroxide pellets), and Reactive Metals.

  • Compatible with: General organic solids, non-halogenated organic solvents (if dissolved).

Visual Decision Matrix: Waste Stream Segregation

SegregationLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidBin Solid Organic Waste Container (Polyethylene/Glass) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid Organic' Constituent: this compound SolidBin->LabelSolid Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalogenated HaloBin Halogenated Waste Stream Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Stream NonHalogenated->NonHaloBin

Figure 1: Decision matrix for segregating this compound based on physical state and solvent composition.

Detailed Disposal Methodologies

Method A: Solid Waste Accumulation (Primary Route)

This is the standard protocol for pure compound disposal or contaminated solid consumables (weigh boats, paper towels).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential acid corrosion over time.

  • Transfer:

    • Work inside a certified chemical fume hood.

    • Transfer solids carefully to avoid dust generation.[2]

    • Do not mix with silica gel waste if the silica is contaminated with strong oxidizers.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas.

    • Hazards: Check "Irritant" and "Toxic".

  • Storage: Cap tightly when not in use. Store in a Secondary Containment Tray until pickup.

Method B: Bench-Scale Neutralization (Small Quantities < 5g)

Note: Only perform this if your facility permits on-site treatment and you have specific training. Otherwise, default to Method A.

Mechanism: The carboxylic acid is converted to its water-soluble sodium salt, which may be safer for liquid waste consolidation, though it must still be treated as chemical waste.

Protocol:

  • Dissolution: Dissolve the solid residue in a minimal amount of dilute Sodium Hydroxide (1M NaOH) or Sodium Bicarbonate (

    
    ) solution.
    
    • Observation: Evolution of

      
       gas (bubbling) indicates reaction with bicarbonate.
      
  • Verification: Check pH to ensure it is neutral or slightly basic (pH 7-9).

  • Disposal: Pour the resulting solution into the Aqueous/Organic Mixture waste container. Do not pour down the drain , as the aromatic ring structure is not readily biodegradable in municipal water treatment.

Emergency Spill Response Workflow

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to the dust.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator Assess->PPE Contain Cover with wet paper towels (Prevents dust) PPE->Contain Collect Scoop into Waste Bag Contain->Collect Clean Wipe surface with soap & water Collect->Clean Dispose Tag as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol minimizing dust inhalation risks.

Regulatory Compliance & RCRA Classification

Understanding the regulatory framework ensures your lab remains compliant with federal and local laws.

  • RCRA Status (USA): this compound is not explicitly listed on the EPA P-list or U-list.[1]

  • Waste Coding:

    • If the waste exhibits characteristics of ignitability (e.g., mixed with acetone), use code D001 .

    • If the waste is pure solid, it is often classified as Non-RCRA Regulated Hazardous Waste in many jurisdictions, but best practice dictates managing it as State-Regulated Hazardous Waste due to its toxicity profile.

  • European Waste Code (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Merck KGaA. Link

  • PubChem. (n.d.). Compound Summary: Benzofuran-2-carboxylic acid derivatives. National Library of Medicine. Link

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Link

  • Fisher Scientific. (2024). Chemical Resistance Guide for Gloves. Thermo Fisher Scientific.[2] Link

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A Proactive Safety Framework: Personal Protective Equipment (PPE) for Handling 6-Hydroxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational and safety plan for handling 6-Hydroxybenzofuran-2-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of why specific personal protective equipment (PPE) and procedures are mandated. The protocols herein are designed as a self-validating system, ensuring that safety is an integral component of scientific excellence.

Hazard Profile: An Assessment Based on Analogy

Given its structure as a benzofuran derivative and a carboxylic acid, we must anticipate a hazard profile that includes risks of irritation and potential toxicity. Carboxylic acids, while often weak, can be corrosive or irritating[2]. Data from similar compounds, such as 3-Hydroxybenzoic acid and Benzofuran-2-carboxylic acid, consistently highlight several key risks.

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassAnticipated EffectRationale & Supporting Evidence from Analogous Compounds
Skin Irritation Causes skin irritation.SDS for similar compounds consistently lists skin irritation (Category 2) as a primary hazard[3][4][5].
Eye Irritation Causes serious eye irritation.Classified as an eye irritant (Category 2/2A) across multiple analogous structures[3][4][5]. Direct contact with the powder could cause significant damage.
Respiratory Irritation May cause respiratory tract irritation.As a fine powder, inhalation is a primary exposure route. This can lead to irritation of the respiratory system[3].
Acute Oral Toxicity May be harmful if swallowed.Some related compounds are classified as harmful if swallowed (Acute Toxicity, Oral - Category 4)[3].

Core Directive: A Multi-Layered PPE Strategy

Effective protection from fine chemical powders requires a multi-layered approach where each piece of PPE serves a specific function, creating a barrier between the researcher and the potential hazard[6].

Respiratory Protection: The First Line of Defense

Causality: this compound is a solid powder[7]. The primary risk during handling (e.g., weighing, transferring, preparing solutions) is the generation of airborne particulates. Inhalation of these fine particles can cause respiratory irritation[3].

Protocol:

  • Minimum Requirement: A NIOSH-approved N95 disposable respirator is mandatory for low-dust tasks of short duration.

  • Recommended for Higher-Risk Operations: For extended handling or when significant dust generation is possible, a half-mask or full-face elastomeric respirator with P100 (HEPA) filters should be used[8].

  • Engineering Controls: All handling of the solid compound should ideally be performed within a certified chemical fume hood or a powder containment enclosure to minimize airborne particles at the source[9][10].

Eye and Face Protection: Shielding from a Critical Threat

Causality: The eyes are exceptionally vulnerable to chemical insults. The anticipated serious eye irritation from this compound means that even minor contact from a splash or airborne particle could result in significant injury[4][11].

Protocol:

  • Mandatory: Chemical splash goggles with indirect venting that conform to ANSI Z87.1 standards are required at all times when the compound is handled. Standard safety glasses are insufficient as they do not provide a seal against dust and splashes[11].

  • Enhanced Protection: When there is a higher risk of splashing (e.g., during dissolution or transfer of solutions), a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection: Preventing Dermal Absorption

Causality: Direct skin contact is a significant exposure risk, leading to irritation[5]. Chemical-resistant gloves form the essential barrier to prevent this contact[9].

Protocol:

  • Glove Selection: Nitrile rubber gloves are the recommended choice for handling carboxylic acids and provide excellent protection against incidental contact[12][13]. Ensure gloves are of sufficient thickness (minimum 4 mil).

  • Double Gloving: For extended procedures or when handling larger quantities, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection in case the outer glove is compromised.

  • Inspection and Disposal: Always inspect gloves for tears or pinholes before use. After handling is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them as hazardous waste.

Protective Clothing: Full Body Coverage

Causality: To prevent contamination of personal clothing and protect exposed skin on the arms and body, dedicated laboratory apparel is essential[11][14].

Protocol:

  • Lab Coat: A buttoned, long-sleeved laboratory coat is required.

  • Apron: For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Footwear: Fully enclosed shoes made of a non-porous material are mandatory. Open-toed shoes, sandals, or woven footwear are strictly prohibited in the laboratory[13].

Operational and Disposal Plans

Step-by-Step PPE Protocol: Donning and Doffing Sequence

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. The goal is to contain the contaminant and avoid transferring it to your skin, hair, or personal clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Secure fit Don3 3. Goggles / Face Shield Don2->Don3 Ensure seal Don4 4. Gloves (Last) Don3->Don4 Pull over cuffs Doff1 1. Gloves (First) Doff2 2. Goggles / Face Shield Doff1->Doff2 Avoid touching face Doff3 3. Lab Coat Doff2->Doff3 Handle by clean interior Doff4 4. Respirator (Last) Doff3->Doff4 Exit area Exit Hand Hygiene Doff4->Exit Entry Enter Lab Entry->Don1

Caption: PPE Donning and Doffing Workflow.

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure[7][15]. Avoid actions that create dust, such as scraping or vigorous shaking.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Segregate it from bases, oxidizing agents, and other incompatible materials to prevent hazardous reactions[7][16].

Waste Disposal
  • Solid Waste: All disposable PPE (gloves, respirators), contaminated weigh paper, and empty containers should be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain[13]. Follow all local, state, and federal regulations for hazardous waste disposal. It may be possible to dissolve the material in a combustible solvent for incineration in an approved facility[10].

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[15].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[3].

By adhering to this comprehensive safety framework, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work.

References

  • PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
  • PPE and Safety for Chemical Handling. (2020, July 14).
  • Personal Protective Equipment (PPE). CHEMM.
  • Powder Coating Personal Protective Equipment (PPE) Requirements.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd.
  • Safety Data Sheet for 3-Hydroxybenzoic acid. (2025, February 8). Sigma-Aldrich.
  • Safety Data Sheet for Coumarin-3-carboxylic acid. (2025, October 15). Sigma-Aldrich.
  • Safety Data Sheet for 5-Hydroxymethyl-2-furancarboxylic Acid. (2025, August 22). Cayman Chemical.
  • Safety Data Sheet for 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. (2025, December 8). ChemScene.
  • Safety Data Sheet for Benzofuran-2-carboxylic Acid. (2025, February 10). TCI Chemicals.
  • Safety Data Sheet for 2,3-Benzofuran. TCI Chemicals.
  • Safety Data Sheet for 3-Methylbenzofuran-2-carboxylic acid. (2024, February 4). Fisher Scientific.
  • Safety Data Sheet for 4'-Hydroxyazobenzene-2-carboxylic Acid. (2025, November 26). TCI Chemicals.
  • Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Cole-Parmer.
  • This compound - High purity. Georganics.
  • Acid Safety. Flinn Scientific.
  • Safety Data Sheet for 1-Benzofuran-5-carbaldehyde. (2025, December 20). Fisher Scientific.
  • Chemical Handling and Storage Section 6. University of Toronto Scarborough.
  • Life-Changing Safety Tips for Handling Labor

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxybenzofuran-2-carboxylic acid
Reactant of Route 2
6-Hydroxybenzofuran-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.